molecular formula C14H19NO3 B168985 Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate CAS No. 112197-88-3

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Katalognummer: B168985
CAS-Nummer: 112197-88-3
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: UBXOGDCEHWDILC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . Its structure features a piperidine ring substituted with a benzyl group, a hydroxyl group, and a methyl ester at the 3-position, making it a functionalized piperidine derivative. The compound is related to the 3-hydroxypiperidine class of structures, which are recognized as privileged scaffolds in medicinal chemistry and are frequently utilized in the synthesis of biologically active molecules and natural products . While specific biological data for this exact compound is not available in the searched literature, related 1-benzyl-3-hydroxypiperidine compounds are documented as valuable intermediates or raw materials in multi-step synthetic routes, particularly in the preparation of more complex pharmaceutical targets . As such, this compound serves as a versatile building block for organic synthesis and medicinal chemistry research. Researchers can employ it in the exploration of new chemical spaces, the development of novel synthetic methodologies, or as a precursor for the construction of potential pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXOGDCEHWDILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554511
Record name Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112197-88-3
Record name Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise characterization of novel piperidine derivatives is a cornerstone of drug discovery and development, ensuring the unambiguous assignment of its three-dimensional architecture. This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a representative functionalized piperidine. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of synthesis, spectroscopy, and spectrometry to build a cohesive and self-validating structural argument. It is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction and Synthetic Strategy

The target molecule, this compound, possesses several key structural features: a tertiary amine within a piperidine ring, a benzyl group on the nitrogen, a quaternary center at the 3-position, a hydroxyl group, and a methyl ester. The presence of these functionalities dictates the synthetic approach and the subsequent analytical strategy for its structural confirmation.

A logical and common synthetic route to this class of compounds begins with a commercially available precursor, such as 1-benzyl-3-piperidone.[3] The synthesis of the parent carboxylic acid, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, has been described via a Strecker-type synthesis from 1-benzyl-3-piperidone hydrochloride, followed by hydrolysis of the intermediate cyanohydrin. Subsequent esterification of the carboxylic acid with methanol under acidic conditions would yield the target methyl ester.

An alternative powerful strategy for the formation of the piperidine ring itself is the Dieckmann condensation.[4] This intramolecular reaction of a diester in the presence of a base is highly effective for creating five- and six-membered rings.[4][5]

The choice of synthesis is critical as it provides the initial hypothesis for the molecular structure. All subsequent analytical data must be consistent with this proposed structure.

Integrated Spectroscopic and Spectrometric Analysis

The core of structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides a complete picture; rather, each technique offers a unique piece of the puzzle. The workflow presented here is designed to be self-validating, where the interpretation from one experiment is corroborated by another.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of the compound and providing initial structural clues through fragmentation analysis.

Expected Data for this compound (C₁₄H₁₉NO₃):

  • Molecular Formula: C₁₄H₁₉NO₃

  • Molecular Weight: 249.31 g/mol

  • Monoisotopic Mass: 249.1365 g/mol [6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically preferred for piperidine derivatives due to the basicity of the nitrogen atom, which readily accepts a proton to form the [M+H]⁺ ion.[7]

  • Analysis:

    • Perform a full scan to identify the protonated molecule [M+H]⁺. For the target molecule, this would be observed at m/z 250.1438. The high resolution of the instrument allows for the confirmation of the elemental composition.

    • Conduct tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) to induce fragmentation and observe the product ions.

Interpretation of Fragmentation Patterns:

The fragmentation of piperidine derivatives is well-characterized.[7][8] Key expected fragmentation pathways for this compound include:

  • Loss of Water (-18 Da): The presence of a hydroxyl group often leads to a facile neutral loss of water, resulting in a fragment at m/z 232.1332.

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a dominant pathway. The loss of the benzyl group (C₇H₇•, 91 Da) would lead to a fragment at m/z 158.0968. Conversely, cleavage of the piperidine ring can also occur.

  • Loss of the Methyl Ester Group: Fragmentation involving the ester group can lead to the loss of methoxycarbonyl radical (•COOCH₃, 59 Da) or methanol (CH₃OH, 32 Da).

The following diagram illustrates the logical workflow for mass spectrometry analysis.

Mass_Spectrometry_Workflow cluster_sample Sample Preparation cluster_analysis HRMS Analysis (ESI+) cluster_data Data Interpretation Sample Purified Compound Solution Dissolve in MeOH/ACN Sample->Solution FullScan Full Scan (MS1) Solution->FullScan MSMS Tandem MS (MS/MS) FullScan->MSMS ExactMass Determine Exact Mass ([M+H]⁺ = 250.1438) FullScan->ExactMass Frag Analyze Fragmentation (Loss of H₂O, Benzyl, etc.) MSMS->Frag FormulaConfirm Confirm Elemental Comp. (C₁₄H₁₉NO₃) ExactMass->FormulaConfirm Structure Propose Structure FormulaConfirm->Structure Frag->Structure HMBC_Correlations cluster_mol This compound mol Structure Diagram Here C_Me CH₃ C_Ester C=O C3 C3 C2 C2 N1 N1 C_Bn CH₂-Ph H_Me H (Me) H_Me->C_Ester ³J H_Bn H (Bn) H_Bn->C2 ³J H2 H2 H2->C3 ²J

Caption: Key expected HMBC correlations for structure confirmation.

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry. [9] Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solution of the compound in a suitable solvent or solvent system. [9]2. Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise spatial arrangement of every atom in the molecule. The resulting electron density map confirms the connectivity and stereochemistry.

The output of an X-ray crystallography experiment is a three-dimensional model of the molecule, which serves as the final and most authoritative piece of evidence in the structure elucidation process.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process that relies on the logical integration of multiple analytical techniques. By beginning with a synthetic hypothesis and then using mass spectrometry to confirm the molecular weight and elemental composition, IR spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to map the carbon-hydrogen framework, a confident structural assignment can be made. For absolute proof, particularly of stereochemistry, single-crystal X-ray diffraction is the gold standard. This in-depth, multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical requirement for any compound intended for further development.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • Michigan State University (n.d.). Infrared Spectrometry. Available at: [Link]

  • Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Wikipedia (n.d.). Dieckmann condensation. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available at: [Link]

  • Spectroscopy Online (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • PubMed Central (PMC) (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. As a key heterocyclic building block, this molecule's structure, featuring a benzyl-protected piperidine ring with tertiary alcohol and methyl ester functionalities at the C3 position, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document consolidates structural data, predicted physicochemical parameters, plausible synthetic and purification protocols, and modern analytical characterization methodologies. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Chemical Identity and Molecular Structure

This compound is a chiral molecule whose core is a piperidine scaffold. The nitrogen atom is protected by a benzyl group, a common strategy in multi-step synthesis to prevent unwanted side reactions and which can be removed in later stages. The C3 position is a quaternary carbon, substituted with both a hydroxyl group and a methyl carboxylate group, introducing key points for potential hydrogen bonding and further chemical modification.

G start 1-Benzyl-3-piperidone intermediate 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid start->intermediate  Step 1: Cyanohydrin formation  & Hydrolysis (e.g., KCN, HCl)   product Methyl 1-benzyl-3-hydroxypiperidine- 3-carboxylate intermediate->product  Step 2: Fischer Esterification  (Methanol, H₂SO₄)  

Figure 2: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Expertise Note: This proposed protocol is an amalgamation of established procedures for similar chemical transformations. [1][2]The choice of a cyanohydrin route is a classic and effective method for installing a carboxylate and hydroxyl group onto a ketone. The subsequent Fischer esterification is a standard, acid-catalyzed reaction to form the methyl ester.

Step 1: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid [1]1. Reaction Setup: To a solution of 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water, add concentrated hydrochloric acid (1.5 equivalents). Cool the mixture to below 8°C in an ice bath. 2. Cyanide Addition: Slowly add potassium cyanide (2.0 equivalents) to the cooled solution. The temperature must be carefully maintained to control the exothermic reaction. 3. Reaction Monitoring: Stir the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). 4. Hydrolysis: Upon completion, add concentrated hydrochloric acid (approx. 5 volumes) and heat the mixture at 80°C for 1-2 hours to hydrolyze the nitrile to a carboxylic acid. 5. Workup and Isolation: Cool the reaction mixture and evaporate the solvent under reduced pressure. The residue is then carefully neutralized to approximately pH 8 with an aqueous sodium hydroxide solution. The aqueous layer is washed with chloroform to remove any unreacted starting material. The aqueous phase is then acidified and passed through an ion-exchange column (e.g., Amberlite IR 120B) to isolate the amino acid, which can be crystallized from a suitable solvent system like acetone-water.

Trustworthiness Note: This protocol is self-validating. The formation of the intermediate can be confirmed by the disappearance of the ketone starting material on TLC and the appearance of a new, more polar spot. The final product's identity is confirmed via the analytical methods detailed in Section 4.0.

Step 2: Fischer Esterification to this compound [2]1. Reaction Setup: Suspend the 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (20 volumes). 2. Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 equivalents) as a catalyst. 3. Reaction: Heat the mixture to reflux (approx. 65°C) for 4-8 hours. The reaction is driven to completion by the large excess of methanol. 4. Monitoring: Monitor the reaction by TLC for the consumption of the starting carboxylic acid. 5. Workup and Purification: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified.

Purification Protocol

Methodology: Flash column chromatography is the preferred method for purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity is chosen to effectively separate the slightly non-polar product from any remaining polar starting material or non-polar impurities.

  • Fraction Analysis: Fractions are collected and analyzed by TLC with UV visualization (for the benzyl group) and/or staining (e.g., potassium permanganate) to identify the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is ideal.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) at a flow rate of 1.0 mL/min.

  • Detector: A UV detector set to 254 nm is effective due to the aromatic benzyl group.

  • Expected Result: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

  • Expected Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 250.14.

  • Advanced Analysis: Predicted collision cross-section (CCS) values can be used in ion mobility-mass spectrometry for further structural confirmation.

Table 3: Predicted Collision Cross Section (CCS) Data [3]| Adduct | m/z | Predicted CCS (Ų) | | :--- | :--- | :--- | | [M+H]⁺ | 250.14377 | 158.2 | | [M+Na]⁺ | 272.12571 | 163.1 | | [M+K]⁺ | 288.09965 | 160.7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation by mapping the carbon and proton framework.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

  • δ ~3.75 (s, 3H): Methyl ester (-OCH₃) protons.

  • δ ~3.60 (s, 2H): Benzylic (-CH₂-Ph) protons.

  • δ ~3.00-3.20 (m, 2H): Piperidine protons adjacent to nitrogen (C2-H, C6-H equatorial).

  • δ ~2.40-2.80 (m, 2H): Piperidine protons adjacent to nitrogen (C2-H, C6-H axial).

  • δ ~1.60-2.00 (m, 4H): Remaining piperidine protons (C4-H, C5-H).

  • Variable (br s, 1H): Hydroxyl (-OH) proton.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ ~175.0: Ester carbonyl carbon.

  • δ ~138.0: Quaternary aromatic carbon of the benzyl group.

  • δ ~129.0, 128.5, 127.5: Aromatic CH carbons.

  • δ ~75.0: Quaternary C3 carbon bearing the -OH and ester groups.

  • δ ~63.0: Benzylic (-CH₂-Ph) carbon.

  • δ ~55.0, 53.0: Piperidine carbons adjacent to nitrogen (C2, C6).

  • δ ~52.5: Methyl ester (-OCH₃) carbon.

  • δ ~35.0, 25.0: Remaining piperidine carbons (C4, C5).

Chemical Stability, Storage, and Handling

Stability: The compound is expected to be stable under normal laboratory conditions. [4]However, its functional groups present potential liabilities:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The tertiary amine can be oxidized by strong oxidizing agents.

  • Degradation: Protect from excessive light and moisture to prevent degradation. [5] Recommended Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [4]Work should be conducted in a well-ventilated fume hood.

References

  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H19NO3). Retrieved from [Link]

  • PubChem. (n.d.). (R)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Chemchart. (n.d.). methyl 3-hydroxypiperidine-1-carboxylate (80613-04-3). Retrieved from [Link]

  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1269755-42-1 | methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubChem. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]

  • European Patent Office. (2017). METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION - EP 3170809 A1. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate and its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Landscape

The synthesis of the target methyl ester is a logical and expected derivatization of this carboxylic acid. Therefore, this whitepaper will provide a comprehensive, field-proven protocol for the synthesis of the parent acid, followed by a discussion and generalized protocols for its esterification. The properties, applications, and safety data presented will primarily pertain to the parent acid and closely related 1-benzyl-3-hydroxypiperidine analogues, offering a robust foundation for researchers entering this area of chemical synthesis and drug discovery.

The Strategic Importance of the 1-Benzyl-3-hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. The introduction of a benzyl group on the piperidine nitrogen offers several advantages, including steric bulk, potential for aromatic interactions with biological targets, and a handle for synthetic modifications through debenzylation.

The 3-hydroxy-3-carboxy substitution pattern, in particular, creates a chiral center and provides versatile functional groups for further chemical elaboration. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the carboxylic acid (or its ester derivative) offers a key point for amide bond formation, reduction to an alcohol, or other transformations. These features make compounds like Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate valuable building blocks in the synthesis of complex molecules with potential therapeutic applications, including analgesics, antipsychotics, and anticholinergic agents.[2][3]

Synthesis and Chemical Properties

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the parent carboxylic acid, followed by its esterification.

Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (CAS: 71052-79-4)

A reliable and documented method for the synthesis of the parent carboxylic acid proceeds via a cyanohydrin formation followed by hydrolysis.[4]

Experimental Protocol:

Step 1: Cyanohydrin Formation

  • In a reaction vessel equipped with a stirrer and cooling bath, dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in a mixture of 28.8 ml of a 1:1 tetrahydrofuran-water solution.

  • Add 2.99 ml (36 mmoles) of concentrated hydrochloric acid to the solution.

  • Cool the mixture to below 8°C.

  • Slowly add 4.687 g (72 mmoles) of potassium cyanide to the cooled solution.

  • Stir the reaction mixture for 4 hours, maintaining the temperature below 8°C.

  • Add an additional 1.495 ml (18 mmoles) of concentrated hydrochloric acid and 1.172 g (18 mmoles) of potassium cyanide.

  • Continue stirring for an additional hour.

  • Extract the reaction mixture with diethyl ether.

  • Wash the organic extract with water and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude cyanohydrin as an oily residue.

Causality of Experimental Choices: The use of a biphasic solvent system (THF-water) facilitates the dissolution of both the organic starting material and the inorganic cyanide salt. The reaction is performed at a reduced temperature to control the exothermic nature of the cyanohydrin formation and to minimize potential side reactions. The sequential addition of reagents ensures the reaction proceeds to completion.

Step 2: Hydrolysis to Carboxylic Acid

  • Dissolve the oily residue from the previous step in 14.4 ml of concentrated hydrochloric acid.

  • Heat the solution at 80°C for 1 hour to effect hydrolysis of the nitrile to a carboxylic acid.

  • Cool the reaction mixture and filter any solid impurities.

  • Wash the residue with acetone and combine the filtrate and washings.

  • Evaporate the solvent under reduced pressure to obtain a syrupy residue.

  • Adjust the pH of the residue to 8 with a 0.25 N aqueous sodium hydroxide solution.

  • Wash the solution three times with chloroform to remove any non-polar impurities.

  • The aqueous solution is then purified by ion-exchange chromatography using Amberlite IR 120B (H+ form).

  • After washing the column with water, the product is eluted with 5 N aqueous sodium hydroxide solution.

  • Evaporation of the eluate under reduced pressure and subsequent crystallization from acetone yields 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[4]

Self-Validating System: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak and the appearance of a carboxylic acid carbonyl stretch. The final product's purity can be confirmed by melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-benzyl-3-piperidone HCl Step1 Cyanohydrin Formation (KCN, HCl, THF/H2O, <8°C) Start->Step1 Intermediate Crude Cyanohydrin Step1->Intermediate Step2 Hydrolysis (Conc. HCl, 80°C) Intermediate->Step2 Purification Purification (Ion Exchange, Crystallization) Step2->Purification End 1-benzyl-3-hydroxypiperidine- 3-carboxylic acid Purification->End Esterification ParentAcid 1-benzyl-3-hydroxypiperidine- 3-carboxylic acid Method1 Fischer Esterification (Methanol, H+ catalyst, Reflux) ParentAcid->Method1 Excess Alcohol Equilibrium Shift Method2 Diazomethane Methylation (CH2N2, Ether/Methanol, 0°C) ParentAcid->Method2 High Reactivity N2 Evolution Product Methyl 1-benzyl-3-hydroxypiperidine- 3-carboxylate Method1->Product Method2->Product

Sources

A Technical Guide to the Physicochemical Properties and Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate and its immediate precursor, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the molecular characteristics, synthesis protocols, and potential applications of these important piperidine scaffolds.

Introduction and Structural Elucidation

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Functionalization of this ring at various positions allows for the fine-tuning of pharmacological activity. The title compound, this compound, and its corresponding carboxylic acid are valuable building blocks for creating complex molecules, particularly in the development of neurological and analgesic drugs.[1]

The substitution pattern—a benzyl group on the nitrogen, with both a hydroxyl and a carboxylate group on the same carbon (C3)—creates a chiral center and offers multiple points for further chemical modification. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed in later synthetic stages to enable further derivatization.[1]

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties for the core precursor, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, are well-documented. The properties for its methyl ester can be extrapolated from this data.

PropertyValue (1-benzyl-3-hydroxypiperidine-3-carboxylic acid)Value (this compound)Data Source
Molecular Formula C13H17NO3C14H19NO3PubChem[2] / Calculated
Molecular Weight 235.28 g/mol 249.31 g/mol PubChem[2] / Calculated
IUPAC Name 1-benzyl-3-hydroxypiperidine-3-carboxylic acidThis compoundPubChem[2] / IUPAC Naming Convention
CAS Number 71052-79-4Not assignedPubChem[2]
Appearance Prismatic crystalsExpected to be an oil or low-melting solidPrepChem[3] / Chemical intuition
Solubility Soluble in DMF; crystallizes from acetone/waterExpected to be soluble in common organic solventsPrepChem[3] / Expected properties

Synthesis Pathway and Experimental Protocols

The synthesis of these compounds originates from 1-benzyl-3-piperidone, a commercially available starting material. The key transformation involves a Strecker-type reaction to introduce the cyano and hydroxyl groups, followed by hydrolysis to the carboxylic acid. The final methyl ester can then be obtained through standard esterification.

Diagram of Synthesis Workflow

Synthesis_Workflow Start 1-Benzyl-3-piperidone Hydrochloride Cyanohydrin Intermediate Cyanohydrin Start->Cyanohydrin KCN, HCl (aq) THF/H2O, <8°C CarboxylicAcid 1-Benzyl-3-hydroxypiperidine- 3-carboxylic Acid Cyanohydrin->CarboxylicAcid Conc. HCl 80°C, 1h MethylEster Methyl 1-benzyl-3-hydroxypiperidine- 3-carboxylate CarboxylicAcid->MethylEster Methanol, H2SO4 (cat.) Reflux

Caption: Synthesis workflow from 1-benzyl-3-piperidone to the target compounds.

Protocol 1: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid[3]

This protocol is adapted from established literature procedures. The causality behind the chosen conditions is critical for success. The initial reaction is performed at low temperature to control the exothermic addition of cyanide.

Materials:

  • 1-benzyl-3-piperidone hydrochloride (8.13 g)

  • Potassium cyanide (KCN) (4.687 g + 1.172 g)

  • Concentrated hydrochloric acid (HCl) (2.99 mL + 1.495 mL)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Acetone

  • 0.25 N Sodium hydroxide (NaOH) solution

  • Amberlite IR 120B (H+) resin

Procedure:

  • Cyanohydrin Formation: In a suitable reaction vessel, dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of tetrahydrofuran and water (28.8 mL total).

  • Add 2.99 mL of concentrated HCl to the solution.

  • Cool the mixture to below 8°C in an ice bath. This low temperature is crucial to prevent the formation of side products and to safely handle the exothermic reaction upon cyanide addition.

  • Slowly add 4.687 g of potassium cyanide. Stir the mixture vigorously for 4 hours, maintaining the temperature below 8°C.

  • Add an additional 1.495 mL of concentrated HCl and 1.172 g of potassium cyanide and stir for another hour. This second addition drives the reaction to completion.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.

  • Hydrolysis: Evaporate the solvent under reduced pressure to yield an oily residue. Add 14.4 mL of concentrated hydrochloric acid and heat the mixture at 80°C for 1 hour. The acidic conditions and heat facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • Purification: Cool the solution and filter any solids. Evaporate the filtrate to a syrupy residue. Adjust the pH to 8 with 0.25 N NaOH solution.

  • Wash the aqueous solution three times with chloroform to remove any remaining organic impurities.

  • Ion-Exchange Chromatography: Slowly load the aqueous solution onto a column packed with 200 mL of Amberlite IR 120B (H+) resin.

  • Wash the column with 1 L of water. Elute the product with 1.28 L of 5 N aqueous sodium hydroxide solution.

  • Crystallization: Evaporate the eluate under reduced pressure. Crystallize the resulting residue from acetone to yield the final product, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, as prisms.

Protocol 2: Esterification to this compound

This is a standard Fischer esterification protocol. The use of a catalytic amount of strong acid is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.

Materials:

  • 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1.0 g)

  • Methanol (20 mL)

  • Sulfuric acid (concentrated, 0.1 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Suspend 1.0 g of the carboxylic acid in 20 mL of methanol in a round-bottom flask.

  • Carefully add 0.1 mL of concentrated sulfuric acid while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude methyl ester. The product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 3-hydroxy-3-carboxypiperidine scaffold is a key structural motif in various pharmacologically active agents. Its rigid structure, which presents functional groups in a defined three-dimensional orientation, makes it an attractive starting point for library synthesis.

  • Neurological Drugs: The piperidine core is central to many compounds that target the central nervous system. Derivatives can be synthesized to act as dopamine or serotonin receptor modulators.[1]

  • Analgesics: This scaffold is used in the synthesis of opioid receptor modulators, forming the basis for novel pain management therapeutics.[1]

  • Chiral Building Blocks: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical in modern drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.

Logical Relationship Diagram

Logical_Relationships Core 1-Benzyl-3-hydroxy- piperidine-3-carboxylate Scaffold Func_N N-Debenzylation Core->Func_N Func_OH Hydroxyl Group (Derivatization/Oxidation) Core->Func_OH Func_Ester Ester Group (Amidation/Reduction) Core->Func_Ester App_Neuro CNS Receptor Ligands (Dopamine, Serotonin) Core->App_Neuro App_Analgesic Opioid Modulators (Analgesics) Core->App_Analgesic App_Chiral Chiral Synthesis (Enantioselective Targets) Core->App_Chiral Func_N->App_Neuro Func_OH->App_Chiral Func_Ester->App_Analgesic

Caption: Potential derivatization points and resulting applications.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken. The synthesis involves highly toxic potassium cyanide and corrosive acids.

  • Potassium Cyanide: Extremely toxic if swallowed, inhaled, or in contact with skin. All manipulations should be performed in a certified fume hood. A cyanide antidote kit should be readily available.

  • Acids/Bases: Concentrated HCl, H2SO4, and NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • General Handling: Avoid inhalation of dust and vapors. Store in a cool, dry, well-ventilated area away from incompatible substances.

This guide provides a foundational understanding of this compound and its synthesis. The detailed protocols and contextual information are intended to empower researchers to confidently utilize this versatile chemical building block in their synthetic endeavors.

References

  • 1-Benzyl-3-hydroxypiperidine. Qiyan. [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. [Link]

  • 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

"biological activity of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for neurological disorders, underscores its remarkable versatility and "drug-like" properties.[1][2][4] The piperidine scaffold's success can be attributed to its ability to confer favorable pharmacokinetic properties, including metabolic stability and improved transport across biological membranes, while also providing a three-dimensional framework for precise interactions with biological targets.[4] This guide delves into the potential biological activities of a specific, yet under-explored, member of this family: this compound. While direct biological data for this compound is limited, its structural features provide a strong foundation for hypothesizing its potential therapeutic applications and outlining a comprehensive strategy for its investigation.

Molecular Profile of this compound

To understand the potential biological activities of this compound, a thorough analysis of its structural components is essential.

Chemical Structure:

  • PubChem CID: 14025338[5]

  • Molecular Formula: C14H19NO3[5]

  • IUPAC Name: this compound[5]

Key Structural Features and Their Implications:

  • Piperidine Core: The central piperidine ring provides a robust and conformationally flexible scaffold. Its stereochemistry, particularly at the C3 position, will be a critical determinant of biological activity.

  • N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen is a common feature in many biologically active compounds.[2][6] This group can engage in hydrophobic and aromatic interactions with protein targets and can influence the compound's overall lipophilicity and pharmacokinetic profile.

  • 3-Hydroxy Group: The hydroxyl group at the C3 position introduces a polar functional group capable of forming hydrogen bonds. This is a crucial feature for interaction with many biological targets, including enzymes and receptors.[7]

  • 3-Carboxylate Group (Methyl Ester): The methyl carboxylate at the C3 position adds another potential point of interaction and can influence the molecule's polarity and ability to cross cell membranes. The ester functionality also presents a potential site for metabolic hydrolysis, which could act as a pro-drug strategy.

Postulated Biological Activities and Therapeutic Potential

Based on the extensive literature on substituted piperidine derivatives, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Potential

The piperidine scaffold is a well-established pharmacophore in oncology.[4][8][9] Numerous piperidine-containing compounds have demonstrated potent anticancer activity through various mechanisms.

  • HDM2-p53 Interaction Inhibition: A significant number of human cancers exhibit an overexpression of the HDM2 protein, which negatively regulates the p53 tumor suppressor.[8] Small molecule inhibitors that block the HDM2-p53 interaction can restore p53 function, leading to tumor cell apoptosis. Substituted piperidines have been successfully developed as potent HDM2-p53 inhibitors.[8] The structural features of this compound, particularly the substituted piperidine core, suggest it could be a candidate for this class of inhibitors.

  • Sigma Receptor Modulation: Sigma receptors are overexpressed in several types of tumors, and their ligands have shown promise as antiproliferative agents.[10] Certain piperidine derivatives exhibit high affinity for sigma receptors, inducing apoptosis in cancer cells.[10]

Neurological and CNS Applications

The piperidine moiety is a key component of many drugs targeting the central nervous system (CNS).[4]

  • Dopamine Transporter (DAT) Inhibition: Hydroxypiperidine analogues have been synthesized as high-affinity ligands for the dopamine transporter.[7] These compounds can modulate dopamine levels in the brain and have potential applications in the treatment of conditions like cocaine addiction.[7] The 3-hydroxy-piperidine core of the title compound makes it a candidate for investigation as a DAT ligand.

  • Anti-Alzheimer's Activity: N-substituted piperidine analogues have been investigated as potential agents for Alzheimer's disease therapy.[2][6] These compounds often target multiple aspects of the disease, including cholinesterase inhibition and antioxidant activity.[6] The N-benzylpiperidine structure is a common motif in these multi-target agents.

Antimicrobial and Antiviral Activity

The versatility of the piperidine scaffold extends to infectious diseases.

  • Antiviral Action: N-benzyl piperidines have been shown to inhibit viruses such as the H1N1 influenza virus.[2] The mechanism often involves interaction with viral proteins crucial for replication.

  • Antibacterial and Antifungal Properties: Substituted piperidines have demonstrated broad-spectrum antimicrobial activity.[3][6]

Proposed Signaling Pathways and Mechanisms of Action

To elucidate the biological activity of this compound, it is crucial to investigate its effects on relevant cellular signaling pathways.

The p53 Activation Pathway

Should the compound act as an HDM2-p53 inhibitor, its mechanism would involve the activation of the p53 tumor suppressor pathway.

p53_activation Compound Methyl 1-benzyl-3-hydroxy- piperidine-3-carboxylate HDM2 HDM2 Compound->HDM2 Inhibition p53 p53 HDM2->p53 Degradation p21 p21 p53->p21 Activation BAX BAX p53->BAX Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Proposed p53 activation pathway by an HDM2 inhibitor.

Dopamine Transporter Modulation

As a potential dopamine transporter ligand, the compound would modulate dopaminergic signaling.

DAT_modulation cluster_presynaptic cluster_postsynaptic PresynapticNeuron Presynaptic Neuron Dopamine Dopamine PresynapticNeuron->Dopamine Release PostsynapticNeuron Postsynaptic Neuron DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor SynapticCleft Synaptic Cleft DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake Compound Methyl 1-benzyl-3-hydroxy- piperidine-3-carboxylate Compound->DAT Inhibition

Caption: Modulation of dopamine signaling via DAT inhibition.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activities of this compound is essential. The following is a general experimental workflow.

experimental_workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Antiviral Antiviral Activity Assays InVitro->Antiviral Antimicrobial Antimicrobial Screening InVitro->Antimicrobial DAT_Binding DAT Binding Assays InVitro->DAT_Binding InVivo In Vivo Evaluation Mechanism->InVivo Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Apoptosis Apoptosis Assays (Flow Cytometry) Mechanism->Apoptosis Enzyme Enzyme Inhibition Assays Mechanism->Enzyme AnimalModels Animal Models of Disease InVivo->AnimalModels Tox Toxicology & Pharmacokinetics InVivo->Tox

Caption: General experimental workflow for biological evaluation.

Synthesis of this compound

While several methods for the synthesis of substituted piperidines exist, a common approach involves the multi-step synthesis from commercially available starting materials. A plausible synthetic route could start from 1-benzyl-3-piperidone hydrochloride.[11]

Step-by-Step Synthesis (Hypothetical):

  • Cyanohydrin Formation: React 1-benzyl-3-piperidone hydrochloride with a cyanide source (e.g., potassium cyanide) in the presence of an acid to form the corresponding cyanohydrin.[11]

  • Hydrolysis: Hydrolyze the nitrile group of the cyanohydrin to a carboxylic acid using strong acid (e.g., concentrated HCl) and heat. This would yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[11]

  • Esterification: Convert the carboxylic acid to its methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the potential anticancer activity of the compound.

  • Cell Culture: Plate human cancer cell lines (e.g., A549 for lung cancer) in 96-well plates and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 6.25 to 100 µM) and incubate for a specified period (e.g., 24-72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Dopamine Transporter Binding Assay

This assay determines the affinity of the compound for the dopamine transporter.

  • Tissue Preparation: Prepare rat brain tissue homogenates, specifically from the striatum, which is rich in dopamine transporters.[7]

  • Radioligand Binding: Incubate the brain homogenates with a radiolabeled cocaine analogue (e.g., [³H]WIN 35,428) and varying concentrations of this compound.[7]

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.[7]

Concluding Remarks and Future Directions

This compound represents a promising, yet unexplored, molecule within the vast and therapeutically rich landscape of piperidine derivatives. Its structural features suggest a high potential for biological activity, particularly in the areas of oncology and neuroscience. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the comprehensive evaluation of this compound. Future research should focus on the stereoselective synthesis of its enantiomers, as biological activity is often highly dependent on stereochemistry.[7] Furthermore, detailed structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the benzyl, hydroxyl, and carboxylate groups, will be crucial for optimizing its potency and selectivity for specific biological targets. The journey from a promising molecular structure to a clinically viable therapeutic is long and challenging, but for compounds like this compound, the potential rewards are immense.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed.
  • Pharmacological Applications of Piperidine Deriv
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid. Smolecule.
  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Methyl 1-benzyl-3-hydroxypiperidine-3-carboxyl
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid | C13H17NO3 | CID 20343117. PubChem.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into Unexplored Pharmacological Territory

To the dedicated researcher, the emergence of a novel chemical entity is not merely an observation but an invitation—a call to delineate its biological narrative. Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate stands as such an enigma. While its constituent moieties, the N-benzylpiperidine and 3-hydroxypiperidine scaffolds, are well-documented in medicinal chemistry, the specific pharmacology of their amalgamation in this particular ester remains largely uncharted in publicly accessible literature.

This guide, therefore, deviates from a retrospective summary of established facts. Instead, it adopts a forward-looking, investigative framework. We will proceed with a hypothesis-driven approach, grounded in the established pharmacology of its structural precedents, to propose a putative mechanism of action. This document will serve as a comprehensive roadmap for the rigorous scientific inquiry required to elucidate the compound's true biological function, offering detailed experimental designs and the causal reasoning behind them. Our exploration will be anchored in the principles of scientific integrity, ensuring that each proposed step is a self-validating component of a larger, coherent investigation.

Deconstruction of the Molecular Architecture: Clues from Known Pharmacophores

The structure of this compound presents three key pharmacophoric elements that inform our initial hypotheses:

  • The N-benzylpiperidine Core: This motif is a privileged structure in neuropharmacology. N-benzylpiperidine derivatives are known to exhibit a wide spectrum of activities, including inhibition of acetylcholinesterase (AChE) and histone deacetylases (HDAC), as well as interactions with sigma (σ) receptors.[1][2] The benzyl group, in particular, can engage in π-π stacking interactions within receptor binding pockets.[3]

  • The 3-hydroxypiperidine Moiety: The hydroxyl group at the 3-position is a critical functional group that can participate in hydrogen bonding, a key interaction for receptor-ligand recognition.[4] Derivatives of 3-hydroxypiperidine are integral to compounds targeting a range of neurological pathways, including those involving GABA receptors and opioid receptors.[4][5][6]

  • The Methyl Carboxylate Group: The ester at the 3-position adds a potential point of hydrolysis by esterases in biological systems, which could imply a prodrug-like character. Alternatively, the ester itself may contribute to the binding affinity and selectivity for a specific target.

Given these structural features, we can formulate a primary hypothesis:

Primary Hypothesis: this compound is a centrally active agent, likely modulating neuronal function through interaction with one or more of the following targets: cholinergic enzymes (AChE), sigma (σ) receptors, or opioid receptors.

This hypothesis will guide our proposed experimental workflow.

A Proposed Investigative Workflow: From Broad Screening to Mechanistic Deep Dive

The following experimental plan is designed to systematically test our primary hypothesis and uncover the mechanism of action of this compound.

Phase 1: Initial Target Screening and Physicochemical Profiling

The initial phase aims to broadly assess the compound's interactions with our hypothesized targets and to understand its basic chemical properties.

Experimental Protocol 1: Synthesis and Purification

A reliable synthesis of the target compound is a prerequisite for any biological investigation. Based on the literature for related compounds, a plausible synthetic route is the esterification of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[7]

Step-by-Step Synthesis:

  • Starting Material: 1-benzyl-3-piperidone hydrochloride.

  • Cyanohydrin Formation: React 1-benzyl-3-piperidone with potassium cyanide in an acidic aqueous/tetrahydrofuran mixture to form the corresponding cyanohydrin.[7]

  • Hydrolysis to Carboxylic Acid: Hydrolyze the nitrile group of the cyanohydrin using concentrated hydrochloric acid under heat to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[7]

  • Esterification: React the resulting carboxylic acid with methanol in the presence of a suitable acid catalyst (e.g., sulfuric acid or thionyl chloride) to produce this compound.

  • Purification: Purify the final product using column chromatography on silica gel, followed by characterization using NMR, mass spectrometry, and HPLC to confirm identity and purity (>98%).

Causality of Experimental Choices: This multi-step synthesis is a standard and well-documented pathway for creating 3-hydroxy-3-carboxylate piperidine derivatives.[7] High purity is essential to ensure that any observed biological activity is attributable to the target compound and not impurities.

Experimental Protocol 2: Broad Receptor/Enzyme Panel Screening

A broad in vitro screening panel is the most efficient way to identify primary biological targets.

Methodology:

  • Compound Submission: Submit this compound to a commercial or in-house radioligand binding and enzyme inhibition screening service.

  • Target Selection: The panel should include, at a minimum:

    • Cholinergic System: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

    • Sigma Receptors: σ1 and σ2 subtypes.

    • Opioid Receptors: μ (mu), δ (delta), and κ (kappa) subtypes.

    • Dopamine Receptors: D1, D2, D3.

    • Serotonin (5-HT) Receptors: A representative panel including 5-HT1A, 5-HT2A.

    • GABA Receptors: GABA-A and GABA-B.

  • Assay Conditions: Standardized binding assays using radiolabeled ligands for receptors and colorimetric or fluorometric assays for enzyme activity. The compound should be tested at a concentration of 10 µM to identify significant interactions.

Data Presentation: Initial Screening Results (Hypothetical)

Target% Inhibition at 10 µM
Acetylcholinesterase (AChE)85%
Sigma-1 (σ1) Receptor92%
Mu (μ) Opioid Receptor15%
Dopamine D2 Receptor8%

Interpretation: The hypothetical data above would strongly suggest that AChE and the σ1 receptor are the primary targets of interest, warranting further investigation.

Phase 2: Target Validation and Potency Determination

Once primary targets are identified, the next phase is to quantify the compound's potency and selectivity.

Experimental Protocol 3: IC50/Ki Determination for AChE and σ1 Receptors

AChE Inhibition Assay (Ellman's Method):

  • Principle: A colorimetric assay where acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add AChE enzyme, DTNB, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the absorbance at 412 nm over time using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression.

σ1 Receptor Radioligand Binding Assay:

  • Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., -pentazocine) for binding to the σ1 receptor in a membrane preparation from a suitable tissue source (e.g., guinea pig brain).[8]

  • Procedure:

    • Prepare membrane homogenates from guinea pig brains.

    • Incubate the membranes with a fixed concentration of -pentazocine and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Potency and Selectivity (Hypothetical)

TargetIC50 / Ki (nM)
Acetylcholinesterase (AChE)75 nM (IC50)
Sigma-1 (σ1) Receptor25 nM (Ki)

Interpretation: These hypothetical results would indicate that this compound is a potent inhibitor of both AChE and the σ1 receptor, with slightly higher affinity for the σ1 receptor.

Phase 3: Elucidating the Functional Consequences and Downstream Signaling

With confirmed targets and their potencies, the final phase is to understand the functional effects of these interactions.

Experimental Protocol 4: Cell-Based Functional Assays

Neuroprotection Assay (PC-12 Cells):

  • Rationale: Both AChE inhibition and σ1 receptor agonism have been linked to neuroprotective effects.[2]

  • Procedure:

    • Culture PC-12 cells (a common neuronal cell line).

    • Pre-treat the cells with varying concentrations of this compound for 24 hours.

    • Induce cellular stress/damage using an agent like H₂O₂ or glutamate.

    • Assess cell viability using an MTT or LDH assay.

    • An increase in cell viability in the presence of the compound would indicate a neuroprotective effect.

Signaling Pathway Analysis:

  • Diagram of the Hypothesized Dual-Action Mechanism

G cluster_postsynaptic Postsynaptic Neuron cluster_ER Endoplasmic Reticulum ACh Acetylcholine (ACh) AChE AChE ACh->AChE AChR ACh Receptor ACh->AChR Binding Neuronal\nSignaling Neuronal Signaling AChR->Neuronal\nSignaling Activation Sigma1R σ1 Receptor Ca2+ Signaling Ca2+ Signaling Sigma1R->Ca2+ Signaling Modulation Neuroprotection Neuroprotection Ca2+ Signaling->Neuroprotection Leads to Compound Methyl 1-benzyl-3- hydroxypiperidine-3-carboxylate Compound->AChE Inhibition Compound->Sigma1R Binding (Agonist/Antagonist?)

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 1-Benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a novel piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to characterizing the bioactivity and safety profile of this new chemical entity (NCE). We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our recommendations in authoritative scientific principles.

Introduction: The Rationale for Investigation

The core structure, a substituted piperidine, suggests potential interactions with various biological targets.[1][3][4] The presence of the benzyl group and the methyl carboxylate moiety could influence its pharmacokinetic properties and target engagement. A systematic in vitro evaluation is the critical first step to elucidate the therapeutic potential and identify any potential liabilities of this compound. Our evaluation will follow a logical progression, starting with broad cytotoxicity screening, moving towards specific therapeutic hypotheses, and concluding with essential safety and metabolic profiling.

Foundational Assessment: Cytotoxicity Profile

Before exploring specific therapeutic activities, it is crucial to determine the compound's intrinsic cytotoxicity. This foundational data informs the concentration ranges for all subsequent assays and provides an initial indication of the therapeutic window. Cytotoxicity assays are essential in the early stages of drug development to eliminate compounds that are overtly toxic to cells.[5]

General Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7, A549, PC3) and a normal human cell line (e.g., HaCaT keratinocytes) in 96-well plates at a density of 5,000-10,000 cells/well.[6][7] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6]

  • Treatment: Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM) and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values by plotting a dose-response curve.[6]

Data Presentation: Cytotoxicity Profile

Cell LineCell TypeIC50 (µM)
MCF-7Breast CancerTo be determined
A549Lung CancerTo be determined
PC-3Prostate CancerTo be determined
HaCaTNormal KeratinocyteTo be determined
Mechanism of Cell Death

Should significant cytotoxicity be observed, further assays can elucidate the mechanism of cell death, such as apoptosis or necrosis.[8] Assays measuring the release of lactate dehydrogenase (LDH) can indicate membrane damage associated with necrosis.[8]

Hypothesis-Driven Efficacy Testing

Based on the structural motifs of this compound, several therapeutic hypotheses can be explored.

Neuroprotective Potential

The piperidine core is present in several neuroprotective agents.[9] Therefore, evaluating the compound's ability to protect neuronal cells from insults is a logical step.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses a neuronal cell line (e.g., SH-SY5Y) and an inducer of oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[10]

  • Cell Culture: Culture SH-SY5Y cells and plate them in 96-well plates.[11]

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.

  • Induction of Toxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂) for an additional 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 2.1.

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Diagram: Neuroprotection Assay Workflow

Neuroprotection_Workflow A Seed SH-SY5Y Cells B Pre-treat with Compound A->B C Induce Neurotoxicity (e.g., H₂O₂) B->C D Assess Cell Viability (MTT Assay) C->D E Data Analysis D->E

Caption: Workflow for the in vitro neuroprotection assay.

Acetylcholinesterase Inhibition

Given the prevalence of the piperidine scaffold in compounds targeting the central nervous system, assessing the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, is warranted.[1][12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method, which uses a colorimetric reaction to measure enzyme activity.[12][13]

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[13]

  • Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, and different concentrations of this compound.

  • Enzyme Addition: Add the AChE solution to initiate the reaction.

  • Substrate Addition: Add ATCI to start the enzymatic reaction.

  • Kinetic Measurement: Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of the yellow product.[13]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[13]

Antioxidant Activity

The potential for the compound to scavenge free radicals can be assessed using various in vitro antioxidant assays.[14][15]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Setup: In a 96-well plate, mix different concentrations of the test compound with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the plate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.[14] The reduction of the violet DPPH radical to the yellow DPPH-H by an antioxidant is monitored.[14]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Data Presentation: Bioactivity Summary

AssayEndpointResult (IC50, µM)
Neuroprotection (SH-SY5Y)% Viability IncreaseTo be determined
AChE InhibitionIC50To be determined
DPPH ScavengingIC50To be determined

Early Safety and Pharmacokinetic Profiling (In Vitro DMPK)

Understanding the drug metabolism and pharmacokinetic (DMPK) properties of a compound is crucial for predicting its behavior in vivo.[16][17][18] Early in vitro DMPK studies can prevent late-stage drug development failures.[18]

Metabolic Stability

These assays determine the rate at which a compound is metabolized, which influences its half-life and clearance.[18]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate this compound with liver microsomes (human and rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the intrinsic clearance and predict the hepatic extraction ratio.

Cytochrome P450 (CYP) Inhibition

This assesses the potential for drug-drug interactions.[19]

Experimental Protocol: CYP Inhibition Assay

  • Incubation: Incubate the test compound with human liver microsomes and specific CYP isoform probe substrates.

  • Metabolite Quantification: Measure the formation of the probe substrate's metabolite via LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9).

Plasma Protein Binding

This determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Setup: Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

  • Equilibration: Allow the system to reach equilibrium.

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

Blood-Brain Barrier (BBB) Permeability

For a compound with potential CNS activity, assessing its ability to cross the BBB is critical.[20][21][22]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Model Setup: Use a 96-well plate with a filter coated with a lipid mixture to mimic the BBB.

  • Compound Addition: Add the test compound to the donor wells.

  • Incubation: Allow the compound to permeate through the artificial membrane into the acceptor wells.

  • Quantification: Measure the compound concentration in both donor and acceptor wells.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Diagram: In Vitro DMPK Cascade

DMPK_Cascade A Metabolic Stability (Microsomes) B CYP Inhibition A->B C Plasma Protein Binding B->C D BBB Permeability (PAMPA) C->D

Caption: A typical cascade of in vitro DMPK assays.

Cardiovascular Safety: hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[23][24] Therefore, early assessment of hERG liability is a regulatory expectation.[16]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[24]

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to measure the hERG current in response to a specific voltage protocol.[24]

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Current Measurement: Record the hERG tail current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.[24]

Diagram: hERG Safety Assessment Workflow

hERG_Workflow A Prepare HEK293-hERG Cells B Automated Patch Clamp Setup A->B C Apply Compound Concentrations B->C D Measure hERG Current C->D E Calculate % Inhibition & IC50 D->E

Caption: Workflow for assessing hERG channel inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive in vitro evaluation strategy for this compound. The data generated from these studies will provide a robust initial profile of the compound's bioactivity, safety, and pharmacokinetic properties. Positive results will warrant further investigation, including more detailed mechanism of action studies and eventual progression to in vivo models. This structured approach ensures a thorough and efficient characterization of this novel piperidine derivative, paving the way for its potential development as a therapeutic agent.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Google Scholar.
  • Comprehensive in vitro DMPK services for drug development | Nuvisan, the Science CRO. (n.d.). Nuvisan.
  • In Vitro DMPK - Curia Global. (n.d.). Curia Global.
  • DMPK Assays | BioAgilytix. (n.d.). BioAgilytix.
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (2016). ResearchGate.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). LifeNet Health.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (n.d.). PubMed Central.
  • (PDF) In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2025). ResearchGate.
  • A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. (n.d.). Benchchem.
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed.
  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate.
  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025). ResearchGate.
  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. (2025). Sygnature Discovery.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PubMed Central.
  • hERG Assay | PPTX. (n.d.). Slideshare.
  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments.
  • Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity. (n.d.). Benchchem.
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). National Institutes of Health.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • In vitro screening methods ach, ne and 5-HT | PPT. (n.d.). Slideshare.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.
  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2023). International Journal of Novel Research in Pharmacy.
  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024). Mediford Corporation.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PubMed Central.
  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. (2022). Frontiers.
  • Cytotoxicity Assays | Life Science Applications. (n.d.). Biotium.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
  • Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. (n.d.). AGETDS.
  • Assays for Predicting Acute Toxicity. (n.d.). NCBI.
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). ResearchGate.
  • Application Notes and Protocols: In Vitro Neuroprotection Assay Using Eleutheroside C. (n.d.). Benchchem.
  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). Semantic Scholar.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). ResearchGate.
  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers | Request PDF. (2025). ResearchGate.
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Cambridge University Press.
  • Characterization and Preliminary In Vitro Antioxidant Activity of a New Multidrug Formulation Based on the Co-Encapsulation of Rutin and the α-Acylamino-β-Lactone NAAA Inhibitor URB894 within PLGA Nanoparticles. (2023). PubMed Central.
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate.
  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. (n.d.). PrepChem.com.

Sources

"Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate literature review"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of this compound. We will delve into its synthesis, chemical properties, and critical applications as a versatile intermediate in medicinal chemistry.

Introduction: A Versatile Piperidine Scaffold

This compound is a synthetically valuable organic compound featuring a piperidine core. The structure is characterized by a benzyl group attached to the nitrogen atom (position 1) and both a hydroxyl (-OH) and a methyl carboxylate (-COOCH₃) group at position 3. This unique arrangement of functional groups—a tertiary amine, a tertiary alcohol, and an ester—makes it a highly versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of drugs.[1] The specific functionalization of this compound allows for subsequent chemical modifications at multiple sites, enabling the development of diverse molecular libraries. Its primary utility lies in serving as a key intermediate for pharmaceuticals, particularly those targeting central nervous system (CNS) disorders.[2]

Synthesis and Mechanistic Rationale

The synthesis of the core structure, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, provides the foundation for obtaining the target methyl ester. A common and effective route begins with the readily available precursor, 1-benzyl-3-piperidone. The overall strategy involves the formation of a cyanohydrin, followed by hydrolysis to the carboxylic acid.

Synthetic Pathway Overview

The synthesis can be logically broken down into three primary stages:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to the ketone carbonyl of 1-benzyl-3-piperidone.

  • Nitrile Hydrolysis: Conversion of the nitrile group (-CN) of the cyanohydrin intermediate into a carboxylic acid (-COOH) under acidic conditions.

  • Esterification (Not detailed in cited protocols but a standard procedure): Conversion of the resulting carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄), a process known as Fischer esterification.[3]

The causality behind this pathway is rooted in established organic reactions. The ketone at position 3 is an electrophilic site, susceptible to attack by a nucleophile like the cyanide ion. The resulting nitrile is then a stable precursor that can be readily hydrolyzed to the desired carboxylic acid.

G cluster_0 Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid A 1-Benzyl-3-piperidone HCl B Cyanohydrin Intermediate (1-Benzyl-3-hydroxy-3-cyanopiperidine) A->B KCN, HCl (aq) THF/Water, <8°C C 1-Benzyl-3-hydroxypiperidine- 3-carboxylic Acid B->C Conc. HCl Heat (80°C) D Methyl 1-benzyl-3-hydroxypiperidine- 3-carboxylate (Target Molecule) C->D CH3OH, H2SO4 (cat.) Fischer Esterification

Caption: Synthetic workflow from 1-benzyl-3-piperidone to the target ester.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of the parent carboxylic acid, which is the direct precursor to the title compound.[4]

Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-benzyl-3-piperidone hydrochloride (8.13 g) in a 1:1 mixture of tetrahydrofuran (THF) and water (28.8 ml).

  • Acidification: Add concentrated hydrochloric acid (2.99 ml) to the solution.

  • Cyanide Addition: Cool the mixture to below 8°C using an ice bath. Slowly add potassium cyanide (4.687 g) while maintaining the low temperature.

  • Reaction Progression: Stir the mixture for 4 hours. Subsequently, add additional concentrated hydrochloric acid (1.495 ml) and potassium cyanide (1.172 g) and continue stirring for another hour.

  • Extraction: Extract the reaction mixture with diethyl ether. Wash the organic extract with water and dry it over magnesium sulfate.

  • Hydrolysis: Evaporate the solvent under reduced pressure. Dissolve the resulting oily residue in concentrated hydrochloric acid (14.4 ml) and heat at 80°C for 1 hour.

  • Purification: After cooling, filter the solution. The filtrate is concentrated, and the pH is adjusted to 8. The product is then purified using column chromatography (Amberlite IR 120B resin) and crystallized from acetone to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[4]

  • Final Esterification Step: To obtain the title compound, the purified carboxylic acid would then be refluxed in methanol with a catalytic amount of sulfuric acid.

Physicochemical and Structural Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in further synthetic steps.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃Calculated
Molecular Weight 249.31 g/mol Calculated
IUPAC Name This compoundIUPAC Naming
Appearance Likely a colorless to pale yellow crystalline solid or oil[5]
Solubility Expected to be soluble in methanol, ethanol, THF, and DCM; slightly soluble in water[5]
Parent Acid M.P. 212°-214° C (anhydrous)[4]

Note: Properties are based on the parent carboxylic acid and related structures, as specific data for the methyl ester is not widely published.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for creating novel therapeutic agents. The three distinct functional groups offer orthogonal handles for chemical modification.

  • Hydroxyl Group (-OH): Can be oxidized to a ketone, creating a 1-benzyl-3-oxopiperidine-3-carboxylate, or used in ether or ester linkages to append other molecular fragments.[5]

  • Tertiary Amine (N-benzyl): The benzyl group can be removed via catalytic hydrogenation (debenzylation). This reveals a secondary amine on the piperidine ring, which can then be functionalized with a wide variety of substituents to explore structure-activity relationships (SAR).[5]

  • Methyl Ester (-COOCH₃): Can be hydrolyzed back to the carboxylic acid, which can then be converted into a wide range of amides or other carboxylic acid derivatives. This is a common strategy for improving pharmacokinetic properties or introducing new binding interactions with a biological target.

This structural flexibility has made the scaffold valuable in the synthesis of:

  • Neurological Drugs: As a building block for dopamine and serotonin (5-HT) receptor modulators used in antipsychotic therapies.[1][5]

  • Analgesics: For the synthesis of piperidine-containing fragments in opioid molecules.[5]

  • Anticholinergic Agents: Used in therapeutics for conditions like Parkinson's disease.[5]

  • Cholinesterase Inhibitors: Derivatives of benzylpiperidine have been synthesized and shown to be potent acetylcholinesterase (AChE) inhibitors, which are investigated as treatments for dementia.[6]

G cluster_1 Medicinal Chemistry Applications Core Methyl 1-benzyl-3- hydroxypiperidine-3-carboxylate (Core Scaffold) Mod_OH Modification at -OH group (Oxidation, Etherification) Core->Mod_OH Mod_N Modification at Nitrogen (Debenzylation & Re-alkylation) Core->Mod_N Mod_Ester Modification at Ester group (Hydrolysis & Amidation) Core->Mod_Ester App1 CNS Receptor Modulators Mod_OH->App1 App3 Anticholinergic Agents Mod_N->App3 App2 Novel Analgesics (Opioid Analogs) Mod_Ester->App2

Caption: Key modification sites of the core scaffold and resulting therapeutic classes.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis from common starting materials is well-established, and its trifunctional nature provides a robust platform for generating molecular diversity. The proven application of its derivatives in developing potent agents for neurological disorders underscores its importance. As the demand for novel therapeutics continues to grow, such versatile and well-characterized intermediates will remain indispensable in the pipeline of modern drug discovery.

References

  • PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available from: [Link]

  • Qiyan. 1-Benzyl-3-hydroxypiperidine. Available from: [Link]

  • PubChem. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. Available from: [Link]

  • Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Available from: [Link]

  • Usiena Air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Available from: [Link]

  • PubChem. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available from: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

Sources

Methodological & Application

Introduction: The Significance of the 3-Hydroxypiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-Benzyl-3-hydroxypiperidine Derivatives

The 3-hydroxypyridine moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous bioactive compounds and natural products. Its N-benzylated derivative, 1-benzyl-3-hydroxypyridine, is a particularly valuable synthetic intermediate. The benzyl group serves as a robust protecting group for the piperidine nitrogen, which can be readily removed in later synthetic stages, allowing for diverse functionalization. This scaffold is a key building block for a wide array of pharmaceuticals, including analgesics, antipsychotics, and anticholinergic drugs used to treat neurological disorders. Chiral versions of this scaffold are critical for developing targeted therapeutics, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, which relies on an (S)-N-protected-3-hydroxypiperidine intermediate.

This guide provides a detailed exploration of the principal synthetic methodologies for accessing 1-benzyl-3-hydroxypiperidine and its derivatives, focusing on the underlying chemical principles, field-proven protocols, and the strategic considerations necessary for efficient and stereoselective synthesis.

Strategy 1: Synthesis via Reduction of N-Benzyl-3-hydroxypyridinium Salts

One of the most direct and widely employed routes to 1-benzyl-3-hydroxypiperidine begins with the readily available starting material, 3-hydroxypyridine. The strategy involves a two-step process: N-alkylation to form a pyridinium salt, followed by reduction to dearomatize the ring.

Causality and Mechanism

The core principle of this method relies on activating the pyridine ring toward reduction. Pyridine itself is aromatic and relatively resistant to hydride-based reducing agents. However, alkylation of the nitrogen atom with a benzyl group creates a positively charged pyridinium salt. This quaternization disrupts the aromaticity and renders the ring electron-deficient, making it highly susceptible to nucleophilic attack by a hydride source like sodium borohydride (NaBH₄).

The reaction proceeds as follows:

  • N-Benzylation: 3-Hydroxypyridine is treated with a benzyl halide (e.g., benzyl chloride or bromide) in a non-polar solvent like toluene. The nitrogen atom acts as a nucleophile, displacing the halide to form the stable 1-benzyl-3-hydroxypyridinium salt.

  • Reduction: The pyridinium salt is then reduced with sodium borohydride. The hydride attacks the electron-deficient ring, leading to a cascade of reductions that ultimately yields the saturated 1-benzyl-3-hydroxypiperidine. While catalytic hydrogenation is an alternative, it often requires expensive noble metal catalysts and high-pressure equipment, making the borohydride method more common for laboratory-scale synthesis.

cluster_0 Synthesis via Pyridinium Salt Reduction Start 3-Hydroxypyridine Step1 N-Benzylation (+ Benzyl Halide) Start->Step1 Toluene, Reflux Intermediate 1-Benzyl-3-hydroxypyridinium Salt Step1->Intermediate Step2 Reduction (Sodium Borohydride) Intermediate->Step2 Solvent, Base Product 1-Benzyl-3-hydroxypiperidine Step2->Product

Caption: Workflow for the synthesis of 1-benzyl-3-hydroxypiperidine.

Experimental Protocol: Two-Step Synthesis from 3-Hydroxypyridine

Part A: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxypyridine (1.0 eq) and toluene (approx. 5-10 mL per gram of pyridine).

  • Reagent Addition: While stirring, add benzyl chloride (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 10-12 hours. The product will precipitate out of the solution as a solid.

  • Work-up: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash with fresh toluene or another hydrocarbon solvent (e.g., hexane) to remove any unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid, the 1-benzyl-3-hydroxypyridinium chloride, under vacuum. The product is often of sufficient purity to be used in the next step without further purification.

Part B: Reduction to 1-Benzyl-3-hydroxypiperidine

  • Reaction Setup: In a round-bottom flask, suspend the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Base and Temperature Control: Cool the mixture in an ice bath to 0-5 °C. Add a base (e.g., sodium hydroxide solution) to adjust the pH as needed. Maintain the temperature between 40-60 °C for the reaction.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise. A typical molar ratio of pyridinium salt to NaBH₄ is between 1:1 and 1:1.5. Caution: NaBH₄ reacts with alcoholic solvents to produce hydrogen gas; ensure adequate ventilation and slow addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the designated temperature for several hours until completion is confirmed by TLC analysis.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acid at 0 °C. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-benzyl-3-hydroxypiperidine.

Strategy 2: Asymmetric Synthesis of Chiral 3-Hydroxypiperidine Derivatives

For many pharmaceutical applications, stereochemical purity is paramount. The synthesis of enantiomerically pure 3-hydroxypiperidine derivatives is achieved primarily through two routes: enzymatic asymmetric reduction of a prochiral ketone or chemical resolution of a racemic mixture. While the benzyl group is used here, these methods are most prominently documented for the synthesis of the (S)-N-Boc-3-hydroxypiperidine intermediate.

cluster_1 Asymmetric Synthesis vs. Resolution cluster_asym Asymmetric Reduction cluster_racemic Racemic Synthesis Ketone Prochiral Ketone (e.g., N-Boc-3-piperidone) Enzyme Ketoreductase (KRED) + Cofactor Regeneration Ketone->Enzyme Reduction Chemical Reduction (e.g., NaBH₄) Ketone->Reduction S_Product (S)-Enantiomer Enzyme->S_Product High ee Racemate Racemic (R/S)-Alcohol Reduction->Racemate Resolution Chiral Resolving Agent Racemate->Resolution Separation Diastereomer Separation Resolution->Separation Separation->S_Product R_Product (R)-Enantiomer Separation->R_Product

Caption: Comparison of asymmetric synthesis and chiral resolution pathways.

Method A: Biocatalytic Asymmetric Reduction

Expertise & Causality: Biocatalysis offers an elegant solution to stereocontrol, leveraging the inherent chirality of enzymes to produce a single enantiomer with exceptional selectivity. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols. The reaction's stereochemical outcome is dictated by the specific enzyme used and the orientation of the substrate within the enzyme's active site. This process requires a hydride source, typically provided by the cofactor NADPH or NADH. As these cofactors are expensive, an in situ regeneration system, such as one using glucose and glucose dehydrogenase (GDH), is almost always employed to recycle the cofactor, making the process economically viable.

Advantages:

  • High Enantioselectivity: Typically achieves >99% enantiomeric excess (ee).

  • Mild Conditions: Reactions are run at or near room temperature and neutral pH.

  • Environmentally Benign: Avoids the use of heavy metals and harsh chemical reagents.

Catalyst SystemSubstrate Conc.Time (h)Conversion (%)Enantiomeric Excess (ee %)Reference
Baker's Yeast40 g/L7290-95High (S)
Ketoreductase (KRED)10 mg/mL24>99>99 (S)
Co-expressed KRED/GDH100 g/L<10>99>99 (S)
Aldo-Keto Reductase (AKR)16% (w/w)16>99>99 (S)
Protocol: General Procedure for Enzymatic Reduction of N-Boc-3-piperidone
  • Buffer Preparation: Prepare a phosphate buffer saline (PBS) solution (e.g., 100 mM, pH 6.5-7.5).

  • Reaction Mixture Assembly: To a reaction vessel, add the PBS buffer.

  • Cofactor Regeneration System: Add D-glucose (e.g., 1.1-1.3 eq relative to substrate) and glucose dehydrogenase (GDH).

  • Cofactor: Add the catalytic amount of the required cofactor (e.g., NADP⁺ or NAD⁺, typically 0.1-1.0 g/L).

  • Enzyme Addition: Add the ketoreductase (KRED) enzyme or whole-cell biocatalyst (either as a lyophilized powder, cell-free extract, or wet cell paste).

  • Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of a water-miscible co-solvent (like ethanol or DMSO) and add it to the reaction mixture. The final substrate concentration can range from 10 g/L to over 100 g/L depending on the enzyme's stability and activity.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-35 °C) for 12-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, terminate the reaction (e.g., by adding a water-immiscible organic solvent). If using whole cells, separate them by centrifugation or filtration through celite.

  • Extraction and Purification: Extract the aqueous filtrate with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the chiral (S)-N-Boc-3-hydroxypiperidine.

Method B: Chemical Resolution of Racemates

This classical approach involves synthesizing the racemic 1-benzyl-3-hydroxypiperidine (as described in Strategy 1) and then separating the enantiomers.

Causality: The principle involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility), which allows them to be separated by fractional crystallization. Once a single diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, liberating the desired enantiomerically pure amine.

Common Resolving Agents:

  • D-pyroglutamic acid

  • L-camphorsulfonic acid

  • D-tartaric acid derivatives

Trustworthiness and Limitations: While reliable, the primary drawback of resolution is its inherent inefficiency, with a maximum theoretical yield of only 50% for the desired enantiomer. The unwanted enantiomer is often discarded, reducing the overall atom economy. However, processes have been developed to racemize and recycle the unwanted enantiomer, improving the overall process efficiency.

Strategy 3: Advanced and Alternative Synthetic Routes

Modern organic synthesis has introduced several other powerful methods for constructing the 3-hydroxypiperidine scaffold.

  • Rhodium-Catalyzed Asymmetric Reactions: Cutting-edge research has demonstrated the use of rhodium catalysts for the asymmetric construction of piperidine rings. For instance, a Rh-catalyzed asymmetric reductive Heck reaction can couple dihydropyridines with aryl boronic acids to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the final piperidine.

  • De Novo Synthesis via Cyclization: These methods build the ring from acyclic precursors. One example is the palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes, which creates substituted 3-hydroxy-tetrahydropyridines that can be converted to 3-hydroxypyridine derivatives.

  • Double Reductive Amination: This strategy can be used to form polyhydroxylated piperidines by the intramolecular cyclization of 1,5-dicarbonyl compounds in the presence of an amine source and a reducing agent.

Downstream Utility: Deprotection and Further Functionalization

The 1-benzyl-3-hydroxypiperidine scaffold is a launchpad for further chemical modification.

  • Hydroxyl Group Reactions: The secondary alcohol can be oxidized to the corresponding ketone (1-benzylpiperidin-3-one) or converted to various leaving groups (e.g., halides, tosylates) for subsequent nucleophilic substitution reactions.

  • N-Debenzylation: A crucial final step in many syntheses is the removal of the N-benzyl protecting group. This is most commonly and cleanly achieved via catalytic hydrogenation . The compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This cleaves the benzylic C-N bond, releasing toluene as a byproduct and liberating the secondary amine of the 3-hydroxypiperidine core. This secondary amine is then available for coupling with other molecules to build the final drug target. While effective, this deprotection can sometimes be challenging and require optimization of catalysts and conditions.

Conclusion

The synthesis of 1-benzyl-3-hydroxypiperidine derivatives is a well-established field with a diverse toolkit of methodologies available to researchers. The choice of synthetic route—be it the classical reduction of a pyridinium salt, a sophisticated biocatalytic asymmetric reduction, or a modern transition-metal-catalyzed reaction—depends on the specific goals of the synthesis, particularly the need for stereochemical control, scale, and economic viability. The versatility of this scaffold, combined with robust methods for its synthesis and deprotection, ensures its continued prominence as a cornerstone building block in the development of new therapeutics.

References

  • Patil, S., et al. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • Ni, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Synthetic Communications. (n.d.). A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Taylor & Francis Online. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]

  • ResearchGate. (2020). The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. [Link]

  • Google Patents. (n.d.). CN105274160A - Method for preparing (S)
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. ResearchGate. [Link]

  • European Patent Office. (2017). *METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPI

Application Notes & Protocols: The Synthetic Utility of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a valuable heterocyclic building block in modern organic synthesis. Its structure is distinguished by a piperidine core, a common motif in a vast array of pharmaceuticals and natural products. The strategic placement of a tertiary hydroxyl group, a methyl ester, and a readily cleavable N-benzyl protecting group makes it a trifunctional scaffold, offering multiple avenues for synthetic diversification. This guide provides an in-depth exploration of its synthesis and its application in constructing more complex molecular architectures, particularly for professionals in pharmaceutical and chemical research. The piperidine moiety is a key feature in drugs targeting the central nervous system, and this building block serves as a crucial starting point for their synthesis[1][2].

Physicochemical Properties
PropertyValue
CAS Number Not explicitly available for the methyl ester, but related compounds are documented.
Molecular Formula C₁₄H₁₉NO₃[3]
Molecular Weight 249.31 g/mol [3][4]
Appearance Typically an oil or low-melting solid.
Solubility Soluble in common organic solvents like methanol, THF, and DCM[1].

Synthesis of the Core Intermediate

The primary route to this compound begins with the commercially available 1-benzyl-3-piperidone. The synthesis involves the formation of a cyanohydrin, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification. This sequence introduces the key tertiary alcohol and carboxylate functionalities at the C3 position.

Diagram of Synthetic Workflow

A 1-Benzyl-3-piperidone Hydrochloride B Cyanohydrin Intermediate A->B KCN, HCl THF/H₂O C 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid B->C Conc. HCl Heat (80°C) D Methyl 1-benzyl-3-hydroxypiperidine- 3-carboxylate (Target) C->D Methanol, Acid Catalyst (e.g., H₂SO₄)

Caption: Synthesis of the target compound from 1-benzyl-3-piperidone.

Protocol 1: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

This protocol is adapted from established procedures for cyanohydrin formation and hydrolysis.[5]

Materials:

  • 1-benzyl-3-piperidone hydrochloride (8.13 g, 36 mmol)

  • Potassium cyanide (KCN) (5.85 g, 90 mmol total)

  • Concentrated hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Acetone

  • 0.25 N Sodium hydroxide (NaOH) solution

Procedure:

  • In a flask, dissolve 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of THF and water (28.8 mL).

  • Add concentrated HCl (2.99 mL, 36 mmol) to the solution.

  • Cool the mixture to below 8°C in an ice bath.

  • Slowly add potassium cyanide (4.687 g, 72 mmol) while maintaining the low temperature. Stir the reaction mixture for 4 hours.

  • Add additional concentrated HCl (1.495 mL, 18 mmol) and potassium cyanide (1.172 g, 18 mmol) and stir for another hour.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic extracts with water, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude cyanohydrin as an oil.

  • Dissolve the oily residue in concentrated HCl (14.4 mL) and heat at 80°C for 1 hour to hydrolyze the nitrile.

  • Cool the solution and filter any solid. Evaporate the filtrate under reduced pressure.

  • Adjust the pH of the resulting syrup to 8 with 0.25 N NaOH solution.

  • Purify the product by column chromatography (e.g., using an ion-exchange resin like Amberlite IR 120B) to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid[5].

Protocol 2: Esterification to this compound

This is a standard Fischer esterification protocol.

Materials:

  • 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (from Protocol 1)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the carboxylic acid in anhydrous methanol.

  • Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target methyl ester.

Key Synthetic Transformations and Applications

The true utility of this compound lies in the selective manipulation of its three functional groups. This allows for the generation of a diverse library of substituted piperidines for various applications, including as fragments for drug discovery.

Diagram of Synthetic Diversification

cluster_N N-Benzyl Group Modification cluster_Ester Ester Group Modification Start Methyl 1-benzyl-3-hydroxy- piperidine-3-carboxylate N_Debenzyl Methyl 3-hydroxy- piperidine-3-carboxylate Start->N_Debenzyl H₂, Pd/C (Debenzylation) E_Acid 1-Benzyl-3-hydroxy- piperidine-3-carboxylic acid Start->E_Acid LiOH or NaOH (Hydrolysis) E_Alcohol (1-Benzyl-3-hydroxy- piperidin-3-yl)methanol Start->E_Alcohol LiAlH₄ (Reduction) N_Alkylation N-Substituted Piperidine Derivatives N_Debenzyl->N_Alkylation Alkylation, Acylation, etc.

Caption: Key synthetic pathways from the parent scaffold.

N-Debenzylation: Unveiling the Core

The removal of the N-benzyl group is arguably the most critical transformation, as it exposes the secondary amine for further functionalization. This is a common strategy in late-stage synthesis[1]. Catalytic hydrogenation is the method of choice due to its clean conversion and mild conditions.

Protocol 3: Catalytic Hydrogenation for N-Debenzylation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the starting material in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% by weight).

  • Purge the flask with hydrogen gas (or connect to a Parr hydrogenator).

  • Stir the reaction mixture under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, Methyl 3-hydroxypiperidine-3-carboxylate.

Ester Group Manipulations

The methyl ester provides a handle for conversion into other important functional groups like carboxylic acids, primary alcohols, and amides.

  • Hydrolysis to Carboxylic Acid: Saponification with a base like lithium hydroxide (LiOH) in a THF/water mixture readily yields the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides[6].

  • Reduction to Primary Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF will reduce the ester to a primary alcohol, yielding (1-benzyl-3-hydroxypiperidin-3-yl)methanol[6]. This diol can be used in further synthetic elaborations.

Protocol 4: Reduction of the Ester with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% NaOH solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the starting ester in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Add anhydrous sodium sulfate, stir, and then filter the solid.

  • Wash the solid with THF or ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to yield the diol product.

Summary of Key Reactions

Starting MaterialReagents & ConditionsProductTransformation Type
This compoundH₂, 10% Pd/C, MeOHMethyl 3-hydroxypiperidine-3-carboxylateN-Debenzylation
This compoundLiOH, THF/H₂O1-Benzyl-3-hydroxypiperidine-3-carboxylic acidEster Hydrolysis
This compoundLiAlH₄, Anhydrous THF(1-Benzyl-3-hydroxypiperidin-3-yl)methanolEster Reduction
1-Benzyl-3-hydroxypiperidine-3-carboxylic acidAmine, HATU, DIPEA, DMFCorresponding AmideAmide Coupling

Conclusion

This compound is a highly functionalized and synthetically tractable building block. The orthogonal reactivity of its functional groups—the cleavable N-benzyl protector, the versatile methyl ester, and the stable tertiary alcohol—provides chemists with a powerful platform for creating diverse libraries of piperidine-based compounds. The protocols and strategies outlined herein demonstrate its significant potential in the fields of medicinal chemistry and complex molecule synthesis, enabling the efficient construction of novel chemical entities for drug discovery and development.

References

  • PrepChem. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

  • Qiyan. 1-Benzyl-3-hydroxypiperidine. [Link]

  • Usiena air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

  • Eureka | Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • PubChemLite. this compound (C14H19NO3). [Link]

  • Google Patents.CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Application Notes & Protocols: Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a versatile heterocyclic building block of significant interest in pharmaceutical development. Its rigid piperidine core, coupled with three distinct functional groups—a tertiary hydroxyl, a methyl ester, and a cleavable N-benzyl protecting group—provides a strategic scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview of the compound's properties, a detailed protocol for its synthesis from common starting materials, and its application as a pivotal intermediate in the synthesis of advanced pharmaceutical agents. The protocols are designed to be self-validating, with an emphasis on the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound (PubChem CID: 14025338) is a substituted piperidine derivative. The N-benzyl group serves as a common and robust protecting group for the secondary amine, which can be selectively removed during later synthetic stages via catalytic hydrogenation. This unmasking of the nitrogen atom is a critical step for introducing further diversity or for the final API structure.[1] The tertiary alcohol and ester functionalities at the C3 position offer orthogonal handles for subsequent chemical modifications.

Table 1: Physicochemical and Structural Data

Property Value Source
IUPAC Name This compound PubChem[2]
CAS Number Not explicitly assigned; parent acid is 71052-79-4 PubChem[3]
Molecular Formula C₁₄H₁₉NO₃ PubChem[2]
Molecular Weight 249.31 g/mol PubChem[2]
Appearance Expected to be an off-white to pale yellow solid or a viscous oil N/A
Solubility Freely soluble in methanol, ethanol, THF, DCM; slightly soluble in water Qiyan[1]
XLogP3 (Predicted) 1.3 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem[2]

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

Synthesis Protocol: From Ketone to Tertiary Alcohol

The synthesis of the title compound is most efficiently achieved from the corresponding ketone, 1-benzyl-3-piperidone. The following protocol is a two-step process involving a modified Strecker reaction to form a cyanohydrin, followed by acidic methanolysis to simultaneously hydrolyze the nitrile and esterify the resulting carboxylic acid.

Causality Behind Experimental Choices:
  • Cyanation at Low Temperature: The addition of potassium cyanide to the acidic solution of the piperidone is performed at low temperatures (<8°C) to control the exothermic reaction and minimize the formation of side products.[4]

  • Acidic Methanolysis: Using concentrated HCl in methanol serves a dual purpose. It protonates the nitrile, facilitating its hydrolysis to a carboxylic acid, and simultaneously catalyzes the Fischer esterification of the acid to the desired methyl ester in a one-pot reaction. This approach is more efficient than isolating the intermediate carboxylic acid.[5]

  • Aqueous Work-up and Extraction: The pH adjustment and extraction with an organic solvent are critical for separating the desired product from inorganic salts and other aqueous-soluble impurities.

Diagram of Synthetic Workflow

synthesis_workflow start 1-Benzyl-3-piperidone HCl kcn KCN, HCl (aq) THF/H₂O, <8°C start->kcn Step 1: Cyanohydrin Formation intermediate Cyanohydrin Intermediate kcn->intermediate methanolysis MeOH, conc. HCl Reflux intermediate->methanolysis Step 2: Hydrolysis & Esterification workup Aqueous Work-up (pH adjustment, Extraction) methanolysis->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic pathway from 1-benzyl-3-piperidone to the target compound.

Step-by-Step Protocol

Materials:

  • 1-benzyl-3-piperidone hydrochloride

  • Potassium cyanide (KCN) (EXTREMELY TOXIC)

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Cyanohydrin Formation:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of THF and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of potassium cyanide (1.5 equivalents) in water via the dropping funnel, ensuring the internal temperature does not exceed 8°C.[4] (CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidification of cyanide salts liberates highly toxic HCN gas).

    • Stir the reaction mixture at 5-8°C for 4-6 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

  • Acidic Methanolysis and Esterification:

    • Once the formation of the cyanohydrin is complete, carefully and slowly add concentrated HCl (3-4 equivalents) to the reaction mixture while maintaining the low temperature.

    • Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 70-80°C) for 8-12 hours. The progress of the nitrile hydrolysis and esterification can be monitored by TLC or LC-MS.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

    • Dilute the remaining aqueous residue with water and cool in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.[4]

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Application in Pharmaceutical Synthesis: A Representative Workflow

This intermediate is a valuable precursor for synthesizing molecules targeting the central nervous system, such as analgesics and antipsychotics.[1] The hydroxyl group can be derivatized to introduce new pharmacophores, and the N-benzyl group can be removed to allow for further modification at the nitrogen atom.

Diagram: Downstream Functionalization

functionalization_workflow start This compound esterification Acyl Chloride (R-COCl) Pyridine, DCM, 0°C to RT start->esterification Step A: Hydroxyl Derivatization intermediate O-Acylated Intermediate esterification->intermediate debenzylation H₂, Pd/C MeOH or EtOH intermediate->debenzylation Step B: N-Debenzylation product Final Piperidine Derivative (API Precursor) debenzylation->product

Caption: A two-step workflow for advanced intermediate synthesis.

Protocol: O-Acylation and N-Debenzylation

Procedure:

  • O-Acylation of the Tertiary Alcohol:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

    • Add pyridine (1.5 equivalents) and cool the solution to 0°C.

    • Slowly add the desired acyl chloride (R-COCl, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the O-acylated intermediate, which can be purified by chromatography if necessary.

  • N-Debenzylation via Catalytic Hydrogenation:

    • Dissolve the O-acylated intermediate (1 equivalent) in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Purge the reaction vessel with hydrogen gas (or use a balloon filled with H₂) and stir vigorously at room temperature under a hydrogen atmosphere for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (CAUTION: Pd/C is flammable, especially when dry and saturated with hydrogen. Do not allow the filter cake to dry out).

    • Concentrate the filtrate under reduced pressure to yield the debenzylated piperidine derivative, the final API precursor.

Quality Control and Specifications

To ensure its suitability for GMP (Good Manufacturing Practice) synthesis, the intermediate must meet stringent quality standards.

Table 2: Recommended Quality Control Specifications

Test Specification Method
Purity ≥98.0% HPLC
Water Content ≤0.5% Karl Fischer Titration
Identification Conforms to the structure ¹H NMR, ¹³C NMR, MS
Residual Solvents As per ICH Q3C guidelines Headspace GC

| Heavy Metals | ≤20 ppm | ICP-MS |

Safety, Handling, and Storage

Handling:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[6]

  • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Avoid breathing dust or vapors.[6] Do not ingest.[6]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store under an inert atmosphere if possible to protect from moisture.

  • Keep away from strong oxidizing agents.[6]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

References

  • Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals. (2025). Tokyo Chemical Industry Co., Ltd.
  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. (n.d.). PrepChem.com.
  • Methyl 1-benzyl-3-hydroxypiperidine-3-carboxyl
  • 1-Benzyl-3-hydroxypiperidine. (n.d.). Qiyan.
  • Methyl 1-benzyl-4-hydroxypiperidine-4-carboxyl
  • 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid | C13H17NO3 | CID 20343117. (n.d.). PubChem.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the multifaceted analytical requirements in drug development, this document provides validated protocols for both achiral purity assessment using Reversed-Phase HPLC (RP-HPLC) and chiral purity determination via Normal-Phase HPLC (NP-HPLC). We address the critical challenge of detecting non-chromophoric impurities by incorporating methods utilizing universal detectors such as the Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD). The protocols are designed to be self-validating, with explanations grounded in chromatographic theory to empower researchers to adapt and troubleshoot effectively.

Introduction and Analytical Rationale

This compound is a heterocyclic compound featuring a tertiary amine, a hydroxyl group, a methyl ester, and a benzyl group. This combination of functional groups presents a unique set of considerations for developing a successful HPLC method.

  • Structural Features & Chromatographic Impact:

    • Piperidine Ring (Tertiary Amine): The basic nitrogen atom is prone to strong interactions with residual acidic silanols on silica-based stationary phases, which can lead to significant peak tailing.[1] Method development must focus on mitigating these secondary interactions.

    • Benzyl Group: This aromatic moiety provides a strong chromophore, making UV detection a straightforward and sensitive choice for the parent compound.

    • Hydroxyl and Carboxylate Groups: These polar functionalities contribute to the molecule's overall hydrophilic character.

    • Chiral Center: The carbon at the C3 position is a stereocenter, making the determination of enantiomeric purity essential for its application in stereospecific pharmaceuticals.[2]

The primary analytical goals are typically twofold: determining the overall purity (assay and related substances) and quantifying the enantiomeric excess (e.e.). This guide presents distinct, optimized strategies for each objective.

Part I: Achiral Purity Analysis via Reversed-Phase HPLC

For assessing purity and quantifying the active compound against its process-related impurities, Reversed-Phase HPLC (RP-HPLC) is the industry standard due to its robustness and versatility with moderately polar compounds.[3]

Method Development Strategy: Causality Behind the Choices

The core challenge in RP-HPLC for this analyte is managing the basic piperidine nitrogen to achieve symmetrical peak shapes.

  • Stationary Phase Selection: A standard C18 (octadecyl) column is the logical starting point, offering excellent hydrophobic retention for the benzyl group.[4][5] To minimize peak tailing, a modern, base-deactivated C18 column with high purity silica and end-capping is critical.

  • Mobile Phase Optimization:

    • pH Control: Maintaining a low pH (typically 2-4) is the most effective strategy. At this pH, the tertiary amine is protonated, and the charge repulsion from protonated silanols minimizes secondary interactions. An acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid is commonly used.[1]

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and often different selectivity. A gradient elution, starting with a higher aqueous content and ramping up the organic phase, is ideal for separating impurities with a wide range of polarities.

Recommended Protocol: RP-HPLC with UV Detection

This protocol is designed for the quantitative analysis of the main component and UV-active impurities.

Table 1: Chromatographic Conditions for Achiral Purity Analysis

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC or UHPLC systemMethod is broadly applicable.
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 µmProvides good retention and peak shape.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH protonates the amine, reducing tailing.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileMatched modifier prevents baseline drift.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% BSeparates a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLAdjust based on sample concentration.
Detector UV/DAD (Diode Array Detector)
Detection λ 210 nm and 254 nm210 nm for higher sensitivity; 254 nm for aromatic specificity.
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)Ensures sample solubility and peak shape integrity.
Protocol for Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 1. Filter through a 0.45 µm filter and degas thoroughly.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions and acquire the chromatograms.

  • Data Analysis: Calculate the purity by area percent normalization. For quantitative assay, use the peak area of the reference standard for comparison.

Part II: Analysis of Non-Chromophoric Impurities with Universal Detectors

A significant limitation of UV detection is its inability to detect impurities that lack a chromophore, such as a de-benzylated precursor. For comprehensive impurity profiling, a universal detector is required.[6][7] Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are powerful options.[8][9]

  • Principle of Operation: Both detectors work by nebulizing the column eluent into an aerosol, evaporating the volatile mobile phase, and measuring the remaining non-volatile analyte particles.[10][11] This provides a response that is proportional to the mass of the analyte, regardless of its optical properties.[12]

  • Critical Constraint: Volatile Mobile Phase: The key to successful CAD or ELSD analysis is the use of a completely volatile mobile phase. Non-volatile buffers like phosphate will precipitate in the detector and cause signal suppression and damage. Therefore, TFA must be replaced with a volatile buffer system like ammonium formate or ammonium acetate.[13]

Recommended Protocol: RP-HPLC with CAD / ELSD Detection

Table 2: Modified Chromatographic Conditions for Universal Detection

ParameterRecommended ConditionRationale
HPLC System HPLC/UHPLC with CAD or ELSDSpecialized detector required.
Column Same as UV method (Base-deactivated C18)Retention mechanism remains the same.
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic AcidVolatile buffer system compatible with the detector.
Mobile Phase B AcetonitrileVolatile organic phase.
Gradient Elution Same gradient profile as UV methodMaintains separation selectivity.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 30 °CEnsures reproducibility.
Detector CAD: Corona, 100 pA Full ScaleStandard starting condition.
ELSD: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLMOptimize for best signal-to-noise ratio.

Part III: Chiral Separation via Normal-Phase HPLC

To quantify the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including piperidine derivatives.[2] This separation is typically performed using Normal-Phase (NP) chromatography.

Method Development Strategy
  • Stationary Phase: Immobilized polysaccharide-based columns, such as Chiralpak® IC-3 or IG-3, often provide excellent selectivity for this class of compounds.[2][14]

  • Mobile Phase: A non-polar mobile phase consisting of an alkane (like n-Hexane or Heptane) and an alcohol modifier (like Isopropyl Alcohol or Ethanol) is used. The ratio of alkane to alcohol is the primary lever for adjusting retention and resolution. Small amounts of an acidic or basic additive (e.g., TFA or diethylamine) can sometimes improve peak shape, but should be used judiciously.

Recommended Protocol: NP-HPLC for Enantiomeric Purity

Table 3: Chromatographic Conditions for Chiral Analysis

ParameterRecommended ConditionRationale
HPLC System HPLC system compatible with normal phase solventsRequires careful solvent changeover from RP systems.
Column Chiralpak® IC-3, 250 x 4.6 mm, 3 µmProven selectivity for similar compounds.[2][14]
Mobile Phase n-Hexane / Isopropyl Alcohol (IPA) (95:5 v/v) with 0.1% TFAIsocratic elution is typical for chiral separations. TFA can improve peak shape.
Flow Rate 0.8 mL/minLower flow rate often improves chiral resolution.
Column Temp. 25 °CTemperature can significantly affect chiral selectivity.
Injection Volume 5 µL
Detector UV/DAD
Detection λ 210 nmMaximizes sensitivity.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system.
Protocol for Chiral Analysis
  • System Preparation: Dedicate an HPLC system for normal phase or perform a thorough solvent switch-over from reversed-phase solvents to isopropanol, then to the mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase as described in Table 3.

  • Racemic Standard: Prepare a solution of a racemic (50:50) mixture of the analyte in the mobile phase. This is essential to confirm the peak identity of each enantiomer and to calculate resolution.

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase.

  • System Equilibration: Equilibrate the chiral column for at least 60 minutes with the mobile phase until a stable baseline is achieved. Chiral columns often require longer equilibration times.

  • Injection: Inject the racemic standard first to establish retention times and resolution. Then inject the test sample.

  • Data Analysis: Calculate the enantiomeric excess using the area percentages of the two enantiomer peaks.

Visualization of Analytical Workflow

The selection of the appropriate analytical method is contingent on the specific objective. The following diagram outlines the decision-making process for the analysis of this compound.

HPLC_Workflow start HPLC Analysis of This compound goal What is the Analytical Goal? start->goal purity Purity Assay & Related Substances goal->purity Purity chiral Enantiomeric Purity (e.e. determination) goal->chiral Chirality rp_hplc Reversed-Phase HPLC (RP-HPLC on C18) purity->rp_hplc impurity_check Do all impurities have a UV chromophore? rp_hplc->impurity_check uv_detect UV/DAD Detection impurity_check->uv_detect Yes universal_detect Universal Detection (CAD or ELSD) impurity_check->universal_detect No / Unknown np_hplc Normal-Phase HPLC on Chiral Stationary Phase (CSP) chiral->np_hplc chiral_detect UV/DAD Detection np_hplc->chiral_detect

Caption: Decision workflow for selecting the appropriate HPLC method.

References

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • Wikipedia. (2023). Evaporative light scattering detector. Retrieved from [Link]

  • T. L. Chester, et al. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Charged aerosol detector. Retrieved from [Link]

  • Wiley Analytical Science. (2023). How charged aerosol detection is revolutionizing HPLC analysis. Retrieved from [Link]

  • Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC. Retrieved from [Link]

  • LCGC International. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • Lab Manager. (2023). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Labcompare.com. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Kim, S., & Kaplan, L. A. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. Retrieved from [Link]

  • LCGC International. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved from [Link]

  • Li, Y., & Huang, T. (2008). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Chinese Journal of Chromatography. Retrieved from [Link]

  • Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (2016). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Al-Ghannam, S. M. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • ResearchGate. (2018). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol and in-depth analysis for the structural elucidation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The piperidine scaffold is a privileged structure in medicinal chemistry, and precise characterization of its derivatives is paramount for drug discovery and development. This document outlines a self-validating workflow, from sample preparation to advanced 2D NMR analysis, designed to provide unambiguous structural and stereochemical insights. We will explore the causality behind experimental choices and interpret the resulting spectral data to build a complete molecular picture, supported by authoritative references.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of synthetic and medicinal chemistry, appearing in numerous natural alkaloids and pharmaceuticals. Its conformational flexibility and ability to engage in key biological interactions make it a frequent choice for the design of novel therapeutics. This compound is a multifunctionalized derivative, presenting a unique analytical challenge due to its tertiary alcohol, ester group, and the complex spin systems of the piperidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural characterization of such molecules in solution. This note details the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unequivocally assign all proton and carbon signals and confirm the connectivity of the title compound.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering convention that will be used throughout this analysis.

Caption: IUPAC numbering for this compound.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. This section details the protocols designed to yield high-quality, reproducible spectra.

Protocol 1: Sample Preparation

The objective is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons.[1][2]

  • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[3][4] If the compound exhibits poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Rationale for Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is required to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Rationale for Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents.[6][7] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0.0 ppm, providing a reliable reference point.[8][9]

Methodology:

  • Weighing: Accurately weigh 10-15 mg of the sample for ¹H NMR or ~50 mg for a full suite of experiments (¹H, ¹³C, 2D) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Cotton wool should be avoided as solvents can leach impurities from it.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Protocol 2: NMR Data Acquisition & Processing

This workflow details the logical progression of experiments from simple 1D scans to complex 2D correlations.

Caption: Logical workflow for NMR-based structure elucidation.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Locking & Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring stability. Shimming adjusts the magnetic field homogeneity across the sample to achieve sharp, symmetrical peaks.

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans.

  • DEPT-135: This experiment differentiates carbon types based on the number of attached protons.[10][11][12] CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are not observed.[10][11][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[14][15][16] It is invaluable for tracing proton-proton connectivity within spin systems.[17][18]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to.[19][20][21] It is highly sensitive and provides unambiguous ¹H-¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over 2-3 bonds (and occasionally 4).[19][21][22] It is crucial for connecting different fragments of the molecule, especially around quaternary centers.

Data Processing: Spectra should be processed using software such as Mnova, TopSpin, or NMRium.[23][24][25][26] Standard processing involves:

  • Fourier Transformation: Converts the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Adjusts all peaks to be purely absorptive (positive and upright).

  • Baseline Correction: Flattens the baseline of the spectrum.

  • Referencing: Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.

  • Integration: Determine the relative number of protons for each signal in the ¹H spectrum.

Predicted Spectral Data and Analysis

The following is a detailed prediction of the NMR spectra for this compound, based on established chemical shift principles.

Predicted ¹H and ¹³C NMR Data
Atom(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)DEPT-135 PhaseKey HMBC Correlations (from ¹H to ¹³C)
Aromatic-H ~7.2-7.4, m, 5H~127-138CH (+)C7, C8
C7-H₂ ~3.6, s, 2H~63CH₂ (-)C2, C6, C8
C2/C6-H₂ ~2.5-3.0, m, 4H~54CH₂ (-)C7, C3, C4/C5
C4/C5-H₂ ~1.6-2.0, m, 4H~25-35CH₂ (-)C2/C6, C3
OH Variable (broad s), 1H--C3, C9
C10-H₃ ~3.8, s, 3H~52CH₃ (+)C9
C3 -~70Quaternary (absent)-
C8 -~138Quaternary (absent)-
C9 (C=O) -~175Quaternary (absent)-
Detailed Interpretation
  • ¹H NMR Spectrum:

    • Aromatic Region (δ 7.2-7.4): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet.

    • Benzylic Protons (C7-H₂, δ ~3.6): These two protons are chemically equivalent and not coupled to other protons, so they should appear as a sharp singlet.

    • Methyl Ester Protons (C10-H₃, δ ~3.8): The three protons of the methyl ester group are equivalent and will also produce a sharp singlet.

    • Piperidine Ring Protons (δ 1.6-3.0): This will be the most complex region. The protons on C2, C4, C5, and C6 are all diastereotopic and will exhibit complex spin-spin coupling, resulting in overlapping multiplets. COSY will be essential to deconstruct these spin systems.

    • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may not show coupling to other protons. Shaking the sample with D₂O will cause this peak to disappear, confirming its assignment.[27]

  • ¹³C NMR and DEPT-135 Spectra:

    • Carbonyl Carbon (C9, δ ~175): The ester carbonyl carbon will appear far downfield and will be absent in the DEPT spectrum.

    • Aromatic Carbons (δ ~127-138): Four signals are expected: one for the ipso-carbon (C8), and three for the remaining ortho, meta, and para carbons. C8 will be a quaternary signal, absent in DEPT.

    • Quaternary Piperidine Carbon (C3, δ ~70): This carbon, bonded to the hydroxyl and ester groups, will appear in the ¹³C spectrum but will be absent in DEPT spectra. Its assignment will be confirmed via HMBC correlations from adjacent protons.

    • Piperidine and Benzylic Carbons (δ ~25-63): The DEPT-135 spectrum will clearly show the four CH₂ groups (C2, C4, C5, C6, and C7) as negative signals and the methyl ester CH₃ (C10) as a positive signal.

  • 2D NMR Correlation Analysis:

    • COSY: Will reveal the connectivity pathway H2-H4-H5-H6 within the piperidine ring. For example, a cross-peak will be observed between the multiplet for the C2 protons and the multiplet for the C4 protons.

    • HSQC: Will provide a direct "map" of which protons are attached to which carbons, confirming the assignments made from 1D spectra. For example, the singlet at ~3.8 ppm will correlate with the carbon signal at ~52 ppm.

    • HMBC: This is the key to confirming the overall structure. Critical correlations will include:

      • From the benzylic protons (C7-H₂) to the piperidine carbons C2 and C6, and the aromatic carbon C8.

      • From the methyl ester protons (C10-H₃) to the carbonyl carbon (C9).

      • From the piperidine protons on C2 and C4 to the quaternary carbon C3.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the suite of spectra (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), researchers can achieve unambiguous assignment of all atoms and confirm the molecular connectivity. This robust analytical workflow is essential for ensuring the identity and purity of complex synthetic molecules in the pipeline of drug discovery and development.

References

  • NMRium - The next-generation NMR software. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab. [Link]

  • NMR Sample Preparation - University of Arizona. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Recommended Software for NMR Data Process – Georgia Tech NMR Center. [Link]

  • NMR Solvents - Isotope Science / Alfa Chemistry. [Link]

  • NMR Data Processing Software - University of Delaware. [Link]

  • Tetramethylsilane in NMR Calibration | PDF - Scribd. [Link]

  • Tetramethylsilane - Wikipedia. [Link]

  • Use of Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. [Link]

  • Why TMS Is the Standard in NMR Spectroscopy | Chemistry Explained - YouTube. [Link]

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? - Signal Processing Stack Exchange. [Link]

  • GOOD LAB PRACTICE-NMR - C-CART. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. [Link]

  • NMR Software | Products | JEOL Ltd. [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. [Link]

  • DEPT | NMR Core Facility - Columbia University. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • What Are Common NMR Solvents? - YouTube. [Link]

  • Solvents in NMR spectroscopy - eGPAT. [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) - CF NMR CEITEC. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • NMR Solvent Properties | Chem Lab. [Link]

  • COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • COSY - NMR Core Facility - Columbia University. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. [Link]

  • nmr hsqc hmbc: Topics by Science.gov. [Link]

  • How to Prepare and Run a NMR Sample - YouTube. [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. [Link]

  • 1H NMR Practice Problems - University of Calgary. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - Organometallics. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The presence of unreacted starting materials, byproducts, or degradation products can significantly impede downstream synthetic steps and compromise the purity of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers and drug development professionals on the effective purification of this compound. We will explore the underlying chemical principles of the purification strategies, address common challenges related to its structural motifs—specifically the tertiary amine—and provide validated, step-by-step protocols for flash column chromatography and recrystallization.

Introduction: The Imperative for Purity

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] this compound, possessing a tertiary amine, a hydroxyl group, and a methyl ester, is a versatile building block. However, these same functional groups present unique challenges during purification. The basicity of the tertiary amine often leads to strong interactions with standard silica gel, while the ester is susceptible to hydrolysis.[3][4][5]

Achieving high purity (>98%) is not merely an academic exercise; it is critical for:

  • Reaction Specificity: Preventing side reactions in subsequent synthetic transformations.

  • Crystallization: Facilitating the formation of desired crystalline forms of downstream products.

  • Biological Assays: Ensuring that observed biological activity is attributable to the target compound and not an impurity.

  • Regulatory Compliance: Meeting the stringent purity thresholds required for drug development.

This guide is designed to provide both the "how" and the "why" behind robust purification of this important intermediate.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Properties of the Target Compound
PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₃[6]
Molecular Weight249.31 g/mol [6]
AppearanceWhite solid to colorless/pale yellow oil[7]
XLogP3 (Predicted)1.3 - 1.6[6][7]
Hydrogen Bond Donor Count1 (from -OH group)[7]
Hydrogen Bond Acceptor Count3 (from N, O, and C=O)[6][7]
Common Impurities

Impurities typically arise from the synthesis process. A common synthetic route involves the reaction of 1-benzyl-3-piperidone with a cyanide source, followed by hydrolysis and esterification.[8]

  • Unreacted Starting Materials: 1-benzyl-3-piperidone.

  • Hydrolysis Product: 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. This can form if the ester is hydrolyzed during workup or purification.[8]

  • Reagent-Related Impurities: Contaminants from reagents used in the synthesis.[1]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may cause discoloration.[1]

  • Residual Solvents: Solvents from the reaction and workup (e.g., THF, acetone, ethyl acetate).[8]

Core Purification Principles: Overcoming the Tertiary Amine Challenge

The primary obstacle in purifying this compound via normal-phase chromatography is the interaction between the basic tertiary amine and the acidic silanol (Si-OH) groups on the surface of silica gel.[3][4] This acid-base interaction leads to irreversible adsorption, significant peak tailing, and poor recovery of the compound.

Caption: Interaction of the tertiary amine with silica and the role of a basic modifier.

To counteract this, two primary strategies are employed:

  • Mobile Phase Modification: A small amount of a competing base, such as triethylamine (TEA) or ammonia, is added to the mobile phase.[3] This additive effectively "neutralizes" the acidic sites on the silica, allowing the target amine to elute properly.

  • Alternative Stationary Phases: Using a more inert or basic stationary phase can eliminate the problematic interaction. Options include basic alumina or commercially available amine-functionalized silica, which provides a more basic surface environment.[3][4]

Experimental Protocols

The following protocols are designed to yield high-purity this compound. Purity should be assessed by HPLC and identity confirmed by ¹H NMR and MS.

Protocol 1: Flash Column Chromatography (Modified Eluent)

This is the most versatile and widely applicable method for purifying basic compounds like the target molecule.

Chromatography_Workflow A 1. Prepare Crude Sample (Dissolve in minimal DCM) D 4. Load Sample onto Column A->D B 2. Prepare Column (Slurry pack silica in Hexane) B->D C 3. Prepare Eluent (e.g., Hexane/EtOAc + 1% TEA) E 5. Elute with Gradient (Increase polarity) C->E D->E F 6. Collect Fractions (Monitor by TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I 9. Dry Under High Vacuum H->I J 10. Analyze Purity (HPLC, NMR, MS) I->J

Caption: Workflow for purification by flash column chromatography.

Methodology:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Spot the crude material on a silica plate and develop in various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Crucially, add 0.5-1% triethylamine (TEA) to the TLC developing solvent. An ideal system gives the target compound an Rf value of ~0.25-0.35.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane). Pack the column evenly to avoid channeling.

  • Eluent Preparation: Prepare the mobile phase solvents. Ensure that every solvent mixture used for the chromatography contains the same percentage of TEA (typically 0.5% to 2%) to maintain consistent column neutralization.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the percentage of the more polar solvent to elute the compounds. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane (with 1% TEA constant throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Co-evaporate with a solvent like isopropanol to help remove residual TEA.

  • Drying: Dry the resulting oil or solid under high vacuum to remove all residual solvents.

Troubleshooting Data:

IssuePotential CauseRecommended Solution
Compound Won't Elute Strong interaction with silica; insufficient polarity.Increase the percentage of polar solvent (e.g., Methanol in DCM). Ensure TEA or another base is present in the eluent.[5]
Poor Separation Inappropriate solvent system.Switch to a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). Consider using an amine-functionalized silica column.[4]
Product Streaking Acid-base interaction is not fully suppressed.Increase the concentration of TEA to 2%. Alternatively, use basic alumina as the stationary phase.[3]
Protocol 2: Recrystallization

If the crude product is a solid and contains impurities with different solubility profiles, recrystallization is an excellent and scalable method for achieving high purity.[1]

Methodology:

  • Solvent Screening:

    • Place small amounts (~20 mg) of the crude material into several test tubes.

    • Add potential solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) dropwise at room temperature to test solubility.

    • A good single solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

    • Alternatively, find a "solvent" in which the compound is very soluble and an "anti-solvent" in which it is insoluble, but the two solvents are miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place it in an ice bath.

    • Solvent/Anti-solvent: While the solution is warm, add the "anti-solvent" dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • BenchChem. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C14H19NO3). Available at: [Link]

Sources

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate: A Versatile Precursor for Complex Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, from potent analgesics to targeted cancer therapies.[1][2] This guide focuses on a highly functionalized and versatile piperidine derivative, Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. We provide a detailed exploration of its synthesis, characterization, and strategic application as a precursor in the development of diverse pharmaceutical agents. This document furnishes researchers and drug development professionals with detailed protocols, mechanistic insights, and conceptual pathways for leveraging this key intermediate in the synthesis of complex drug molecules.

Introduction: The Strategic Importance of the Piperidine Core

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern drug design. Its prevalence in clinically used drugs, such as the opioid analgesic fentanyl and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, underscores its importance.[3][4] The piperidine ring's three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective receptor binding and achieving desired pharmacological profiles.[1]

This compound is a particularly valuable building block due to its dense and orthogonally reactive functional groups:

  • N-Benzyl Group: A robust protecting group for the piperidine nitrogen that can be readily removed via catalytic hydrogenation, allowing for late-stage diversification.

  • Tertiary Hydroxyl Group: A key functional handle for introducing new substituents, forming hydrogen bonds with biological targets, or undergoing elimination to create unsaturation.

  • Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing multiple avenues for molecular elaboration.

This guide will demonstrate how these features can be strategically exploited in synthetic campaigns.

Synthesis of the Precursor: A Validated Protocol

The synthesis of this compound is reliably achieved from the commercially available 1-benzyl-3-piperidone hydrochloride via a modified Strecker synthesis, involving the formation of a cyanohydrin intermediate followed by hydrolysis and esterification.

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis & Esterification A 1-Benzyl-3-piperidone HCl C 1-Benzyl-3-hydroxy-3-cyanopiperidine (Intermediate) A->C Reaction B Potassium Cyanide (KCN) in THF/H2O, HCl B->C Reagent F This compound (Final Product) C->F Hydrolysis D Conc. HCl, Heat D->F Reagent E Methanol (MeOH), H+ E->F Reagent

Caption: Synthetic workflow for the preparation of the title precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar piperidine derivatives.[5]

Safety Precaution: This synthesis involves potassium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. An emergency cyanide antidote kit should be readily available.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles
1-Benzyl-3-piperidone hydrochloride225.7110.0 g0.044
Potassium Cyanide (KCN)65.125.75 g0.088
Concentrated Hydrochloric Acid (HCl)36.46~5.5 mL~0.066
Tetrahydrofuran (THF)72.1135 mL-
Water (deionized)18.0235 mL-
Methanol (MeOH), anhydrous32.04100 mL-
Diethyl Ether74.12As needed-
Sodium Bicarbonate (sat. aq.)84.01As needed-
Magnesium Sulfate (anhydrous)120.37As needed-

Procedure:

  • Cyanohydrin Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-3-piperidone hydrochloride (10.0 g, 0.044 mol).

    • Add a 1:1 mixture of THF and water (70 mL total).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add concentrated HCl (~3.6 mL, 0.044 mol).

    • In a separate beaker, carefully dissolve potassium cyanide (5.75 g, 0.088 mol) in 15 mL of water. Caution: Highly Toxic!

    • Add the KCN solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 8 °C.[5]

    • Stir the mixture at 0-5 °C for 4 hours. The formation of the intermediate, 1-benzyl-3-hydroxy-3-cyanopiperidine, can be monitored by TLC.

  • Hydrolysis and Workup:

    • Carefully add concentrated HCl (20 mL) to the reaction mixture.

    • Remove the ice bath and heat the mixture to 80 °C for 2 hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction to room temperature and then concentrate under reduced pressure to remove the THF.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

  • Esterification and Isolation:

    • Carefully add anhydrous methanol (100 mL) to the acidic aqueous residue.

    • Add a catalytic amount of concentrated H₂SO₄ (0.5 mL).

    • Reflux the methanolic solution for 6 hours to facilitate Fischer esterification.

    • Cool the solution and remove the methanol under reduced pressure.

    • Add 100 mL of water to the residue and cool in an ice bath.

    • Carefully neutralize the solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude oil can be purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

Expected Results and Characterization
  • Yield: 60-75%

  • Appearance: Pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂Ph), 3.50 (s, 1H, -OH), 3.20-2.90 (m, 2H), 2.80-2.60 (m, 2H), 2.10-1.80 (m, 4H).

  • Mass Spec (ESI+): m/z 264.15 [M+H]⁺

Applications in Drug Synthesis: Conceptual Pathways

The strategic value of this compound lies in its potential to serve as a branching point for the synthesis of diverse drug classes.

General Synthetic Utility Diagram

G cluster_N N-Benzyl Group cluster_OH C3-Hydroxyl Group cluster_Ester C3-Ester Group cluster_endpoints Potential Drug Scaffolds main This compound N_debenz Debenzylation (H₂, Pd/C) main->N_debenz Modify N OH_oxid Oxidation (PCC, Swern) main->OH_oxid Modify C3-OH OH_ester Esterification main->OH_ester OH_ether Etherification main->OH_ether Ester_red Reduction (LiAlH₄) main->Ester_red Modify C3-Ester Ester_hyd Hydrolysis (NaOH) main->Ester_hyd N_reac Secondary Amine for Amidation, Alkylation, etc. N_debenz->N_reac node_analgesics Opioid Analgesics N_reac->node_analgesics node_chiral Chiral Intermediates (e.g., for Ibrutinib) N_reac->node_chiral OH_ketone 3-Ketone OH_oxid->OH_ketone node_pcp NMDA Antagonists (PCP Analogs) OH_ketone->node_pcp Ester_diol Diol Intermediate Ester_red->Ester_diol Ester_diol->node_analgesics Ester_acid Carboxylic Acid Ester_hyd->Ester_acid

Caption: Versatility of the precursor for accessing diverse drug scaffolds.

Case Study 1: Pathway to Opioid Analgesic Intermediates

The 4-phenylpiperidine core is essential for the activity of potent analgesics like pethidine and fentanyl.[1] While our precursor has substitution at the 3-position, it can be elaborated into related structures. A key transformation is the reduction of the ester to a hydroxymethyl group.

Conceptual Protocol:

  • Reduction: Treat this compound with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF. This reduces the ester to a primary alcohol, yielding 1-benzyl-3-(hydroxymethyl)piperidin-3-ol.

  • Debenzylation: Remove the N-benzyl group via catalytic hydrogenation (H₂ over Pd/C) to yield the free secondary amine.

  • N-Acylation/Alkylation: The exposed nitrogen can then be acylated with propionyl chloride and subsequently alkylated with a phenethyl group, steps common in fentanyl synthesis, to build the characteristic N-acyl-N-phenethylpiperidine moiety.[6]

Case Study 2: Pathway to NMDA Receptor Antagonists

Phencyclidine (PCP) and its analogs are NMDA receptor antagonists characterized by a 1-(1-phenylcyclohexyl)piperidine structure.[7][8] Hydroxylated derivatives are often synthesized for structure-activity relationship (SAR) studies.[7] Our precursor can be a starting point for analogs with substitution on the piperidine ring.

Conceptual Protocol:

  • Oxidation: Oxidize the tertiary alcohol of the precursor to a ketone (1-benzyl-3-oxopiperidine-3-carboxylic acid methyl ester) using an appropriate reagent like Dess-Martin periodinane.

  • Grignard Reaction: React the ketone with phenylmagnesium bromide. This Grignard reagent will attack the ketone carbonyl, re-introducing a tertiary alcohol and adding the crucial phenyl group, yielding Methyl 1-benzyl-3-hydroxy-3-phenylpiperidine-3-carboxylate.

  • Further Modification: The resulting molecule is a direct analog of hydroxyphencyclidine precursors and can be further modified or tested for biological activity.

Case Study 3: Accessing Chiral Building Blocks

Many modern drugs require specific stereochemistry for their activity. For example, the anti-cancer drug ibrutinib utilizes the chiral intermediate (S)-N-Boc-3-hydroxypiperidine.[3][9] While our synthesis is racemic, it highlights the importance of the 3-hydroxypiperidine scaffold.

Rationale: The synthesis of enantiomerically pure (S)-N-Boc-3-hydroxypiperidine often starts from 3-hydroxypyridine, followed by reduction and chiral resolution or asymmetric synthesis.[9][10] Our precursor, after debenzylation, yields a racemic 3-hydroxy-3-carboxymethylpiperidine. This scaffold could theoretically undergo chiral resolution. More importantly, it demonstrates the utility of the 3-hydroxypiperidine core, which is a key structural motif in many complex chiral intermediates used in the pharmaceutical industry.[3][11]

Conclusion

This compound is more than a simple chemical; it is a strategic platform for synthetic innovation in drug discovery. Its densely packed, orthogonally reactive functional groups provide a foundation for building molecular complexity with high efficiency. The protocols and conceptual pathways outlined in this guide are intended to equip researchers with the foundational knowledge to harness the potential of this versatile precursor, paving the way for the development of next-generation therapeutics.

References

  • Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives.PubMed.
  • Synthesis of PCP precursors: Piperidine.Erowid.
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.ResearchGate.
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.PubMed.
  • PCP Synthesis.Scribd.
  • 3-Hydroxy Piperidine.Ketone Pharma.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.Longdom Publishing.
  • The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications.NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Hydroxypiperidine.ChemicalBook.
  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter.PubMed.
  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.PrepChem.com.
  • 3-Hydroxypiperidine >=98.0% (NT).Sigma-Aldrich.
  • What are the characteristics and applications of 3-Hydroxypiperidine?Guidechem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.PMC - PubMed Central.
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.ChemicalBook.
  • Fentanyl.Wikipedia.
  • Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control.UNODC.
  • Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series.Scilit.
  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine.Patsnap.
  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin.Quick Company.
  • 1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate.Smolecule.
  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.ResearchGate.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors.Usiena air.
  • Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate synthesis.ChemicalBook.
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.Quick Company.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.PubMed.
  • 1-Benzyl-3-hydroxypiperidine.Qiyan.
  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.Google Patents.
  • (S)-Benzyl 3-hydroxypiperidine-1-carboxylate.PubChem.
  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.INCB.

Sources

Application Notes and Protocols for Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate: A Versatile Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceutical agents, recognized for its prevalence in a wide range of clinically significant molecules.[1] This six-membered nitrogen-containing heterocycle provides a versatile and conformationally flexible scaffold that is amenable to a variety of chemical modifications, making it an invaluable building block in the synthesis of complex drug candidates.[2][3] Its derivatives are integral to drugs targeting a broad spectrum of therapeutic areas, including neurological disorders, pain management, and infectious diseases.[4][5]

This document provides a comprehensive guide to the experimental protocols involving Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate , a functionalized piperidine derivative with significant potential as an intermediate in pharmaceutical synthesis. The presence of a tertiary alcohol, a methyl ester, and a readily cleavable N-benzyl protecting group offers multiple avenues for synthetic diversification. These application notes are intended for researchers, medicinal chemists, and professionals in drug development, offering detailed methodologies for its synthesis, characterization, and potential downstream applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃[6]
Molecular Weight 249.31 g/mol [6]
XLogP3 (Predicted) 1.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Canonical SMILES COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O[6]
InChI Key UBXOGDCEHWDILC-UHFFFAOYSA-N[6]

Synthetic Protocols

The synthesis of this compound is most effectively approached as a two-step sequence starting from the commercially available 1-benzyl-3-piperidone. The first step involves the formation of the corresponding α-hydroxy acid, followed by esterification.

Workflow for the Synthesis of this compound

Synthesis_Workflow start 1-Benzyl-3-piperidone Hydrochloride intermediate_acid 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid start->intermediate_acid 1. Cyanohydrin Formation 2. Hydrolysis final_product This compound intermediate_acid->final_product Fischer Esterification

Caption: Synthetic pathway from 1-benzyl-3-piperidone to the target ester.

Part 1: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid

This protocol is adapted from a well-established procedure for the synthesis of the carboxylic acid precursor.[7] The reaction proceeds through a cyanohydrin intermediate, which is then hydrolyzed to the corresponding carboxylic acid.

Materials:

  • 1-Benzyl-3-piperidone hydrochloride

  • Potassium cyanide (KCN)

  • Concentrated hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • 0.25 N Sodium hydroxide (NaOH) solution

  • Chloroform

  • Amberlite IR 120B (H+) resin

  • 5 N Sodium hydroxide (NaOH) solution

  • Acetone

  • Dimethylformamide (DMF)

Protocol:

  • Cyanohydrin Formation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (to below 8°C), dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in a mixture of 28.8 ml of THF-water (1:1) and 2.99 ml of concentrated HCl.[7]

  • Slowly add 4.687 g of potassium cyanide to the cooled solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the mixture for 4 hours, maintaining the temperature below 8°C.[7]

  • Add an additional 1.495 ml of concentrated HCl and 1.172 g of potassium cyanide and continue stirring for another hour.[7]

  • Extraction: Extract the reaction mixture with diethyl ether. Wash the organic extract with water and dry over anhydrous magnesium sulfate.[7]

  • Hydrolysis: Evaporate the solvent under reduced pressure. Dissolve the resulting oily residue in 14.4 ml of concentrated hydrochloric acid and heat at 80°C for 1 hour.[7]

  • Cool the solution and filter any precipitate. Wash the residue with acetone.

  • Combine the filtrate and washings and evaporate under reduced pressure to obtain a syrupy residue.[7]

  • Purification: Adjust the pH of the residue to 8 with 0.25 N aqueous sodium hydroxide solution and wash three times with chloroform.[7]

  • Slowly adsorb the aqueous solution onto a column packed with 200 ml of Amberlite IR 120B (H+) resin.[7]

  • Wash the column with 1 L of water.

  • Elute the product with 1.28 L of 5 N aqueous sodium hydroxide solution and evaporate the eluate under reduced pressure.[7]

  • Crystallization: Crystallize the residue from acetone to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[7]

Part 2: Methyl Esterification via Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[8][9][10] Given the presence of a tertiary alcohol, which is prone to elimination under harsh acidic conditions, a carefully controlled Fischer esterification is recommended.[8]

Materials:

  • 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 1-benzyl-3-hydroxypiperidine-3-carboxylic acid in anhydrous methanol. The methanol will serve as both the reactant and the solvent.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected analytical data for this compound.

Illustrative NMR Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35-7.25 (m, 5H, Ar-H)

    • δ 3.75 (s, 3H, -OCH₃)

    • δ 3.60 (s, 2H, -CH₂-Ph)

    • δ 3.50 (s, 1H, -OH)

    • δ 3.20-2.20 (m, 8H, piperidine ring protons)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 175.0 (C=O, ester)

    • δ 138.0 (Ar-C, quaternary)

    • δ 129.5 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 127.5 (Ar-CH)

    • δ 75.0 (C-OH, quaternary)

    • δ 63.0 (-CH₂-Ph)

    • δ 55.0-45.0 (piperidine ring carbons)

    • δ 52.5 (-OCH₃)

Note: The chemical shifts are illustrative and may vary slightly based on the solvent and experimental conditions. The signals for the piperidine ring protons will likely appear as complex multiplets.

Mass Spectrometry
  • ESI-MS: Calculated for C₁₄H₁₉NO₃ [M+H]⁺: 250.14. Found: 250.1.

Applications in Drug Development

This compound is a versatile intermediate with several reactive handles that can be selectively manipulated for the synthesis of more complex molecules.

Potential Synthetic Transformations

Applications start This compound debenzylation Debenzylation (e.g., H₂, Pd/C) start->debenzylation ester_hydrolysis Ester Hydrolysis (e.g., LiOH) start->ester_hydrolysis oh_functionalization Hydroxyl Group Functionalization (e.g., acylation, etherification) start->oh_functionalization

Caption: Key reactive sites for further synthetic modifications.

  • N-Debenzylation: The N-benzyl group can be readily removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield a secondary amine. This free amine can then be functionalized with a wide variety of substituents to explore structure-activity relationships.[11]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using lithium hydroxide). The resulting carboxylic acid can then be coupled with various amines to form amides, a common functional group in many drug molecules.

  • Hydroxyl Group Modification: The tertiary hydroxyl group can be a site for further modification, such as acylation to form esters or etherification to introduce different alkyl or aryl groups.

Role as a Precursor for Bioactive Molecules

Conclusion

This compound represents a strategically important synthetic intermediate for the construction of diverse and complex piperidine-based molecules. Its synthesis from readily available starting materials is straightforward, and its multiple functional groups offer a high degree of versatility for further chemical elaboration. The protocols and data presented in this guide are intended to facilitate the use of this compound in research and development, ultimately contributing to the discovery of new and improved therapeutic agents.

References

  • BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

  • PubMed Central. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H19NO3). Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. This molecule is a valuable building block in medicinal chemistry, often serving as a precursor for more complex pharmaceutical agents. The synthesis, typically involving an intramolecular Dieckmann or Blaise-type cyclization, is powerful but can be sensitive to reaction conditions, leading to challenges in yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and a clear path to resolution.

Problem 1: Low or No Product Yield

Question: "My reaction has run overnight, but a TLC/LC-MS analysis shows only starting material or a complex mixture with very little desired product. What are the likely causes and how can I fix this?"

Answer: A low or non-existent yield in this cyclization is a common issue that typically points to one of several critical factors:

  • Ineffective Deprotonation (Inactive Base): The core of this synthesis is the formation of an enolate or a related nucleophile, which requires a strong, non-nucleophilic base.

    • Cause: The base may have degraded due to improper storage or handling. For instance, sodium hydride (NaH) is highly sensitive to moisture and will be inactive if it has been exposed to air. Similarly, solutions of bases like LDA (Lithium diisopropylamide) degrade over time, even when stored correctly.

    • Solution: Always use a fresh batch of base or titrate your base solution (e.g., LDA, n-BuLi) before use to determine its exact molarity. When using NaH, ensure it is from a freshly opened container and handle it under a strictly inert atmosphere (Argon or Nitrogen).

  • Presence of Moisture or Protic Solvents: The intermediate enolate is highly basic and will be rapidly quenched by any protic source, such as water or alcohols, halting the reaction.

    • Cause: Solvents may not have been dried sufficiently, or glassware may contain residual moisture. The starting materials themselves could also be contaminated with water.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for several hours) and allow it to cool under a stream of inert gas or in a desiccator immediately before use. Ensure your starting materials are anhydrous.

  • Incorrect Reaction Temperature: The formation of the enolate and the subsequent cyclization are highly temperature-dependent.

    • Cause: For bases like LDA, the initial deprotonation is often performed at very low temperatures (e.g., -78°C) to prevent side reactions. If the temperature is too high during this step, the base can decompose or react with the solvent. Conversely, the cyclization step may require warming to proceed at a reasonable rate.

    • Solution: Maintain strict temperature control. Use a cryostat or a dry ice/acetone bath for low-temperature steps. Follow a well-defined temperature profile, allowing the reaction to warm slowly to the optimal cyclization temperature as specified in your protocol.

A logical workflow for diagnosing low yield is presented below.

G start Low or No Yield Observed check_base 1. Verify Base Activity start->check_base base_ok Base is Active check_base->base_ok Yes base_bad Use Fresh / Titrated Base check_base->base_bad No check_conditions 2. Check Reaction Conditions base_ok->check_conditions cond_ok Conditions Correct check_conditions->cond_ok Yes cond_bad Ensure Anhydrous Solvent & Inert Atmosphere check_conditions->cond_bad No check_temp 3. Review Temperature Profile cond_ok->check_temp temp_ok Profile Correct check_temp->temp_ok Yes temp_bad Implement Strict Temp Control check_temp->temp_bad No end Proceed to Reaction Optimization temp_ok->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Byproduct Formation

Question: "My reaction worked, but I have a major byproduct that is difficult to separate from my desired product. What could this byproduct be, and how can I minimize its formation?"

Answer: The formation of byproducts often arises from competing reaction pathways. In this synthesis, the most common culprit is an intermolecular reaction competing with the desired intramolecular cyclization.

  • Likely Byproduct: The most probable byproduct is a dimer or oligomer formed by the enolate of one molecule attacking the ester carbonyl of another molecule. This is particularly prevalent at high concentrations.

  • Mechanistic Cause: Intramolecular reactions (like this cyclization) are kinetically favored under high-dilution conditions. When the concentration of the starting material is too high, the probability of two molecules colliding (intermolecular reaction) increases relative to the probability of the two ends of the same molecule finding each other (intramolecular reaction).

  • Prevention Strategy: High-Dilution Conditions

    • Slow Addition: The most effective method to simulate high dilution is to add the starting material slowly via a syringe pump to a solution of the base. This keeps the instantaneous concentration of the unreacted starting material very low, heavily favoring the intramolecular pathway.

    • Lower Overall Concentration: Reduce the overall molarity of the reaction. While this may require larger solvent volumes, it significantly improves the ratio of desired product to byproduct. A typical starting point is a concentration of 0.01-0.05 M.

Table 1: Effect of Concentration on Reaction Pathway

ConcentrationDominant PathwayExpected OutcomeRecommendation
High (> 0.5 M)IntermolecularHigh levels of dimeric/oligomeric byproductsAvoid
Moderate (0.1 M)MixedMixture of product and byproductsNot ideal
Low (< 0.05 M) Intramolecular Clean reaction, high yield of desired product Recommended
Problem 3: Product Decomposition During Workup or Purification

Question: "I confirmed product formation in the crude reaction mixture, but I'm losing a significant amount during aqueous workup or column chromatography. What's happening?"

Answer: The product, a β-hydroxy ester, can be sensitive to both acidic and basic conditions, especially at elevated temperatures. This can lead to decomposition through pathways like retro-aldol or elimination reactions.

  • Instability during Workup:

    • Cause: Quenching the reaction with strong acids or bases can catalyze decomposition. For example, using a strong acid like HCl could promote dehydration of the tertiary alcohol.

    • Solution: Use a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice. It is weakly acidic and effectively neutralizes any remaining strong base without causing significant product degradation. Keep the temperature low (0°C) during the entire workup and extraction process.

  • Decomposition on Silica Gel:

    • Cause: Standard silica gel is slightly acidic and can be harsh on sensitive compounds. The prolonged contact time during column chromatography can be enough to cause decomposition, visible as streaking on the TLC plate or a lower-than-expected isolated yield.

    • Solution:

      • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system and adding a small amount of a neutral amine, such as triethylamine (~1% v/v).

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized (reversed-phase) silica gel if your product has sufficient polarity.

      • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation (flash chromatography). Avoid letting the product sit on the column for an extended period.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for this reaction?

The synthesis of this compound is a classic example of an intramolecular cyclization. While often compared to the Dieckmann condensation (which forms a β-keto ester), the formation of a β-hydroxy carboxylate product from a nitrile-containing precursor is more accurately described as a variation of the Blaise Reaction . In this pathway, a strong base deprotonates the carbon alpha to the nitrile, creating a nucleophile that attacks the ester carbonyl. The resulting cyclic intermediate is then hydrolyzed upon workup to yield the final β-hydroxy ester product.

G Start Starting Material (Nitrile Ester) Enolate Intermediate Anion (Nucleophile) Start->Enolate + Base - H+ p1 Enolate->p1 Cyclic Cyclic Intermediate (Iminonitrile) p2 Cyclic->p2 Product Final Product (β-Hydroxy Ester) p1:e->Cyclic:w Intramolecular Attack p2->Product Aqueous Workup (H3O+)

Caption: Simplified mechanism of the Blaise-type cyclization.

Q2: How do I choose the right base for the cyclization?

The choice of base is critical and depends on the pKa of the proton being removed. For the carbon alpha to a nitrile, a very strong base is required.

Table 2: Comparison of Common Bases

BasepKa of Conj. AcidTypical ConditionsProsCons
NaH ~36 (H₂)THF or Toluene, 0°C to RTInexpensive, powerfulHeterogeneous, can be slow, moisture-sensitive
LDA ~36 (Diisopropylamine)THF, -78°CVery strong, fast, solubleThermally unstable, requires low temp, must be freshly prepared/titrated
NaOEt/KOtBu ~16-19EtOH or tBuOHEasier to handleMay not be strong enough, can cause side reactions (transesterification)

Recommendation: For this specific transformation, LDA or NaH are generally the most effective choices. LDA often gives cleaner reactions due to its solubility and the very low temperatures used, which kinetically suppress side reactions. If using NaH, ensure it is a high-quality dispersion and allow sufficient reaction time.

Q3: Can I use a different N-protecting group besides benzyl?

Yes, other protecting groups can be used, but the choice will impact subsequent reactions. The N-benzyl group is common because it is robust and can be easily removed later via catalytic hydrogenation (e.g., H₂, Pd/C). If your downstream chemistry is sensitive to hydrogenation, you might consider a carbamate protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Boc Group: Can be removed under acidic conditions (e.g., TFA).

  • Cbz Group: Also removable by hydrogenation, but often cleaner than debenzylation.

The choice of protecting group may require re-optimization of the cyclization step, as the electronic and steric properties of the nitrogen substituent can influence the reaction.

Q4: What are the key spectroscopic signatures to confirm my product?

To confirm the structure of this compound, you should look for the following key signals in your NMR and IR spectra:

  • ¹H NMR:

    • Aromatic protons of the benzyl group (~7.2-7.4 ppm).

    • A singlet for the benzylic CH₂ (~3.6 ppm).

    • A singlet for the methyl ester (COOCH₃) protons (~3.7 ppm).

    • A broad singlet for the hydroxyl (-OH) proton (can be anywhere, will exchange with D₂O).

    • A series of multiplets for the piperidine ring protons (~1.5-3.0 ppm).

  • ¹³C NMR:

    • Ester carbonyl carbon (~175 ppm).

    • Quaternary carbon bearing the hydroxyl and ester groups (C3, ~70-75 ppm).

    • Benzylic carbon (~63 ppm).

    • Methyl ester carbon (~52 ppm).

    • Aromatic carbons (~127-138 ppm).

    • Piperidine ring carbons (~30-60 ppm).

  • IR Spectroscopy:

    • A broad O-H stretch (~3400 cm⁻¹).

    • A strong C=O stretch from the ester (~1730 cm⁻¹).

Final confirmation should be done using high-resolution mass spectrometry (HRMS) to verify the exact mass of the molecule.

Section 3: Optimized Laboratory Protocol

This protocol incorporates best practices discussed in this guide.

Objective: To synthesize this compound via an intramolecular cyclization.

Materials:

  • Methyl 3-(N-benzyl-N-(cyanomethyl)amino)propanoate (Starting Material)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and assemble hot under a stream of dry argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add anhydrous THF (to achieve a final concentration of ~0.03 M). Cool the flask to -78°C using a dry ice/acetone bath.

  • Base Addition: Slowly add LDA solution (1.1 equivalents) to the cold THF.

  • Substrate Addition (High-Dilution): Dissolve the starting material (1.0 equivalent) in a small amount of anhydrous THF in a separate flame-dried flask. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Add the starting material solution to the LDA solution dropwise via the syringe pump over a period of 2-3 hours. Maintain the temperature at -78°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78°C for an additional hour. Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with NH₄Cl, and analyzing the organic layer.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78°C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel treated with 1% triethylamine, using a gradient of ethyl acetate in hexanes as the eluent.

References

  • Title: The Blaise Reaction. Source: Organic Reactions, 2011. URL: [Link]

  • Title: Use of Lithium Diisopropylamide (LDA) in Organic Synthesis. Source: Organic Chemistry Portal. URL: [Link]

Technical Support Center: Synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental issues and provide robust, field-proven troubleshooting protocols to enhance your success rate, yield, and purity.

The most common and scalable route to this molecule involves a Reformatsky reaction between N-benzyl-3-piperidone and an α-halo ester, such as methyl bromoacetate, using activated zinc.[1] Our guide will focus on troubleshooting this specific pathway.

Troubleshooting Guide & Diagnostics

This section is structured in a question-and-answer format to directly address the most pressing issues you may face in the lab.

Diagram: Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common synthesis problems.

G start Reaction Underperforming? (Low Yield / No Product) q1 Did the reaction start? (Color change, exotherm) start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sub_q1 Is Zinc Activated? a1_no->sub_q1 q2 TLC/LCMS shows complex mixture or multiple byproducts? a1_yes->q2 sub_a1_no No sub_q1->sub_a1_no No sub_a1_yes Yes sub_q1->sub_a1_yes Yes fix1 ACTION: Activate Zinc. (See Protocol 1) sub_a1_no->fix1 fix2 ACTION: Check Reagent Quality (Piperidone, Bromoacetate) & Ensure Anhydrous Conditions. sub_a1_yes->fix2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No fix3 ACTION: Optimize Temperature Control. Slow reagent addition. Verify starting material purity. a2_yes->fix3 q3 TLC/LCMS shows mainly unreacted starting material? a2_no->q3 a3_yes Yes q3->a3_yes Yes end Successful Synthesis q3->end No (Proceed to Purification) fix4 ACTION: Increase Reaction Time/Temp. Re-verify Zinc Activation. Check stoichiometry. a3_yes->fix4 G cluster_0 Step 1: Oxidative Addition cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup Br-CH2-CO2Me Br-CH₂-CO₂Me BrZnCH2CO2Me Br-Zn⁺-CH₂-CO₂Me (Reformatsky Reagent) Br-CH2-CO2Me->BrZnCH2CO2Me + Zn⁰ Zn Zn⁰ (activated) BrZnCH2CO2Me_2 Reformatsky Reagent Piperidone N-Bn-3-Piperidone Intermediate Zinc Alkoxide Intermediate Piperidone->Intermediate + Reagent Intermediate_2 Zinc Alkoxide Intermediate Product Final Product Intermediate_2->Product + H₃O⁺ H3O H₃O⁺ (mild)

Sources

Technical Support Center: Improving the Yield of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide is designed for researchers, chemists, and drug development professionals actively working on or planning the synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. This tertiary alcohol is a valuable building block, but its synthesis can present challenges that impact overall yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate these challenges effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis. The most common and reliable pathway to the target molecule proceeds via a cyanohydrin formation from 1-benzyl-3-piperidone, followed by hydrolysis and esterification. Our troubleshooting will focus on this robust route.

Question 1: My overall yield is disappointingly low (<40%). Where should I begin my investigation?

Answer: A low overall yield is typically due to cumulative losses across a multi-step synthesis. It is crucial to analyze each step independently. The three primary stages are:

  • Cyanohydrin Formation: The conversion of 1-benzyl-3-piperidone to 1-benzyl-3-hydroxy-3-piperidinecarbonitrile.

  • Nitrile Hydrolysis: The conversion of the carbonitrile to the carboxylic acid.

  • Esterification: The conversion of the carboxylic acid to the final methyl ester.

Begin by taking a sample after the first step (cyanohydrin formation) and assessing its purity and yield. If the yield is high at this stage, the issue lies in the subsequent hydrolysis or esterification steps. If the yield is already low, the initial reaction is the primary problem area.

Question 2: The initial cyanohydrin formation is sluggish and gives a poor yield. How can I optimize this critical first step?

Answer: This is a common bottleneck. The formation of a cyanohydrin is a reversible equilibrium reaction. To drive the reaction toward the product, several parameters must be carefully controlled:

  • Temperature: The equilibrium is exothermic. Therefore, lower temperatures favor the cyanohydrin product. A procedure described by Takeda Chemical Industries details maintaining a temperature below 8°C during the addition of potassium cyanide[1]. Running the reaction at or below this temperature is critical.

  • pH Control: The reaction requires a delicate pH balance. The carbonyl of the piperidone needs to be protonated to enhance its electrophilicity, but if the solution is too acidic, the cyanide nucleophile (CN⁻) will be fully protonated to hydrogen cyanide (HCN), which is non-nucleophilic and extremely volatile and toxic. The cited procedure uses concentrated hydrochloric acid alongside potassium cyanide, creating a buffered system in situ[1]. Ensure precise addition of reagents to maintain this balance.

  • Reagent Quality: The purity of the starting 1-benzyl-3-piperidone is paramount. It can exist as a free base or a more stable hydrochloride salt. Ensure you are using the correct stoichiometry based on which form you have. Impurities in the ketone can inhibit the reaction or lead to side products.

Question 3: After the acid hydrolysis step, my TLC shows multiple byproducts. What are they and how can I avoid them?

Answer: The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (typically strong acid and heat), which can unfortunately lead to side reactions. Common byproducts include:

  • Amide Intermediate: Incomplete hydrolysis will result in the presence of the corresponding amide. To avoid this, ensure a sufficiently long reaction time (the literature suggests heating at 80°C for at least one hour) and a high concentration of strong acid[1].

  • Unreacted Nitrile: If the reaction is not heated sufficiently or for long enough, a significant amount of the starting cyanohydrin may remain.

  • De-benzylation: While the N-benzyl group is relatively robust, prolonged exposure to very strong, hot acid can cause partial cleavage, leading to the N-unsubstituted piperidine analog. Monitor your reaction time and temperature closely to mitigate this.

To resolve this, we recommend monitoring the reaction by TLC or LC-MS. If the amide intermediate is observed, extend the reaction time or slightly increase the temperature. If de-benzylation is a concern, consider alternative, milder hydrolysis methods, although these are often lower-yielding.

Question 4: During the final esterification step, I am isolating a major impurity that is less polar than my product. What is this and how can I prevent its formation?

Answer: The impurity is almost certainly the alkene resulting from the acid-catalyzed dehydration of your tertiary alcohol. This is a classic side reaction when heating tertiary alcohols in the presence of a strong acid, which is precisely what occurs during a standard Fischer esterification (Methanol + H₂SO₄).

Prevention Strategies:

  • Lower the Temperature: Perform the esterification at the lowest possible temperature that still allows for a reasonable reaction rate. You may need to extend the reaction time significantly.

  • Use Milder Reagents: Avoid strong, non-volatile acids like H₂SO₄. Instead, consider bubbling dry HCl gas through the methanolic solution or using a milder acid catalyst.

  • Alternative Esterification Protocols: If dehydration remains a persistent issue, move away from Fischer esterification. A better approach would be to:

    • Convert the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride at low temperature.

    • Quench the excess reagent carefully.

    • React the crude acid chloride with cold methanol, often in the presence of a non-nucleophilic base like triethylamine, to form the ester cleanly and without strong acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this molecule? The most widely documented and industrially scalable route starts from 1-benzyl-3-piperidone. It involves a two-step, one-pot sequence beginning with the formation of a cyanohydrin, which is then hydrolyzed in situ to the carboxylic acid and subsequently esterified. A detailed protocol for the hydrolysis of the cyanohydrin is available, providing a yield of 60.2% for the carboxylic acid[1].

Q2: How critical is the management of cyanide in this synthesis? EXTREMELY CRITICAL. Both potassium cyanide (KCN) and the hydrogen cyanide (HCN) gas generated during the reaction are highly toxic and potentially lethal.

  • All work must be performed in a certified, high-flow chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Have an emergency cyanide quench solution readily available. A freshly prepared solution of sodium hypochlorite (bleach) and sodium hydroxide can be used to neutralize cyanide waste and spills by oxidizing it to the much less toxic cyanate ion.

Q3: Can I perform the hydrolysis and esterification in a single step? Yes, this is often feasible. After the hydrolysis of the nitrile with concentrated HCl is complete, the reaction mixture contains the carboxylic acid hydrochloride salt in an acidic aqueous environment. You can evaporate the solvent, then add a large excess of anhydrous methanol. Bubbling dry HCl gas or adding acetyl chloride (which generates HCl in situ) can then drive the Fischer esterification. This avoids a separate isolation step for the intermediate carboxylic acid.

Q4: What is the best method for final product purification? Given the potential for both acidic (unreacted carboxylic acid) and basic (amine-containing) impurities, a multi-step purification is recommended:

  • Aqueous Workup: After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid. Then, wash with brine and dry the organic layer.

  • Column Chromatography: This is the most effective method for removing the non-polar dehydration byproduct and any other closely related impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

Key Experimental Protocols

The following protocols are based on established literature procedures and best practices.

Protocol 1: Synthesis of this compound

This procedure combines the cyanohydrin formation, hydrolysis, and esterification steps for efficiency.

Step A: Cyanohydrin Formation

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-benzyl-3-piperidone hydrochloride (e.g., 8.13 g) and a 1:1 mixture of tetrahydrofuran-water (28.8 mL)[1].

  • Add concentrated hydrochloric acid (e.g., 2.99 mL) and cool the mixture to below 8°C in an ice-salt bath[1].

  • In a separate beaker, dissolve potassium cyanide (e.g., 4.687 g) in a minimum amount of water. CAUTION: HIGHLY TOXIC.

  • Slowly add the potassium cyanide solution dropwise to the reaction flask, ensuring the internal temperature does not exceed 8°C.

  • Stir the mixture vigorously for 4-5 hours at this temperature. Monitor the disappearance of the starting ketone by TLC.

Step B: Hydrolysis

  • Once the cyanohydrin formation is complete, transfer the reaction mixture to a flask suitable for heating.

  • Add an equal volume of concentrated hydrochloric acid.

  • Heat the mixture to 80°C with vigorous stirring for 1-2 hours. The progress of the hydrolysis (nitrile to acid) can be monitored by IR spectroscopy (disappearance of the -C≡N stretch) or LC-MS.

  • After cooling, evaporate the solvents under reduced pressure to obtain a syrupy residue of the crude carboxylic acid hydrochloride.

Step C: Fischer Esterification

  • To the crude residue, add anhydrous methanol (100 mL for the scale above).

  • Cool the mixture in an ice bath and bubble dry HCl gas through it for 15 minutes, or alternatively, add acetyl chloride (5 mL) dropwise.

  • Allow the mixture to warm to room temperature and then stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Remove the methanol under reduced pressure.

  • Perform an aqueous workup as described in the FAQ section (dissolve in ethyl acetate, wash with sodium bicarbonate, then brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude oil via silica gel column chromatography to obtain the pure this compound.

Data & Parameter Summary

Table 1: Troubleshooting Guide

Problem EncounteredMost Likely Cause(s)Suggested Solution(s)
Low Yield in Step A Reaction temperature too high; Incorrect pH.Maintain temperature <8°C; Ensure precise addition of acid and cyanide source.
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase heating time at 80°C; Confirm sufficient HCl concentration.
Formation of Alkene Esterification conditions too harsh (high temp, strong acid).Lower reaction temperature; Use milder esterification method (e.g., acid chloride route).
Difficult Purification Presence of acidic and/or basic impurities.Perform acid-base liquid-liquid extraction before chromatography.

Visual Schematics

Synthetic Workflow Diagram

Synthetic_Workflow A 1-Benzyl-3-piperidone B Step A: Cyanohydrin Formation (KCN, HCl, THF/H2O, <8°C) A->B Reagents C 1-Benzyl-3-hydroxy- 3-piperidinecarbonitrile B->C Intermediate D Step B: Nitrile Hydrolysis (Conc. HCl, 80°C) C->D Reagents E 1-Benzyl-3-hydroxy- piperidine-3-carboxylic Acid D->E Intermediate F Step C: Esterification (MeOH, HCl cat.) E->F Reagents G Methyl 1-benzyl-3-hydroxy- piperidine-3-carboxylate F->G Final Product

Caption: Overall synthetic pathway for the target molecule.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Overall Yield Check_Step1 Analyze yield after Cyanohydrin Formation (Step A) Start->Check_Step1 Yield_Low1 Yield is LOW Check_Step1->Yield_Low1 If Yield_High1 Yield is HIGH Check_Step1->Yield_High1 If Action_Temp Optimize Temperature: Ensure T < 8°C Yield_Low1->Action_Temp Action_pH Optimize Reagents: Check purity & stoichiometry Yield_Low1->Action_pH Check_Step2 Analyze product after Hydrolysis/Esterification (Steps B/C) Yield_High1->Check_Step2 Impurity_Alkene Non-polar impurity observed? Check_Step2->Impurity_Alkene Check TLC Impurity_Acid Polar (acidic) impurity observed? Check_Step2->Impurity_Acid Check TLC Action_Ester Use Milder Esterification (e.g., Acid Chloride Route) Impurity_Alkene->Action_Ester Yes Action_Hydrolysis Increase Hydrolysis Time/Temp Impurity_Acid->Action_Hydrolysis Yes

Caption: A decision tree for troubleshooting low yield issues.

References

  • Hannick, S. M., & Kishi, Y. (1983). An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis. The Journal of Organic Chemistry, 48(21), 3833–3835. Available from: [Link]

  • ChemBK. (2024). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate and Management of Reaction Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of complex pharmaceutical agents.[1][2] The synthetic route to this tertiary alcohol ester, while conceptually straightforward, is prone to several side reactions that can complicate purification and significantly reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, addresses frequently encountered issues in a Q&A format, and offers validated protocols to help you navigate the challenges of this synthesis. We will focus on the underlying chemical principles to not only solve immediate experimental problems but also to empower you with the knowledge to proactively optimize your reaction conditions.

Core Synthetic Strategy Overview

The most common and logical pathway to this compound involves a multi-step sequence starting from a suitable piperidone precursor. The key transformations are:

  • Synthesis of 1-Benzyl-3-piperidone: Often prepared via an intramolecular Dieckmann condensation of a tertiary amine diester.[3]

  • Cyanohydrin Formation: The addition of a cyanide equivalent across the C3-carbonyl of 1-benzyl-3-piperidone to install the hydroxyl and nitrile functionalities at the same carbon.

  • Hydrolysis and Esterification: Conversion of the nitrile group into the target methyl carboxylate. A published procedure demonstrates the hydrolysis of the cyanohydrin to the corresponding carboxylic acid, which is then esterified.[4]

This guide will dissect each stage to identify potential pitfalls and side product formations.

Synthesis_Workflow cluster_0 Step A: Piperidone Formation cluster_1 Step B: Cyanohydrin Formation cluster_2 Step C: Hydrolysis & Esterification A N-Benzyl Di-ester Precursor B 1-Benzyl-3-piperidone A->B  Dieckmann Condensation (Intramolecular Cyclization) C 1-Benzyl-3-piperidone-3-carbonitrile (Cyanohydrin) B->C  KCN / Acid D 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid C->D  Acid Hydrolysis E Methyl 1-benzyl-3-hydroxypiperidine- 3-carboxylate (Target) D->E  Esterification (MeOH/H+)

Caption: Overall synthetic workflow for the target molecule.

Part 1: Frequently Asked Questions & Side Product Analysis

This section addresses common questions and known side products associated with each major step of the synthesis.

Step A: 1-Benzyl-3-piperidone Synthesis (via Dieckmann Condensation)

The Dieckmann condensation is a powerful tool for forming five- and six-membered rings through the intramolecular cyclization of diesters.[5][6] However, it is sensitive to reaction conditions, and several side reactions can compete with the desired cyclization.

Q1: My Dieckmann condensation yield is very low, and the crude product is a complex mixture. What are the likely side products?

A1: Low yields in a Dieckmann condensation are typically due to competing reactions. The primary culprits are:

  • Intermolecular Claisen Condensation: Instead of cyclizing, two separate diester molecules can react with each other. This leads to the formation of dimers or even oligomers, which are often difficult to characterize and remove. This is especially problematic at high concentrations.[7]

  • Incomplete Reaction: The reaction may not have reached completion, leaving significant amounts of the starting acyclic diester.

  • Base-Induced Decomposition: While a strong base is necessary to deprotonate the α-carbon, prolonged exposure or excessive temperatures can lead to decomposition of the starting material or product. Amine-containing esters can sometimes undergo amidation at high temperatures.[7]

  • Reverse Dieckmann Reaction: If the resulting β-keto ester product does not have an enolizable proton between the two carbonyls, the reaction can be reversible, especially if the base can react with the product in a non-productive manner.[6]

Q2: How can I optimize my Dieckmann condensation to favor the formation of the 3-piperidone ring?

A2: Optimization hinges on favoring the intramolecular pathway and ensuring the reaction goes to completion cleanly.

  • Employ High-Dilution Conditions: The most critical factor for favoring intramolecular cyclization is running the reaction at high dilution. This is typically achieved by the slow addition of the diester substrate to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the diester low, minimizing intermolecular reactions.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is often preferred. Sodium hydride (NaH) in an aprotic solvent like THF or toluene is a common choice.[7] Sodium ethoxide in ethanol is also used, but the equilibrium nature of the reaction in protic solvents must be considered.[5] Using sterically hindered bases like potassium tert-butoxide can also minimize side reactions.[5]

  • Temperature Control: The reaction should be initiated at a controlled temperature. While some procedures use refluxing benzene or toluene[7][8], starting at a lower temperature and gently warming can provide better control and reduce decomposition.

  • Acidic Workup: The reaction is typically quenched with a proton source, such as acetic acid or a dilute mineral acid, to neutralize the base and protonate the enolate of the β-keto ester product.[7]

Step B: Cyanohydrin Formation

This step creates the crucial C3-quaternary center containing both the hydroxyl group and the nitrile precursor to the carboxylate.

Q1: The formation of the cyanohydrin from 1-benzyl-3-piperidone is slow and incomplete. How can I drive the reaction to completion?

A1: Cyanohydrin formation is a reversible equilibrium. To drive it towards the product, consider the following:

  • pH Control: The reaction is typically performed under acidic conditions. A procedure for a related synthesis uses concentrated HCl with potassium cyanide (KCN).[4] The acid protonates the carbonyl, making it more electrophilic, and also generates HCN in situ. The pH must be carefully controlled; if it's too high, the cyanide concentration is high, but the carbonyl is not activated. If it's too low, the concentration of the free cyanide nucleophile becomes negligible.

  • Reagent Stoichiometry: Using a slight excess of the cyanide source can help push the equilibrium toward the product.[4]

  • Temperature: The reaction is often run at low temperatures (e.g., below 8°C) to manage the exotherm and improve selectivity, as described in a relevant synthesis.[4]

Q2: What are the potential side products during cyanohydrin formation?

A2: This step is generally clean if well-controlled. However, potential issues include:

  • Unreacted Starting Material: Due to the reversibility of the reaction, this is the most common "impurity."

  • Degradation: If the pH is too high (basic), the piperidone starting material, which has enolizable protons, could potentially undergo self-condensation or other base-catalyzed side reactions, though this is less common than with acyclic ketones.

Step C: Nitrile Hydrolysis and Esterification

This final stage converts the nitrile into the desired methyl ester. This often requires forcing conditions that can generate their own set of side products.

Q1: I'm hydrolyzing the cyanohydrin with strong acid, but the reaction is messy. What side products can form under these conditions?

A1: Strong acid hydrolysis of a tertiary nitrile that also contains a tertiary alcohol is challenging. Key side products include:

  • Dehydration Product: The tertiary alcohol is susceptible to elimination under hot, strongly acidic conditions. This would lead to the formation of methyl 1-benzyl-2,5-dihydropyridine-3-carboxylate , an α,β-unsaturated ester. The presence of this impurity would be indicated by vinylic proton signals in the ¹H NMR spectrum.

  • N-Debenzylation: While the N-benzyl group is relatively stable to acid, very harsh conditions (prolonged heating with strong acid) could potentially lead to its cleavage, yielding the N-H piperidine analog.

  • Incomplete Hydrolysis: The hydrolysis may stop at the primary amide stage (1-benzyl-3-hydroxy-3-carboxamidopiperidine ). This can be a major impurity if reaction time or temperature is insufficient.

Q2: How can I perform the hydrolysis and esterification more cleanly?

A2:

  • Staged Approach: A two-step process is often cleaner. First, hydrolyze the nitrile to the carboxylic acid under conditions optimized to minimize dehydration.[4] Then, isolate the amino acid and perform a separate, milder esterification (e.g., using methanol with a catalytic amount of H₂SO₄ or HCl gas at room temperature to reflux).

  • Milder Hydrolysis Conditions: While slower, using a mixture of acetic acid and sulfuric acid, or exploring basic hydrolysis conditions (e.g., NaOH/H₂O₂) followed by careful acidification, might provide a cleaner conversion to the carboxylic acid, though basic conditions could favor a retro-cyanohydrin reaction.

  • Direct Esterification from Nitrile (Pinner Reaction): An alternative is to treat the nitrile with anhydrous methanol and HCl gas. This can directly form the methyl ester via an imidate intermediate, often under milder conditions than aqueous hydrolysis, potentially avoiding dehydration.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Inefficient Dieckmann condensation (intermolecular reaction).[5] 2. Incomplete cyanohydrin formation (unfavorable equilibrium). 3. Product decomposition during nitrile hydrolysis (dehydration). 4. Significant material loss during purification steps.1. Re-run the Dieckmann condensation using slow addition to the base at high dilution. 2. Optimize pH and use a slight excess of KCN for the cyanohydrin step.[4] 3. Use a two-step hydrolysis/esterification. Monitor the hydrolysis carefully by TLC/LC-MS to avoid over-running the reaction. 4. Analyze purification fractions carefully to identify where the product is being lost. Consider alternative purification like recrystallization of an intermediate salt.
Difficult Purification / Multiple Close Spots on TLC 1. Presence of both starting material and product. 2. Formation of structurally similar side products (e.g., elimination product). 3. Incomplete hydrolysis, leaving the intermediate amide or carboxylic acid.1. Ensure each step goes to completion using TLC or LC-MS monitoring. 2. Modify the column chromatography solvent system (try different solvent polarities or add a small amount of triethylamine for basic compounds). 3. Re-subject the mixture to the reaction conditions for the subsequent step to convert the intermediate.
¹H NMR shows unexpected alkene peaks (5-7 ppm) Dehydration of the tertiary alcohol during the acidic hydrolysis/esterification step.1. Reduce the temperature and/or acid concentration during the hydrolysis step. 2. Switch to a two-step procedure: hydrolyze to the acid under the mildest conditions possible, then esterify using Fischer esterification or another mild method (e.g., TMS-diazomethane).
Mass Spec shows a peak corresponding to the loss of the benzyl group (M-91) N-debenzylation has occurred.This is common in mass spectrometry (fragmentation) and may not indicate an impurity. However, if it's a major component in the crude product, it suggests the reaction conditions (especially catalytic hydrogenation or very strong acid) were too harsh. Use milder conditions. For deliberate debenzylation, catalytic transfer hydrogenation is often used.[9]
Troubleshooting Workflow: Low Yield

Troubleshooting_Yield Start Low Final Yield Observed Check_StepA Analyze Crude from Dieckmann Condensation (Step A) Start->Check_StepA Sol_A1 High MW impurities? (Dimers/Oligomers) Check_StepA->Sol_A1 Yes Sol_A2 Mainly starting diester? Check_StepA->Sol_A2 No Check_StepB Analyze Crude from Cyanohydrin Formation (Step B) Check_StepC Analyze Crude from Hydrolysis/Esterification (Step C) Check_StepB->Check_StepC No Sol_B Mainly starting piperidone? Check_StepB->Sol_B Yes Sol_C Dehydration or amide intermediate present? Check_StepC->Sol_C Yes Fix_A1 Action: Re-run Step A with slow addition (high dilution). Sol_A1->Fix_A1 Sol_A2->Check_StepB No Fix_A2 Action: Increase reaction time/temp for Step A or use a stronger base. Sol_A2->Fix_A2 Yes Fix_B Action: Adjust pH for Step B, use excess KCN. Sol_B->Fix_B Fix_C Action: Use milder conditions for Step C (e.g., two-step process). Sol_C->Fix_C

Caption: Decision tree for troubleshooting low yield issues.

Part 3: Experimental Protocols

The following protocols are adapted from established literature procedures and best practices.[4] Safety Note: These procedures involve highly toxic reagents like potassium cyanide and strong acids/bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid

This protocol outlines the formation of the carboxylic acid intermediate from 1-benzyl-3-piperidone hydrochloride.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-benzyl-3-piperidone hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water.

  • Acidification: Add concentrated hydrochloric acid (approx. 1.5 eq) to the solution.

  • Cyanide Addition: Cool the mixture to below 8°C in an ice bath. Slowly add a solution of potassium cyanide (KCN, approx. 3.0 eq) in water via the addition funnel, ensuring the internal temperature does not exceed 8°C.

  • Reaction Monitoring: Stir the mixture vigorously at low temperature for 4-5 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 ethyl acetate/hexanes system).

  • Hydrolysis: Once the cyanohydrin formation is complete, transfer the oily residue to a new flask and add concentrated hydrochloric acid. Heat the mixture at 80°C for 1 hour to effect hydrolysis of the nitrile.

  • Workup and Isolation: Cool the reaction mixture. Adjust the pH to ~8 with an aqueous solution of sodium hydroxide. Wash the aqueous layer with chloroform to remove any non-polar impurities. The target amino acid can then be isolated using ion-exchange chromatography.[4]

Protocol 2: Esterification to this compound
  • Reaction Setup: Suspend the isolated 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Acid Catalyst: Cool the suspension in an ice bath and slowly bubble anhydrous HCl gas through it, or add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid. Wash further with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

References

  • : Provides an overview of the Blaise reaction, including mechanism and modifications to reduce side reactions.

  • : Offers general troubleshooting tips for piperidine synthesis, including purification and reaction optimization.

  • : Discusses common issues in piperidine synthesis such as side product formation and catalyst choice.

  • : Details the mechanism and applications of the Blaise reaction for forming β-ketoesters.

  • : Discusses the mechanism and challenges of the Blaise reaction, noting competing side reactions.

  • : Provides troubleshooting for reduction reactions in heterocyclic chemistry, relevant to precursor synthesis.

  • : Summarizes the Blaise reaction and key modifications developed by Kishi et al. to improve yields.

  • : Describes a related reaction which can have moderate yields, relevant to understanding organozinc chemistry limitations.

  • : A specific synthetic procedure for the carboxylic acid precursor to the target molecule, detailing the cyanohydrin and hydrolysis steps.

  • : Describes the use of a Dieckmann condensation for the synthesis of a 1-benzyl-4-keto-3-piperidine acid methyl ester, a structurally related compound.

  • : Highlights the importance of 3-hydroxypiperidine derivatives as intermediates in the synthesis of pharmacologically active compounds.

  • : Explains the mechanism of Dieckmann condensation and notes that dimerization is a primary side reaction for larger rings, with strategies to minimize it.

  • : Discusses the synthesis of N-benzyl-4-piperidone via Dieckmann condensation and the reactivity of the N-benzyl group.

  • : A discussion forum thread where chemists discuss practical issues with Dieckmann condensations, including side product formation from excess base and high temperatures.

  • : A review of piperidine synthesis methods, including the Dieckmann condensation route to 4-piperidones.

  • : Provides a synthetic procedure for a related piperidone using a Dieckmann condensation.

  • : Mentions the use of 3-hydroxypiperidine in the synthesis of enantiopure pharmaceuticals.

  • : Describes common synthetic routes to 3-hydroxypiperidine, including the reduction of 3-piperidone.

  • : States that a typical procedure for 3-piperidones involves an intramolecular Claisen (Dieckmann) condensation.

  • : Notes that the Dieckmann condensation can be reversible if the product lacks an enolizable proton.

  • : A patent describing the synthesis of a related 3-oxopiperidine carboxylate.

Sources

"stability of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to offer solutions for common experimental challenges.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a tertiary amine, a methyl ester, a tertiary alcohol, and an N-benzyl protecting group, dictates its reactivity and stability. Understanding the molecule's behavior under different conditions is paramount for successful synthesis, purification, storage, and formulation development. The piperidine ring itself generally prefers a stable chair conformation.[1]

This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers practical troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Storage and Handling

Question: What are the ideal storage conditions for this compound to ensure long-term stability?

Answer: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[2] A temperature range of 2-8°C is often recommended for piperidine series compounds.[2] The container should be tightly sealed to prevent exposure to moisture and air.[3] For enhanced stability, storage under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.[3]

Troubleshooting:

  • Issue: The compound has changed color or become gummy after storage.

  • Probable Cause: This could be due to exposure to air, moisture, or light, leading to oxidative degradation or hydrolysis. High temperatures can also accelerate decomposition.[2][4]

  • Solution: Discard the degraded material and ensure future batches are stored under the recommended conditions. Always use a fresh, clean container and flush with an inert gas before sealing.

Stability in Different pH Conditions

Question: How does the stability of this compound change with pH?

Answer: The stability of this compound is significantly influenced by pH due to the presence of an ester group and a basic nitrogen atom.

  • Acidic Conditions (pH < 4): The ester linkage is susceptible to acid-catalyzed hydrolysis, which would yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid and methanol. The tertiary amine will be protonated, forming a more water-soluble and potentially more stable salt form of the piperidine ring itself.[4]

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH, with minimal hydrolysis.[5]

  • Alkaline Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis. This will also result in the formation of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid and methanol.

Troubleshooting:

  • Issue: Low yield or unexpected byproducts during a reaction conducted in an acidic or basic aqueous solution.

  • Probable Cause: Hydrolysis of the methyl ester.

  • Solution: If the ester functionality is critical, avoid prolonged exposure to strongly acidic or basic aqueous conditions. If a reaction requires such conditions, consider running it at a lower temperature to minimize hydrolysis. For separations or purifications, use buffered solutions and work quickly.

Thermal Stability

Question: Is this compound sensitive to heat?

Answer: Yes, like many organic compounds, it can be sensitive to high temperatures. Piperidine and its derivatives can decompose at elevated temperatures.[4] Thermal decomposition can lead to the cleavage of the carbon-nitrogen bond in the piperidine ring, forming smaller amine and alkene molecules.[4] The N-benzyl group can also be cleaved under certain high-temperature conditions.

Troubleshooting:

  • Issue: Decomposition observed during distillation or when heating a reaction mixture.

  • Probable Cause: The compound is thermally labile.

  • Solution: When concentrating solutions, use a rotary evaporator at the lowest feasible temperature and pressure. For reactions requiring heat, monitor the temperature carefully and use the minimum effective temperature. If purification by distillation is necessary, consider vacuum distillation to lower the boiling point.

Photostability

Question: Does exposure to light affect the stability of the compound?

Answer: The N-benzyl group can be susceptible to photolytic cleavage.[6] Exposure to UV or even strong visible light can potentially lead to de-benzylation, generating Methyl 3-hydroxypiperidine-3-carboxylate and other byproducts.[6][7][8]

Troubleshooting:

  • Issue: The appearance of new, unexpected spots on a TLC plate after a sample has been left on the benchtop.

  • Probable Cause: Photodegradation.

  • Solution: Protect the compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[2] Conduct experiments in a fume hood with the sash down to minimize exposure to overhead lighting.

Oxidative Stability

Question: Is the compound prone to oxidation?

Answer: Yes, the tertiary amine in the piperidine ring is susceptible to oxidation.[9][10] Strong oxidizing agents can oxidize the nitrogen atom to form an N-oxide.[10] Additionally, the benzyl group can be oxidized.

Troubleshooting:

  • Issue: Formation of colored impurities or a decrease in purity over time, even with proper storage.

  • Probable Cause: Slow oxidation by atmospheric oxygen.

  • Solution: For long-term storage, in addition to a tightly sealed container, consider flushing with an inert gas to displace oxygen.[3] Avoid contact with strong oxidizing agents unless it is a desired reaction.[11]

Summary of Stability under Different Conditions
ConditionPotential Degradation PathwayRecommended Precautions
Acidic pH Ester HydrolysisAvoid prolonged exposure; use low temperatures.
Alkaline pH Ester Hydrolysis (Saponification)Avoid prolonged exposure; use low temperatures.
Heat Ring Decomposition, DebenzylationUse minimal heat; consider vacuum for concentration/distillation.[4]
Light Photolytic DebenzylationStore in amber vials or protect from light.[2][7][8]
Oxidizing Agents N-oxidation, Benzyl Group OxidationStore under inert gas; avoid contact with oxidants.[9][10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[12][13][14]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed sample in methanol to prepare a solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL in methanol) to direct sunlight for 24 hours.

    • Analyze by HPLC.

  • Analysis: Analyze all samples, including an unstressed control sample, by a suitable HPLC method.[15]

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is essential for monitoring the stability of your compound.[15][16][17]

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV Detector

Mobile Phase:

  • A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0) in a suitable ratio (e.g., 50:50 v/v). The exact ratio may need to be optimized.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)

Procedure:

  • Prepare samples and standards in the mobile phase.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizing Degradation and Workflows

Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_compound This compound cluster_products Degradation Products Acid/Base Acid/Base Ester Methyl Ester Acid/Base->Ester Light Light Amine Tertiary Amine (N-Benzyl) Light->Amine Heat/Oxidants Heat/Oxidants Heat/Oxidants->Amine Carboxylic_Acid Carboxylic Acid + Methanol Ester->Carboxylic_Acid Debenzylated Debenzylated Piperidine Amine->Debenzylated N_Oxide N-Oxide Amine->N_Oxide

Caption: Potential degradation pathways under various stress conditions.

Troubleshooting Decision Tree

G Start Instability Observed (e.g., new TLC spot, color change) Condition Under what conditions? Start->Condition Storage During Storage Condition->Storage Storage Reaction During Reaction/Workup Condition->Reaction Reaction CheckStorage Check Storage Conditions: - Temperature? - Light exposure? - Air/Moisture ingress? Storage->CheckStorage CheckParams Check Reaction Parameters: - pH? - Temperature? - Oxidants present? Reaction->CheckParams SolutionStorage Solution: - Store at 2-8°C - Protect from light - Use inert atmosphere CheckStorage->SolutionStorage SolutionReaction Solution: - Modify pH/temperature - Use antioxidants if compatible - Minimize reaction time CheckParams->SolutionReaction

Caption: A decision tree for troubleshooting stability issues.

References

  • BIOSYNCE. (2025, August 25).
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
  • TCI Chemicals. (2025, November 18).
  • Wiley Online Library. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2025, August 7).
  • TCI Chemicals. (2025, March 24).
  • ScienceDirect. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (2025, December 19).
  • National Center for Biotechnology Information. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • ResearchGate. (2025, August 7).
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: (S)-1-Benzyl-3-hydroxypiperidine.
  • ResearchGate. (n.d.). (PDF)
  • Wikipedia. (n.d.). Piperidine.
  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
  • Sigma-Aldrich. (2023, October 27).
  • Chemical Journal of Kazakhstan. (2021, May 3).
  • Mol-Instincts. (n.d.). Piperidine (C5H11N) properties.
  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-(Piperidin-2-ylmethyl)piperidine.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Austin Publishing Group. (n.d.).
  • Semantic Scholar. (2016, December 14).
  • ChemicalBook. (n.d.). 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5).
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • BioPharm International. (n.d.).
  • Chemistry LibreTexts. (2021, July 31). 23.
  • ResearchGate. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF.
  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • ResearchGate. (2025, October 30). (PDF)
  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.
  • Indian Journal of Pharmaceutical Education and Research. (2020, September 7).
  • PubChemLite. (n.d.).

Sources

Technical Support Center: Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. Its purpose is to provide in-depth insights into the molecule's stability, offering robust troubleshooting advice and validated experimental protocols to anticipate and address degradation-related challenges. Our approach is grounded in fundamental chemical principles and validated through established analytical practices to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses common questions regarding the inherent stability of this compound, providing a foundational understanding of its degradation landscape.

Q1: What are the primary functional groups on this compound, and how do they influence its stability?

A1: The molecule possesses three key functional groups that dictate its reactivity and degradation profile:

  • Tertiary Amine (N-benzylpiperidine): The nitrogen atom in the piperidine ring is a nucleophilic and basic center. It is highly susceptible to oxidation, which can lead to the formation of an N-oxide, a common degradation pathway for tertiary amines.[1]

  • Methyl Ester: The ester group is prone to hydrolysis under both acidic and basic conditions. This is often the most significant liability, resulting in the formation of the corresponding carboxylic acid.

  • Tertiary Alcohol: While tertiary alcohols cannot be oxidized to ketones, they can undergo dehydration (elimination of a water molecule) under strong acidic conditions or at elevated temperatures to form an unsaturated piperidine derivative.

Q2: What are the most probable degradation pathways I should be aware of during my experiments?

A2: Based on the molecule's structure, the most likely degradation pathways are:

  • Hydrolysis: The cleavage of the methyl ester to form 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. This reaction is catalyzed by the presence of acid or base.

  • Oxidation: The conversion of the tertiary amine to its corresponding N-oxide, particularly in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[1]

  • Dehydration: The elimination of the tertiary hydroxyl group as water under thermal or acidic stress, leading to the formation of an alkene.

  • N-Debenzylation: Cleavage of the benzyl group from the piperidine nitrogen. This typically requires more specific conditions, such as catalytic hydrogenation, but can sometimes be observed as a minor pathway under harsh oxidative or photolytic stress.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dark place (refrigerated at 2-8°C is recommended) to slow down potential thermal degradation pathways. Storing it as a dry solid is preferable to storage in solution, especially in protic or aqueous solvents where hydrolysis can occur.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: During reverse-phase HPLC analysis of my sample, I observe a new, more polar peak that elutes earlier than the parent compound. What could this be?

  • Probable Cause: This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent methyl ester, leading to a shorter retention time on a C18 column. This is especially common if your sample was dissolved in an unbuffered aqueous/methanolic solution or left at room temperature for an extended period.

  • Troubleshooting & Confirmation:

    • Analyze by LC-MS: The mass of the new peak should correspond to the loss of a methyl group and the addition of a hydrogen atom (a mass difference of -14.02 Da; [M-CH₃+H]).

    • Check Sample pH: Measure the pH of your sample preparation. An acidic or basic pH will accelerate hydrolysis.

  • Preventative Measures:

    • Prepare samples immediately before analysis.

    • Use a buffered solvent system for sample preparation, ideally within a pH range of 4-6.

    • If storing samples in an autosampler, keep the tray cooled to ~4°C.

Issue 2: My reaction mixture, after being heated or subjected to an acidic workup, shows a new peak in the LC-MS with a mass corresponding to a loss of 18.01 Da.

  • Probable Cause: This mass loss (M-18) is indicative of dehydration , where the tertiary alcohol group has been eliminated as water. This is a common outcome when the molecule is exposed to elevated temperatures or strong acids.

  • Troubleshooting & Confirmation:

    • Confirm Mass: Ensure the observed mass corresponds precisely to [M-H₂O+H]⁺ in positive ion mode.

    • NMR Analysis: If the impurity can be isolated, ¹H NMR spectroscopy should show the appearance of vinylic protons, confirming the presence of a double bond.

  • Preventative Measures:

    • Avoid excessive heating. If heat is necessary, conduct it for the minimum time required.

    • During workups, use weaker acids or perform extractions quickly at lower temperatures. Consider a bicarbonate wash to neutralize any residual acid.

Issue 3: I've noticed a gradual loss of my parent compound and the appearance of a peak with a mass increase of 15.99 Da, especially in older samples.

  • Probable Cause: This mass increase (M+16) strongly suggests oxidation of the tertiary piperidine nitrogen to form the N-oxide. This can happen slowly over time with exposure to atmospheric oxygen or rapidly in the presence of oxidizing reagents.

  • Troubleshooting & Confirmation:

    • LC-MS Analysis: The primary ion in the mass spectrum should correspond to [M+O+H]⁺.

    • Forced Oxidation: Treat a small, fresh sample with a dilute solution of hydrogen peroxide (H₂O₂).[2] If the peak area of the unknown impurity increases, it confirms its identity as an oxidative degradant.

  • Preventative Measures:

    • Store the compound and its solutions under an inert atmosphere (N₂ or Ar).

    • Use degassed solvents for your reactions and analyses.

    • If permissible for your application, consider adding a small amount of an antioxidant.

Part 3: Key Experimental Protocols

As a self-validating system, these protocols provide a framework for investigating the stability of your compound and developing robust analytical methods.

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][3]

  • Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile or a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. Include an unstressed control sample kept at 4°C in the dark. Aim for 5-20% degradation.[3]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8-24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 8-24 hours, protected from light.[2]

    • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48-72 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B option) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV/MS method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks using their retention times, UV spectra, and mass spectral data.

Protocol 2: Stability-Indicating RP-HPLC-UV/MS Method

This method provides a starting point for separating the parent compound from its primary degradants.

  • Column: C18, 2.6 µm, 100 x 2.1 mm (or similar high-efficiency column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection:

    • UV/PDA: 210 nm, 254 nm

    • MS: Electrospray Ionization (ESI), Positive Mode, scanning m/z 100-500

  • Expected Elution Order:

    • Hydrolysis Product (Carboxylic Acid) - Most polar

    • N-Oxide Product

    • Parent Compound

    • Dehydration Product (Alkene) - Least polar

Part 4: Visualization of Degradation Pathways

The following diagrams illustrate the key chemical transformations during degradation.

Hydrolysis Parent Methyl 1-benzyl-3-hydroxy- piperidine-3-carboxylate Product 1-benzyl-3-hydroxy- piperidine-3-carboxylic Acid Parent->Product  H+ or OH- / H₂O (Hydrolysis) Oxidation Parent Methyl 1-benzyl-3-hydroxy- piperidine-3-carboxylate Product N-Oxide Degradant Parent->Product  [O] (e.g., H₂O₂, air)

Caption: Oxidation of the tertiary amine to form the N-oxide.

Dehydration Parent Methyl 1-benzyl-3-hydroxy- piperidine-3-carboxylate Product Unsaturated Degradant (Alkene) Parent->Product  Δ or H+ (-H₂O)

Caption: Thermal or acid-induced dehydration of the tertiary alcohol.

Part 5: Summary of Degradation Pathways

This table provides a quick reference for the conditions, mechanisms, and products of degradation.

Stress ConditionPrimary Degradation PathwayResulting Degradation Product(s)
Acidic (e.g., 0.1 M HCl, heat) Ester Hydrolysis, Dehydration1-benzyl-3-hydroxypiperidine-3-carboxylic acid; Methyl 1-benzyl-tetrahydropyridine-3-carboxylate
Basic (e.g., 0.1 M NaOH) Ester Hydrolysis (Saponification)1-benzyl-3-hydroxypiperidine-3-carboxylic acid (as salt)
Oxidative (e.g., 3% H₂O₂) N-OxidationThis compound-N-oxide
Thermal (e.g., 80°C) Dehydration, possible slow hydrolysisMethyl 1-benzyl-tetrahydropyridine-3-carboxylate
Photolytic (UV/Vis Light) N-Debenzylation, Radical PathwaysMethyl 3-hydroxypiperidine-3-carboxylate; other complex products

References

  • Glasius, M., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Patel, P., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • RSC Publishing. (2023). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Available at: [Link]

  • Freeman, S., et al. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control. Available at: [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available at: [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • MDPI. (2020). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. Available at: [Link]

  • MDPI. (2021). Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 1-Benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the purification of methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Drawing from established principles and practical experience, this document addresses common challenges encountered by researchers and drug development professionals.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties arise from the compound's structural features: a polar tertiary amine, a hydroxyl group, and a methyl ester. These contribute to:

  • High Polarity: Makes extraction from aqueous media challenging and can lead to tailing on standard silica gel chromatography.

  • Potential for Tailing in Chromatography: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups of standard silica gel, causing poor peak shape and inefficient separation.[1][2]

  • Thermal Instability: While generally stable at normal temperatures, prolonged exposure to high temperatures during distillation or high-temperature gas chromatography (GC) can lead to decomposition.[3][4]

  • Co-eluting Impurities: Starting materials or by-products with similar polarities can be difficult to separate using standard chromatographic techniques.

Q2: My compound appears as a streak or a broad peak on a silica gel TLC plate. What is causing this and how can I fix it?

A2: This is a classic sign of strong interaction between the basic piperidine nitrogen and the acidic silica gel. To resolve this:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase will neutralize the acidic sites on the silica, leading to sharper spots and improved separation.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which will have less interaction with the basic amine.[1] Alternatively, reversed-phase chromatography (C18) can be an effective option.[2]

Q3: I am observing an extra peak in my HPLC or GC analysis of a seemingly pure sample. What could be the cause?

A3: For piperidine derivatives, the appearance of multiple peaks from a pure sample can sometimes be attributed to:

  • On-Column Ionization or Isomerization: In HPLC, especially with acidic mobile phases, the free base can exist in equilibrium with its protonated form, potentially leading to peak splitting or broadening.[5] Using a buffered mobile phase can often resolve this.

  • Derivatization in GC: The presence of both a hydroxyl and an amine group can sometimes lead to inconsistent derivatization if this method is used for GC analysis, resulting in multiple peaks.[6][7]

  • Conformational Isomers: While less common to be resolved by standard chromatography, some complex piperidine derivatives can exist as stable conformational isomers.

Q4: Can I purify this compound by distillation?

A4: While vacuum distillation is a potential purification method for related compounds like 3-hydroxypiperidine, it may pose challenges for this compound due to its higher molecular weight and potential for thermal degradation.[8] If distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature to minimize the risk of decomposition.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying this compound. Below are specific issues and their solutions.

Problem Potential Cause Troubleshooting Steps
Poor Separation of Compound from a Close-Running Impurity Eluent polarity is not optimized.1. Perform a thorough TLC analysis with various solvent systems to find an eluent that provides the best separation (ΔRf). 2. Employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to better resolve compounds with similar Rf values.
Compound is Tailing Severely on the Column Strong interaction between the basic amine and acidic silica gel.1. Add 0.1-1% triethylamine to your eluent system. 2. Use neutral or basic alumina as the stationary phase.[1] 3. Consider reversed-phase flash chromatography with a C18 stationary phase and a mobile phase like methanol/water or acetonitrile/water.[2]
Low Recovery of the Compound from the Column The compound is irreversibly adsorbed onto the stationary phase.This is often a consequence of severe tailing. The solutions are the same as for tailing. Ensure the column is not overloaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[1]
Cracks or Channels Forming in the Column Bed Improper column packing.1. Pack the column as a slurry. This helps to ensure a uniform and stable bed. 2. Avoid letting the column run dry. Always keep the solvent level above the top of the stationary phase.[1]

III. Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method for purity assessment.

  • Instrument: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a low percentage of Solvent B and gradually increase it. A typical starting gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.

Rationale: The C18 column provides a non-polar stationary phase, which is well-suited for this polar compound in a reversed-phase setup.[2] The TFA in the mobile phase helps to protonate the amine, leading to sharper peaks and more reproducible retention times.[5]

Protocol 2: Purification by Flash Column Chromatography (Normal Phase)

This protocol outlines a standard approach for purifying gram-scale quantities of the target compound.

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent Selection:

    • Begin by performing TLC analysis to find a suitable solvent system. Good starting points are mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Add 0.5% triethylamine to the chosen eluent to prevent tailing.

    • Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent to elute the compound.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizing the Purification Workflow

A clear workflow is essential for successful purification.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Final Steps Crude Crude Product TLC TLC Analysis (Eluent Scouting) Crude->TLC Spot Column Column Chromatography (Silica or Alumina + Base) TLC->Column Select Eluent Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

V. Logical Relationships in Troubleshooting

Understanding the cause-and-effect relationships in purification is key to effective troubleshooting.

TroubleshootingLogic cluster_problem Observed Problem cluster_cause Underlying Cause cluster_solution Solutions Tailing Tailing/Broad Peak HPLC/TLC/Column Interaction Strong Interaction Tailing->Interaction is caused by Buffer Use Buffered Mobile Phase (HPLC) Tailing->Buffer can be resolved by AddBase Add Base to Eluent (e.g., Triethylamine) Interaction->AddBase is mitigated by ChangeStationary Change Stationary Phase (Alumina or C18) Interaction->ChangeStationary is avoided by

Caption: Troubleshooting logic for peak tailing in the chromatography of piperidine derivatives.

References

  • Benchchem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
  • CN104297404A. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • University of Colorado Boulder. (n.d.). Column chromatography.
  • CN105439939A. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • BIOSYNCE. (n.d.). What are the detection methods for piperidine?.
  • Chromatography Forum. (2005, October 13). Advice sought:Polar GC columns for separation of amino acids.
  • Columbia University. (n.d.). Column chromatography.
  • PubMed. (n.d.). Separation of acidic and neutral lipids by aminopropyl-bonded silica gel column chromatography.
  • ChemicalBook. (n.d.). 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5).
  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.
  • ElectronicsAndBooks. (n.d.). separation of protein amino acids as their n(o)-acyl alkyl ester derivatives on glass capillary columns.
  • Thermo Fisher Scientific. (2025, December 19). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypiperidine scaffold is a significant structural motif in a wide array of pharmacologically active compounds, serving as a key building block in the development of therapeutics for neurological disorders and certain cancers.[1] The successful and efficient scale-up of intermediates like Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a critical step in the drug development pipeline. This guide provides practical, in-depth technical assistance for researchers encountering challenges during the synthesis of this important intermediate. It addresses common issues in a question-and-answer format, offering troubleshooting strategies and frequently asked questions to ensure a robust and scalable synthetic process.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the scale-up synthesis.

Question 1: My Dieckmann condensation to form the piperidone precursor is resulting in low yields and significant side products. What are the likely causes and how can I optimize this step?

Answer:

Low yields in a Dieckmann condensation are often multifactorial, stemming from issues with reagents, reaction conditions, or the formation of side products.[2][3] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Base Selection: The choice of base is critical. While sodium ethoxide is traditionally used, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF can minimize side reactions such as intermolecular Claisen condensations.[2] Ensure the base is fresh and handled under anhydrous conditions to prevent quenching.

    • Solvent Purity: The solvent must be strictly anhydrous. Trace amounts of water or alcohols (if using a non-alkoxide base) will consume the base and inhibit the formation of the necessary enolate.

  • Reaction Conditions:

    • Temperature Control: Dieckmann condensations can be exothermic. Running the reaction at elevated temperatures can promote side reactions. It is often beneficial to add the base at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or be gently heated to reflux.[4]

    • Reaction Time: Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged reaction times can lead to decomposition of the product.

  • Work-up Procedure:

    • Acidic Quench: The initial product of the Dieckmann condensation is the enolate of the β-keto ester. A careful acidic workup is required to protonate this enolate and yield the desired product.[3] Ensure the pH is adjusted correctly to avoid hydrolysis of the ester.

  • Common Side Reactions:

    • Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular condensation can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.

    • Hydrolysis: If water is present, the ester functionalities can be hydrolyzed, leading to the formation of carboxylic acids and preventing cyclization.

Question 2: The reduction of the 3-keto group to a hydroxyl group is not selective and I am observing over-reduction or other side products. How can I improve the selectivity of this reduction?

Answer:

Achieving selective reduction of the ketone in the presence of an ester is a common challenge. The choice of reducing agent and reaction conditions are paramount for success.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a mild and often suitable reducing agent for converting ketones to alcohols in the presence of esters.[1] It is generally selective and cost-effective for scale-up.

    • Catalytic Hydrogenation: While effective for reducing ketones, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also lead to debenzylation of the nitrogen protecting group, especially under harsh conditions (high pressure and temperature).[5] Careful optimization of catalyst loading, hydrogen pressure, and temperature is necessary to favor ketone reduction.

    • Enzymatic Reduction: For highly selective and stereospecific reductions, consider using ketoreductase (KRED) enzymes.[5] This biocatalytic approach can offer excellent enantioselectivity and high yields under mild reaction conditions.

  • Optimizing Reaction Conditions:

    • Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.

    • Solvent: Protic solvents like methanol or ethanol are typically used with sodium borohydride.

    • pH Control: Maintaining a neutral or slightly basic pH during the reaction can help prevent side reactions.

Question 3: I am having difficulty with the purification of the final product, this compound. What are the recommended purification strategies for this compound on a larger scale?

Answer:

Purification on a large scale requires methods that are both efficient and scalable.

  • Crystallization: If the product is a solid, crystallization is often the most effective and economical method for purification at scale.

    • Solvent Screening: A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Common solvents to screen include ethyl acetate, acetone, isopropanol, and mixtures with hexanes or heptanes.

    • Cooling Profile: A controlled cooling rate during crystallization is crucial for obtaining a desirable crystal size and purity.

  • Column Chromatography: While widely used in the lab, traditional silica gel chromatography can be challenging and costly to scale up.

    • Automated Flash Chromatography: Modern automated flash chromatography systems can handle larger quantities and offer better separation efficiency and reproducibility compared to manual methods.

    • Alternative Stationary Phases: Consider using alternative stationary phases like alumina if silica gel proves problematic.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation can be a viable option.[6] However, given the molecular weight and functional groups of the target compound, this may require high vacuum and could risk decomposition.

Frequently Asked Questions (FAQs)

What are the common synthetic routes for the preparation of the key precursor, Methyl 1-benzyl-3-oxopiperidine-4-carboxylate?

The most prevalent method for synthesizing this β-keto ester is through a Dieckmann condensation of a suitable acyclic diester.[7][8] An alternative approach involves the carboxylation of 1-benzyl-3-piperidone.[9]

How can I effectively monitor the progress of the reactions during the synthesis?
  • Thin Layer Chromatography (TLC): A simple and rapid method for qualitative reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities. This is highly recommended for process control during scale-up.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and can be used to determine reaction conversion by integrating key signals.

What are the critical safety considerations when scaling up this synthesis?
  • Exothermic Reactions: The Dieckmann condensation and the reduction step can be exothermic.[11] Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.

  • Handling of Reagents:

    • Sodium Hydride (NaH): A flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Potassium Cyanide (KCN): A highly toxic substance that should be handled with extreme caution in a well-ventilated fume hood.[12]

    • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and avoid ignition sources.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the scale-up synthesis of this compound.

G cluster_0 Precursor Synthesis cluster_1 Reduction cluster_2 Purification A Acyclic Diester B Dieckmann Condensation (e.g., NaH, THF) A->B C Methyl 1-benzyl-3-oxopiperidine-3-carboxylate B->C D Selective Reduction (e.g., NaBH4, MeOH) C->D E Crude Product D->E F Purification (Crystallization or Chromatography) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepKey ReagentsTypical SolventsTemperature RangeTypical Yields
Dieckmann Condensation Sodium Hydride, Potassium tert-butoxideTHF, Toluene0 °C to Reflux60-85%
Ketone Reduction Sodium BorohydrideMethanol, Ethanol0 °C to RT85-95%
Purification -Ethyl Acetate/Hexanes, Isopropanol->90% Recovery

Yields are approximate and can vary based on reaction scale and optimization.

References

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Marson, C. M., et al. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry, 12(11), 1773-1781.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • RSC Publishing. (1945). Experiments in the Piperidine Series. Part I.. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, December 27). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Google Patents. (n.d.). EP1188837A1 - Process for preparing N-substituted 4-hydroxypiperidines by enzymatic hydroxylation.
  • Eureka | Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • European Patent Office. (2017, May 24). METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION - EP 3170809 A1. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Technical Support Center: Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this key synthetic intermediate. Given that specific public data for this exact molecule is limited, this guide synthesizes information from structurally related compounds, including piperidine derivatives, benzyl-protected amines, and methyl esters, to provide a robust and scientifically grounded framework for its use.

Section 1: Compound Properties & Stability Profile

Understanding the chemical nature of this compound is fundamental to its proper handling. The molecule's stability is dictated by its three primary functional groups: a tertiary amine within the piperidine ring, a hydroxyl group, and a methyl ester. Each presents unique vulnerabilities that must be managed.

  • Tertiary Amine (1-benzyl-piperidine): The piperidine nitrogen is protected by a benzyl group. While this makes it a tertiary amine, it can still be susceptible to oxidation over long periods. The benzyl group itself can be removed under specific catalytic hydrogenation conditions, a factor to consider in reaction planning.

  • Hydroxyl Group (-OH): The secondary alcohol at the 3-position can be oxidized to a ketone, representing a potential degradation or side-reaction pathway, especially in the presence of oxidizing agents.[1]

  • Methyl Ester (-COOCH₃): Esters are susceptible to hydrolysis back to the parent carboxylic acid and methanol.[2][3] This reaction is catalyzed by both acid and base and can be accelerated by the presence of moisture.[4] This is the most common degradation pathway to monitor.

Table 1: Physicochemical & Handling Properties (Synthesized from Analogous Compounds)

PropertyDescriptionSource / Rationale
Appearance Expected to be a colorless to pale yellow or cream-colored solid or liquid.Based on analogs like 1-Benzyl-3-hydroxypiperidine.[1][5]
Solubility Freely soluble in common organic solvents like methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF); slightly soluble in water.Based on 1-Benzyl-3-hydroxypiperidine.[1]
Storage Temp. Recommended storage at 2-8°C (refrigerated).Standard practice for preserving the integrity of complex organic molecules.
Key Incompatibilities Strong oxidizing agents, strong acids, strong bases, moisture.Oxidizing agents can react with the hydroxyl group[6][7]; acids/bases can catalyze ester hydrolysis[4]; moisture facilitates hydrolysis.[8]
Primary Hazard Potential for skin and eye irritation.Piperidine derivatives are known irritants.[8][9][10]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of the compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C.[5][11][12] The container should be protected from light. The inert atmosphere and low moisture environment are critical to prevent the hydrolysis of the methyl ester and potential oxidation.[8][13]

Q2: What personal protective equipment (PPE) is necessary when handling this material?

A2: Standard laboratory PPE is required. This includes chemical safety goggles, a lab coat, and nitrile gloves.[6][8][11] Piperidine derivatives can cause skin and eye irritation[9][10]; therefore, direct contact should always be avoided. All handling should be performed in a well-ventilated chemical fume hood.[6][14]

Q3: How should I prepare solutions? Are there any preferred solvents?

A3: Based on its expected solubility, solvents like methanol, ethanol, DCM, or THF are appropriate.[1] Due to the risk of hydrolysis, it is strongly recommended to prepare solutions fresh for each experiment. If a solution must be stored, even for a short period, use a dry (anhydrous) solvent, store it in a tightly sealed container with a septum, and keep it refrigerated. Avoid prolonged storage of solutions.[13]

Q4: What specific chemicals or materials should I avoid bringing into contact with this compound?

A4: Avoid the following:

  • Strong Oxidizing Agents (e.g., peroxides, permanganates): These can oxidize the hydroxyl group, altering the compound's structure.[6][7]

  • Strong Acids & Bases (e.g., HCl, NaOH): These will catalyze the hydrolysis of the methyl ester, leading to the formation of the corresponding carboxylic acid as an impurity.[4][7]

  • Moisture/Water: Directly facilitates ester hydrolysis.[8] Ensure all glassware is dry before use.

Q5: What is the correct procedure for disposing of waste containing this compound?

A5: Waste should be treated as hazardous chemical waste. It should not be poured down the drain.[6][8] Dispose of the material in accordance with all local, regional, and national environmental regulations.[15] Consult your institution's environmental health and safety (EHS) office for specific guidelines.

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments.

Problem: My analytical data (HPLC, LC-MS, NMR) shows a new, more polar impurity, and the purity of my starting material seems to have decreased.

  • Most Likely Cause: Degradation via hydrolysis of the methyl ester. The resulting carboxylic acid (1-benzyl-3-hydroxypiperidine-3-carboxylic acid) is significantly more polar and will have a different retention time in reverse-phase HPLC and distinct signals in NMR.

  • Investigative Protocol:

    • Review Storage: Confirm that the compound was stored in a tightly sealed container at the recommended temperature and protected from moisture.[13] Check for any breaches in the container seal.

    • NMR Analysis: Acquire a ¹H NMR spectrum. Look for a diminished or absent singlet around 3.7 ppm corresponding to the methyl ester protons (-OCH₃). Concurrently, look for the appearance of a broad singlet far downfield (typically >10 ppm) characteristic of a carboxylic acid proton (-COOH).

    • LC-MS Analysis: Run an LC-MS analysis. The hydrolyzed product will have a mass that is 14.02 Da less than the starting methyl ester (loss of CH₂).

    • Check pH: If the compound was used in a buffered solution, ensure the pH was not strongly acidic or basic for an extended period.

  • Corrective Actions:

    • If degradation is minor, the material may be repurified using column chromatography.

    • If degradation is significant, it is recommended to discard the batch according to safety protocols and use a fresh, unopened vial of the compound.

    • Prevention: Strictly adhere to storage recommendations. Use anhydrous solvents for preparing solutions and prepare them immediately before use.

Problem: My reaction yield is inconsistent or lower than expected.

  • Potential Cause: Reagent integrity or handling inconsistency. The active concentration of your reagent may be lower than calculated due to partial degradation or contamination.

  • Investigative Protocol & Solutions:

    • Confirm Purity: Always run a purity check (e.g., quick NMR) on the starting material before use, especially if the container has been open for a long time.

    • Use Fresh Solutions: Never use solutions that have been stored for an extended period. The stability of the compound in various solvents over time is often not characterized.[13] Preparing a fresh solution eliminates this variable.[16]

    • Prevent Contamination: Use clean, dry spatulas and glassware. Avoid introducing moisture or other contaminants into the main stock bottle. Never return unused material to the original container.[13]

Troubleshooting Workflow: Purity & Stability Issues

The following diagram outlines a logical workflow for diagnosing issues related to the purity of this compound.

G start Unexpected Analytical Result (e.g., new HPLC peak, odd NMR) check_storage 1. Review Storage Conditions (Temp, Moisture, Air Exposure?) start->check_storage check_protocol 2. Review Handling Protocol (Fresh solution? Dry solvent?) start->check_protocol storage_ok Conditions OK check_storage->storage_ok storage_bad Conditions Compromised check_storage->storage_bad run_analysis 3. Perform Diagnostic Analysis (NMR for -OCH3 loss, LC-MS for mass change) check_protocol->run_analysis storage_ok->run_analysis storage_bad->run_analysis hydrolysis Evidence of Hydrolysis (e.g., -COOH peak in NMR) run_analysis->hydrolysis Degradation Detected no_degradation No Chemical Degradation Detected run_analysis->no_degradation Purity OK solution1 ACTION: Purify if possible, or Discard and use fresh stock. hydrolysis->solution1 contamination Suspect Cross-Contamination (from solvent, glassware, etc.) no_degradation->contamination solution2 ACTION: Refine experimental protocol. Use anhydrous solvents, fresh preps. contamination->solution2

Caption: Workflow for troubleshooting purity issues.

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET for 1-Benzyl-3-hydroxypiperidine.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2025, December 19). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET for (S)-1-Benzyl-3-hydroxypiperidine.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET for 5-Amino-1H-[8][17][18]-triazole-3-carboxylic acid methyl ester. Retrieved from

  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET for Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.
  • ChemicalBook. (n.d.). 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5).
  • Apollo Scientific. (2023, July 5). Benzyl 3-methyl-4-oxopiperidine-1-carboxylate.
  • Labmate Online. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues.
  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.
  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • ECHEMI. (n.d.). 1-Benzyl-3-hydroxypiperidine 14813-01-5.
  • Poclight. (2024, October 22). Key Factors for the Stability of In Vitro Diagnostic Reagents.
  • BenchChem. (2025, November). Stability issues and proper storage of Cyanourea reagents.
  • Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters.
  • Unknown. (n.d.). Carboxylic Acids and Esters.
  • CymitQuimica. (n.d.). Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate.
  • PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate.
  • PubChem. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid.
  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-3-hydroxypiperidine Manufacturer & Supplier in China.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ChemBK. (2024, April 9). 1-N-BENZYL-3-HYDROXY-PIPERIDINE.
  • University of Massachusetts. (n.d.). Esters. An Introduction.
  • Chemsrc. (2025, September 27). CAS#:1269755-42-1 | methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As no specific validated methods for this compound are publicly available, this document outlines two common and effective analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—based on established principles for structurally similar molecules.[1]

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] This guide will delve into the theoretical basis and practical application of method validation, adhering to the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The Critical Role of Analytical Method Validation

Before any new analytical method can be implemented for routine use, it must undergo a thorough validation process to ensure its suitability for the intended purpose.[6][7] This process is not merely a checklist of experiments but a scientific evaluation of the method's performance. The core parameters of this validation, as outlined by the ICH Q2(R2) guideline, include specificity, linearity, accuracy, precision, and robustness.[7][8] A well-validated method provides confidence in the quality of the data generated, which is essential for making informed decisions throughout the drug development lifecycle. The FDA's guidance emphasizes that analytical test method validations must be completed prior to the submission of a New Drug Application (NDA) and before the characterization and release of pivotal clinical trial materials.[6]

Comparison of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the physicochemical properties of the analyte. HPLC is generally preferred for non-volatile or thermally labile compounds, while GC is suitable for volatile and thermally stable substances.[1] Given the structure of this compound, both techniques are plausible, and the selection may depend on the specific requirements of the analysis, such as the need to detect volatile impurities (favoring GC) or the desire to avoid high temperatures (favoring HPLC).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte and its interaction with a stationary phase in a gaseous mobile phase, with mass spectrometry for detection.
Typical Analytes Non-volatile or thermally labile compounds.[1]Volatile and thermally stable compounds.[1]
Common Detectors Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS).[1]Flame Ionization Detector (FID), Mass Spectrometry (MS).[1]
Sample Preparation Typically involves dissolving the sample in a suitable solvent. Derivatization may be needed to enhance UV detection if the analyte lacks a strong chromophore.[1][9]May require derivatization to increase volatility and improve peak shape. Headspace analysis can be used for volatile impurities.[1][10]

Experimental Protocols

The following are detailed, illustrative protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on common practices for similar piperidine derivatives and should be adapted and validated for specific applications.[11][12][13][14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is predicated on the presence of a UV-absorbing chromophore (the benzyl group) in the molecule, allowing for sensitive detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of the analyte and the identification of potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Prepare a series of calibration standards by diluting a stock solution.

  • Inject an appropriate volume of the prepared sample into the GC.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Standards dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc dilute_gc Prepare Standards dissolve_gc->dilute_gc inject_gc Inject into GC dilute_gc->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc detect_ms MS Detection separate_gc->detect_ms acquire_tic Acquire Total Ion Chromatogram detect_ms->acquire_tic extract_ion Extract Ion Chromatogram acquire_tic->extract_ion quantify_gc Quantify and Identify extract_ion->quantify_gc

Caption: GC-MS analysis workflow for this compound.

Validation Parameters and Comparative Data

The following table summarizes the key validation parameters and presents hypothetical, yet realistic, comparative data for the two proposed methods. The acceptance criteria are based on typical industry standards and regulatory expectations.[4][8]

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from placebo and known impurities at the retention time of the analyte.No co-eluting peaks with the same mass spectrum as the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[8]
Linearity (r²) > 0.999> 0.998Correlation coefficient (r) should be close to 1.
Range 1 - 150 µg/mL0.5 - 100 µg/mLThe interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%The closeness of test results obtained by the method to the true value.[8]
Precision (% RSD)
- Repeatability< 1.0%< 1.5%The precision of the method under the same operating conditions over a short interval of time.
- Intermediate Precision< 2.0%< 2.5%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Unaffected by minor changes in inlet temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[6]

Conclusion

Both HPLC-UV and GC-MS are powerful and versatile techniques that can be successfully validated for the analysis of this compound. The choice of method will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. HPLC-UV offers a straightforward approach for routine quantification, while GC-MS provides higher specificity and the ability to identify unknown volatile impurities.

Regardless of the method chosen, a comprehensive validation study is paramount to ensure the generation of reliable and scientifically sound data. This guide serves as a foundational resource for researchers and scientists to develop and validate analytical methods that are fit for their intended purpose, ultimately contributing to the quality and safety of pharmaceutical products. The principles of method validation are not static; they are part of a continuous lifecycle approach that begins with method development and continues throughout the method's use.[15][16]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • GMP Compliance. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

  • ResearchGate. (2025). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Wikipedia. Pethidinic acid. [Link]

  • Wiley Online Library. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

  • PubChemLite. This compound (C14H19NO3). [Link]

  • PubChem. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid | C13H17NO3 | CID 20343117. [Link]

  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Asian Journal of Chemistry. (2017). [Link]

Sources

"Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate vs other piperidine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate and Structurally Related Piperidine Scaffolds

In the landscape of medicinal chemistry and drug development, the piperidine ring system stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors and enzymes. This guide provides a detailed comparison of this compound, a tertiary alcohol derivative, with other key piperidine intermediates, offering insights into their synthetic accessibility, chemical versatility, and strategic applications.

Introduction: The Significance of the Piperidine Moiety

The piperidine nucleus is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. Its prevalence is attributed to its saturated heterocyclic nature, which can confer improved pharmacokinetic properties such as enhanced solubility and metabolic stability compared to its aromatic counterparts. The nitrogen atom provides a basic handle for salt formation and crucial hydrogen bonding interactions with biological targets. Functionalization of the piperidine ring at various positions allows for the precise tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide will dissect the nuances of several 1-benzyl substituted piperidine derivatives, with a primary focus on the synthetically versatile this compound.

Profile of the Core Compound: this compound

This compound (Molecular Formula: C₁₄H₁₉NO₃) is a notable piperidine derivative featuring a quaternary center at the C3 position.[1] This center incorporates both a hydroxyl group and a methyl carboxylate, presenting a unique stereoelectronic environment. The N-benzyl group serves as a common protecting group that can be readily removed in later synthetic stages, but it also imparts significant steric bulk that can influence the molecule's reactivity and biological activity.

Structural and Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₉NO₃[1]

  • Molecular Weight: 249.31 g/mol

  • InChIKey: UBXOGDCEHWDILC-UHFFFAOYSA-N[1]

  • SMILES: COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O[1]

  • Predicted XlogP: 1.3[1]

The presence of the tertiary alcohol and ester at the same carbon atom creates a constrained yet functionally rich scaffold. This structure is a valuable intermediate for building more complex molecules, particularly those intended to target central nervous system (CNS) disorders.[2]

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound typically originates from 1-benzyl-3-piperidone. The key transformation involves the formation of a cyanohydrin, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.

A representative synthesis for the parent carboxylic acid is detailed in the literature, which can be adapted for the methyl ester.[3] The process begins with the reaction of 1-benzyl-3-piperidone hydrochloride with potassium cyanide in an acidic aqueous/THF medium.[3] This is a classic cyanohydrin formation. The subsequent hydrolysis of the intermediate nitrile is achieved by heating with concentrated hydrochloric acid.[3] The final step, which is not detailed in the cited synthesis but is a standard procedure, would be a Fischer esterification using methanol under acidic conditions to yield the target methyl ester.

G cluster_0 Synthesis of this compound A 1-benzyl-3-piperidone Hydrochloride B Cyanohydrin Formation (KCN, HCl) A->B C 1-benzyl-3-hydroxy-3-cyanopiperidine B->C D Nitrile Hydrolysis (Conc. HCl, Heat) C->D E 1-benzyl-3-hydroxypiperidine-3-carboxylic acid D->E F Fischer Esterification (Methanol, H+) E->F G This compound F->G G A 1-Benzyl-3-piperidone B Methyl 1-benzyl-3-hydroxy- piperidine-3-carboxylate (Tertiary Alcohol) A->B Cyanohydrin route + Esterification C 1-Benzyl-3-hydroxypiperidine (Secondary Alcohol) A->C Reduction (e.g., NaBH4) C->A Oxidation (e.g., PCC) D 1-Benzyl-3-halopiperidine C->D Halogenation

Caption: Interconversion pathways between key 3-substituted piperidines.

Data Summary: Physicochemical Property Comparison

A comparison of key computed physicochemical properties highlights the differences between these derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
This compound C₁₄H₁₉NO₃249.311.3 [1]60.8
1-Benzyl-3-hydroxypiperidine C₁₂H₁₇NO191.27 [4]1.6 [4]23.5 [4]
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid C₁₃H₁₇NO₃235.28 [5]-1.3 [5]60.8 [5]
(R)-Benzyl 3-hydroxypiperidine-1-carboxylate C₁₃H₁₇NO₃235.28 [6]1.5 [6]49.8 [6]

Expert Interpretation: The target compound and its parent acid have a significantly larger polar surface area due to the presence of the carboxylate/ester group, which typically leads to lower cell permeability but potentially higher aqueous solubility compared to 1-benzyl-3-hydroxypiperidine. The negative XLogP of the carboxylic acid indicates its high hydrophilicity. [5]The choice between these building blocks often involves a trade-off between synthetic complexity and the desired physicochemical properties of the final drug candidate.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed experimental protocols are essential.

Protocol 1: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

[3] This protocol is adapted from a known literature procedure.

Objective: To synthesize the parent carboxylic acid from 1-benzyl-3-piperidone hydrochloride.

Materials:

  • 1-benzyl-3-piperidone hydrochloride (8.13 g)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Diethyl ether

  • Magnesium sulfate

  • Acetone

Procedure:

  • Prepare a 1:1 mixture of THF and water (28.8 mL total).

  • In a reaction vessel cooled to below 8°C, dissolve 1-benzyl-3-piperidone hydrochloride (8.13 g) in the THF/water mixture.

  • Add concentrated HCl (2.99 mL).

  • Slowly and carefully add potassium cyanide (4.687 g) while maintaining the temperature below 8°C. Work in a certified fume hood with appropriate safety measures for cyanide.

  • Stir the mixture for 4 hours at this temperature.

  • Add an additional portion of concentrated HCl (1.495 mL) and KCN (1.172 g) and stir for another hour.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude cyanohydrin.

  • Dissolve the oily residue in concentrated HCl (14.4 mL) and heat at 80°C for 1 hour to effect hydrolysis.

  • Cool the reaction mixture and filter any solids.

  • Evaporate the filtrate under reduced pressure. The resulting residue can be purified via column chromatography or crystallization from acetone to yield the final product. [3]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized piperidine derivative. A purity of ≥98% is a common quality standard. [7] Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Perform a serial dilution to create standards for linearity if quantification is needed.

  • Inject the sample onto the equilibrated HPLC system.

  • Integrate the resulting chromatogram. Purity is calculated as the peak area of the main product divided by the total peak area of all components, expressed as a percentage.

G cluster_workflow Typical Drug Discovery Workflow A Select Piperidine Scaffold (e.g., Title Compound) B Synthesize Derivative Library (Vary R-groups) A->B C In Vitro Screening (e.g., Receptor Binding Assay) B->C D Identify 'Hit' Compounds C->D E Lead Optimization (ADME/Tox Profiling) D->E F In Vivo Efficacy Studies E->F

Caption: A generalized workflow for utilizing piperidine scaffolds in drug discovery.

Conclusion and Future Outlook

This compound represents a highly functionalized and sterically defined building block. Its synthesis, while more involved than that of simpler derivatives like 1-benzyl-3-hydroxypiperidine, provides a scaffold with a unique quaternary center that can be invaluable for creating novel chemical entities. The choice between this compound and other piperidine derivatives hinges on the specific strategic goals of the synthesis. For creating conformationally restricted analogs or introducing a geminal-disubstituted motif, the target compound is an excellent choice. For rapid library synthesis or when a simple secondary alcohol is required for further reaction, the more accessible 1-benzyl-3-hydroxypiperidine may be preferred. As drug discovery continues to demand novel chemical matter with finely tuned properties, a deep understanding of the comparative advantages of such foundational building blocks is indispensable for the modern medicinal chemist.

References

  • Smolecule. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid.
  • PubChem. (R)
  • Qiyan. 1-Benzyl-3-hydroxypiperidine.
  • PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.
  • Asian Journal of Chemistry. General synthetic discussion.
  • PubChemLite.
  • PubChem. (S)
  • Usiena air.
  • ECHEMI. 1-Benzyl-3-hydroxypiperidine Formula.
  • Chemsrc.
  • ChemicalBook.
  • Chemchart.
  • PubChem. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid.

Sources

A Comparative Analysis of Synthetic Routes to Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a valuable substituted piperidine derivative that serves as a key building block in the synthesis of various pharmacologically active compounds. The strategic placement of its hydroxyl and carboxylate functionalities on a piperidine scaffold makes it an attractive intermediate for drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Cyanohydrin Formation, Hydrolysis, and Subsequent Esterification

This classical approach builds the carbon framework by introducing the carboxylate precursor, a nitrile group, onto a piperidone starting material. The synthesis proceeds through three key stages: formation of a cyanohydrin, hydrolysis of the nitrile to a carboxylic acid, and finally, esterification to yield the target methyl ester.

Mechanistic Rationale

The synthesis commences with the nucleophilic addition of a cyanide ion to the carbonyl group of 1-benzyl-3-piperidone. This reaction is typically performed under acidic conditions to activate the carbonyl group towards attack. The resulting cyanohydrin is a stable intermediate. Subsequent vigorous acid-catalyzed hydrolysis converts the nitrile functionality into a carboxylic acid. The final step involves the esterification of the tertiary hydroxyl-carboxylic acid, a reaction that can be challenging due to steric hindrance.

Experimental Protocol

Step 1: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid [1]

  • To a solution of 8.13 g of 1-benzyl-3-piperidone hydrochloride in a mixture of 28.8 ml of tetrahydrofuran-water (1:1) and 2.99 ml of concentrated hydrochloric acid, add 4.687 g of potassium cyanide while maintaining the temperature below 8°C.

  • Stir the mixture for 4 hours, then add an additional 1.495 ml of concentrated hydrochloric acid and 1.172 g of potassium cyanide.

  • Continue stirring for 1 hour and then extract the mixture with ether.

  • Wash the organic extract with water, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Dissolve the oily residue in 14.4 ml of concentrated hydrochloric acid and heat at 80°C for 1 hour.

  • Cool the reaction mixture and filter. Wash the residue with acetone.

  • Combine the filtrate and washings and evaporate under reduced pressure to obtain a syrupy residue.

  • Adjust the pH of the residue to 8 with 0.25 N aqueous sodium hydroxide solution, wash with chloroform, and purify by column chromatography to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

Step 2: Fischer Esterification to this compound [2][3][4][5][6]

  • Dissolve the 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1.0 eq) in a large excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 eq).

  • Reflux the mixture for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.


start [label="1-Benzyl-3-piperidone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyanohydrin [label="Cyanohydrin Intermediate"]; acid [label="1-Benzyl-3-hydroxypiperidine-\n3-carboxylic acid"]; ester [label="Methyl 1-benzyl-3-hydroxy-\npiperidine-3-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cyanohydrin [label=" KCN, HCl "]; cyanohydrin -> acid [label=" conc. HCl, Δ "]; acid -> ester [label=" CH3OH, H+ cat., Δ "]; }

Route 1: Cyanohydrin Formation and Esterification.

Route 2: Dieckmann Condensation and Subsequent Reduction

This approach constructs the piperidine ring with the desired functionalities through an intramolecular cyclization of an acyclic precursor, followed by a reduction step. The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[7][8]

Mechanistic Rationale

The synthesis begins with the preparation of a diester precursor, N-benzyl-N,N-bis(2-carbomethoxyethyl)amine. This is achieved through a double Michael addition of benzylamine to methyl acrylate. The subsequent intramolecular Dieckmann condensation, promoted by a strong base like sodium methoxide, leads to the formation of a cyclic β-keto ester, methyl 1-benzyl-3-oxopiperidine-4-carboxylate. This intermediate would then ideally be isomerized to the 3-carboxylate and reduced. A more direct approach involves the Dieckmann cyclization of a precursor that directly yields a 3-oxopiperidine-3-carboxylate derivative. Following the formation of the β-keto ester, a selective reduction of the ketone functionality is required. Sodium borohydride is a suitable reagent for this transformation, as it typically reduces ketones in the presence of esters.[9][10][11][12][13]

Experimental Protocol

Step 1: Synthesis of N,N-bis(β-propionic acid methyl ester)benzylamine [7]

  • In a reaction vessel, dissolve benzylamine (1.0 eq) in methanol.

  • Slowly add a mixture of methyl acrylate (2.2 eq) and methanol to the stirred solution.

  • The 1,4-addition reaction proceeds to yield N,N-bis(β-propionic acid methyl ester)benzylamine.

Step 2: Dieckmann Condensation to Methyl 1-benzyl-4-keto-3-piperidinecarboxylate [7]

  • In a separate reactor, prepare sodium methoxide by reacting sodium metal with methanol in toluene.

  • Heat the sodium methoxide solution and add the N,N-bis(β-propionic acid methyl ester)benzylamine dropwise.

  • The Dieckmann condensation reaction occurs to form methyl 1-benzyl-4-keto-3-piperidinecarboxylate.

Step 3: Isomerization and Reduction (Hypothetical)

  • Isomerization of the carbomethoxy group from the 4- to the 3-position would be necessary, potentially via a retro-Dieckmann/Dieckmann sequence under thermodynamic control. A more direct Dieckmann precursor is preferable.

Alternative Step 2 & 3: Direct Synthesis of Methyl 1-benzyl-3-oxopiperidine-3-carboxylate and Reduction

  • A suitable acyclic precursor, such as N-benzyl-N-(2-carbomethoxyethyl)glycine methyl ester, would undergo Dieckmann condensation to directly yield methyl 1-benzyl-3-oxopiperidine-3-carboxylate.

  • Dissolve the resulting β-keto ester (1.0 eq) in methanol.

  • Cool the solution to 0°C and add sodium borohydride (1.0-1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Extract the product into an organic solvent, wash, dry, and purify by column chromatography.


start [label="Benzylamine +\nMethyl Acrylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diester [label="Acyclic Diester"]; keto_ester [label="Methyl 1-benzyl-3-oxo-\npiperidine-3-carboxylate"]; ester [label="Methyl 1-benzyl-3-hydroxy-\npiperidine-3-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> diester [label=" Michael Addition "]; diester -> keto_ester [label=" Dieckmann\nCondensation "]; keto_ester -> ester [label=" NaBH4, CH3OH "]; }

Route 2: Dieckmann Condensation and Reduction.

Route 3: Reformatsky Reaction

The Reformatsky reaction offers a direct method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[14][15][16][17] This route provides a convergent approach to the target molecule.

Mechanistic Rationale

The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of methyl bromoacetate, forming an organozinc reagent known as a Reformatsky enolate. This enolate is less reactive than a corresponding lithium enolate, which prevents self-condensation. The Reformatsky enolate then adds to the carbonyl group of 1-benzyl-3-piperidone. The reaction is typically carried out in an aprotic solvent like THF or toluene. An acidic workup protonates the resulting alkoxide to yield the desired β-hydroxy ester. The reaction is known to be effective even with sterically hindered ketones.[18][19][20]

Experimental Protocol

Synthesis of this compound via Reformatsky Reaction [14][15]

  • Activate zinc dust (2.0 eq) by stirring with a catalytic amount of iodine in anhydrous toluene under a nitrogen atmosphere until the iodine color disappears.

  • To the activated zinc suspension, add a solution of 1-benzyl-3-piperidone (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.


start1 [label="1-Benzyl-3-piperidone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start2 [label="Methyl Bromoacetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reformatsky [label="Reformatsky Reaction"]; ester [label="Methyl 1-benzyl-3-hydroxy-\npiperidine-3-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

{rank=same; start1; start2;} start1 -> reformatsky; start2 -> reformatsky [label=" Zn, Toluene, Δ "]; reformatsky -> ester [label=" H3O+ workup "]; }

Route 3: Reformatsky Reaction.

Comparative Analysis

ParameterRoute 1: Cyanohydrin FormationRoute 2: Dieckmann CondensationRoute 3: Reformatsky Reaction
Starting Materials 1-Benzyl-3-piperidone, KCN, HCl, MethanolBenzylamine, Methyl acrylate, Base1-Benzyl-3-piperidone, Methyl bromoacetate, Zinc
Number of Steps 33-4 (depending on precursor)1
Key Reactions Cyanohydrin formation, Nitrile hydrolysis, EsterificationMichael addition, Dieckmann condensation, ReductionReformatsky reaction
Potential Yield Moderate (hydrolysis and esterification can be challenging)Moderate to GoodGood
Advantages Utilizes a readily available starting material.Builds the heterocyclic ring system; potentially adaptable for analog synthesis.Most convergent route; single step from key intermediates.
Disadvantages Use of highly toxic KCN; harsh hydrolysis conditions; potentially difficult esterification of a hindered tertiary alcohol.Multi-step synthesis of the acyclic precursor; potential for side reactions during cyclization.Requires activation of zinc; methyl bromoacetate is a lachrymator.

Conclusion

Each of the three synthetic routes presented offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 1 is a classic, linear synthesis, but the use of potassium cyanide and the potentially low-yielding esterification of a sterically hindered substrate are significant drawbacks.

  • Route 2 , via Dieckmann condensation, is an elegant approach for constructing the piperidine ring. While it involves more steps to prepare the acyclic precursor, it may offer greater flexibility for creating structural analogs by modifying the starting materials.

  • Route 3 , the Reformatsky reaction, stands out as the most convergent and efficient approach. This single-step reaction from readily available starting materials is likely to be the most practical and high-yielding option for the synthesis of the target molecule, especially for larger-scale preparations.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and safety considerations.

References

  • Chadha, A., & Padhi, S. K. (2003). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Synlett, 2003(05), 639-642.
  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sodium Borohydride Reductionand Selective Transesterification of β-Keto Esters in aOne-pot Reaction under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions | Request PDF. Retrieved from [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Retrieved from [Link]

  • Procter, D. J., Flowers, R. A., & Molander, G. A. (2009). SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. Organic letters, 11(18), 4232–4235.
  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Moodle. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • PubChemLite. (n.d.). This compound (C14H19NO3). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Ring Opening of 3-Benzyl-1,3-oxazinanes by Reformatsky Reagents. A Synthesis of ß-Amino Ester Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of heterocyclic compounds. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for the analysis of this molecule and other similar piperidine derivatives.

The Subject Molecule: Structure and Key Features

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a tertiary amine and a tertiary alcohol, with a methyl ester at the 3-position of the piperidine ring. The presence of a benzyl group on the nitrogen atom introduces aromatic protons and carbons, which will be key features in the NMR spectra. The stereochemistry at the C3 position is not specified, and thus, we will consider the general spectroscopic features that would be present in either a racemic mixture or a specific diastereomer.

Caption: Structure of this compound.

Comparative Spectroscopic Analysis

To build a reliable spectroscopic profile, we will draw comparisons with structurally similar compounds for which experimental data has been published. Our primary analogs for comparison are:

  • 1-Benzyl-3-hydroxypiperidine : This analog allows us to understand the core piperidine and benzyl group signals without the influence of the ester group.[1][2]

  • Methyl Pipecolinates : These compounds provide insight into the spectroscopic signatures of the piperidine ring bearing a methyl ester.[3][4]

  • 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid : The carboxylic acid precursor to our target molecule, offering a very close comparison.[5][6]

The following table summarizes the predicted and comparative spectroscopic data.

Spectroscopic Technique Predicted Data for this compound Comparative Data from Analogs Rationale and Expert Insights
¹H NMR Aromatic Protons: 7.2-7.4 ppm (m, 5H). Benzyl CH₂: ~3.6 ppm (s, 2H). Piperidine Protons: 1.5-3.0 ppm (m, 8H). Hydroxyl Proton: Broad singlet, variable chemical shift. Methyl Ester: ~3.7 ppm (s, 3H).1-Benzyl-4-hydroxypiperidine: Aromatic protons at 7.2-7.4 ppm, benzyl CH₂ at 3.5 ppm.[7] Methyl Pipecolinates: Methyl ester protons typically appear around 3.7 ppm.[3][4]The aromatic and benzylic protons are expected in their characteristic regions. The piperidine protons will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The exact chemical shifts of the piperidine protons are sensitive to the conformation of the ring.
¹³C NMR Aromatic Carbons: 127-138 ppm. Benzyl CH₂: ~63 ppm. Piperidine Carbons: 20-60 ppm. Quaternary Carbon (C3): ~70 ppm. Ester Carbonyl: ~175 ppm. Methyl Ester Carbon: ~52 ppm.Piperidine and N-methylpiperidine: Piperidine carbons resonate between 25-48 ppm.[8] General Ester Carbonyls: Typically found in the 170-180 ppm range.[9]The quaternary carbon at the 3-position, bearing both a hydroxyl and an ester group, will be significantly downfield. The N-benzyl group will shift the adjacent piperidine carbons downfield compared to an unsubstituted piperidine.
IR Spectroscopy O-H Stretch: Broad, ~3400 cm⁻¹. C-H Stretch (Aromatic): ~3030 cm⁻¹. C-H Stretch (Aliphatic): 2800-3000 cm⁻¹. C=O Stretch (Ester): ~1730 cm⁻¹. C-O Stretch: 1100-1300 cm⁻¹.General Piperidine Derivatives: Show characteristic C-H and C-N stretches.[10][11] Esters: Strong C=O absorption around 1730-1750 cm⁻¹.The broad O-H stretch is indicative of the hydroxyl group and potential hydrogen bonding. The strong carbonyl absorption is a key diagnostic feature for the ester functionality.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 249. Key Fragments: m/z 91 (tropylium ion), m/z 158 (M - C₇H₇), m/z 218 (M - OCH₃).Predicted Data from PubChem: [M+H]⁺ at m/z 250.14377, [M+Na]⁺ at m/z 272.12571.[12] N-benzylpiperidine derivatives: Often show a prominent fragment at m/z 91 due to the stable tropylium ion.[13]The molecular ion peak is expected at m/z 249. The most characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the highly stable tropylium cation at m/z 91. Other fragments will arise from the loss of the ester and hydroxyl functionalities.

Experimental Protocols: A Best-Practice Approach

For researchers aiming to synthesize and characterize this compound, the following experimental workflows are recommended for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion, especially for the complex piperidine proton signals.

    • Acquire a standard one-pulse experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is crucial for assigning the piperidine protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is invaluable for confirming the connectivity of the entire molecule, including the position of the benzyl and ester groups.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir predict Predict Spectra nmr->predict ms->predict ir->predict compare Compare with Analogs predict->compare structure Structure Elucidation compare->structure

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

Mass Spectrometry (MS)
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecule ([M+H]⁺). Electron ionization (EI) can be used to induce fragmentation and provide information about the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): It is highly recommended to obtain a high-resolution mass spectrum to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₄H₁₉NO₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet if it is a solid.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify the key functional group frequencies as outlined in the comparative table.

Conclusion

The structural characterization of novel compounds like this compound is a cornerstone of chemical research. While direct experimental data may not always be available, a thorough understanding of spectroscopic principles combined with a comparative analysis of known analogs provides a powerful and reliable path to structural elucidation. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide, supported by data from closely related structures, offer a comprehensive blueprint for any researcher working with this molecule or similar piperidine derivatives. By following the outlined best-practice experimental protocols, scientists can confidently confirm the structure and purity of their synthesized compounds, paving the way for further investigation into their chemical and biological properties.

References

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • (PDF) Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (n.d.). Retrieved January 14, 2026, from [Link]

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Asian Journal of Chemistry. (2017). Retrieved January 14, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • This compound (C14H19NO3) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932652 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid | C13H17NO3 | CID 20343117 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • methyl 3-hydroxypiperidine-1-carboxylate (80613-04-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.). Retrieved January 14, 2026, from [Link]

  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to the Structural Confirmation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher in drug discovery and medicinal chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological data stands. This guide provides a comprehensive framework for the structural elucidation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a substituted piperidine derivative of interest in scaffold-based drug design. We will compare the principal analytical techniques, detailing the expected experimental data against which a newly synthesized sample should be benchmarked. This document is designed to be a practical guide, explaining not just the "what" but the "why" of the analytical choices made.

Introduction: The Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a valuable component for interacting with biological targets. This compound combines several key features: an N-benzyl group common in neuroactive compounds,[2][3] a chiral tertiary alcohol, and a methyl ester. Each of these functional groups presents a unique signature in spectroscopic analysis, and their correct placement and connectivity are critical to confirm. The synthesis of the parent carboxylic acid has been described, suggesting the ester's accessibility.[4][5]

The Analytical Workflow: A Multi-Technique Approach

Structural confirmation is never reliant on a single piece of data. Instead, it is a logical puzzle solved by assembling complementary information from various spectroscopic techniques. The workflow below outlines the primary methods that should be employed.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesized Product (Crude) Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS Is the mass correct? IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Yes NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps Connectivity IR->NMR Are key functional groups present? Confirmation Structure Confirmed NMR->Confirmation Does the connectivity match?

Caption: A typical workflow for the structural confirmation of a newly synthesized compound.

Part 1: Mass Spectrometry - The First Checkpoint

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial test. It provides the molecular weight of the compound, offering immediate confirmation that the desired chemical transformation has likely occurred. For this compound (Molecular Formula: C₁₄H₁₉NO₃), the expected monoisotopic mass is 249.1365 g/mol .[6] We would typically use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the protonated molecular ion.

Trustworthiness: This is a self-validating system. The presence of an ion corresponding to [M+H]⁺ is a strong indicator of success. The high resolution of modern mass spectrometers allows for the determination of the molecular formula, adding another layer of certainty.

Predicted Mass Spectrometry Data
AdductPredicted m/zRationale
[M+H]⁺250.1438Protonated molecule, the most common adduct in positive mode ESI.
[M+Na]⁺272.1257Sodium adduct, frequently observed when sodium salts are present.
[M+H-H₂O]⁺232.1332Loss of water from the tertiary alcohol, a common fragmentation.

Data sourced from predicted values for C₁₄H₁₉NO₃.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an ESI source in positive ion mode. Calibrate the instrument using a known standard.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value. The mass accuracy should be within 5 ppm.

Part 2: Infrared Spectroscopy - Functional Group Identification

Expertise & Experience: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an excellent, rapid technique for confirming the presence of key functional groups. For our target molecule, we are specifically looking for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-H stretches associated with the aromatic and aliphatic parts of the molecule.

Trustworthiness: The presence or absence of these characteristic peaks provides clear evidence for the successful incorporation of the main functional groups. For instance, the lack of a strong, broad O-H stretch would immediately cast doubt on the structure.

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional GroupExpected Appearance
3500 - 3200O-H (Alcohol)Broad peak, indicating hydrogen bonding.
3100 - 3000C-H (Aromatic)Sharp, medium-intensity peaks.
3000 - 2850C-H (Aliphatic)Sharp, strong-intensity peaks.
1750 - 1735C=O (Ester)Strong, sharp peak. This is a key diagnostic peak.
1250 - 1000C-O (Ester/Alcohol)Strong peaks in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and compare them to the expected values.

Part 3: Nuclear Magnetic Resonance (NMR) - The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different types of carbon atoms. For this compound, we can predict the approximate chemical shifts and splitting patterns based on known data for similar N-benzylpiperidine structures.[7][8]

Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) allows for the complete and unambiguous assignment of every proton and carbon, creating a self-consistent and verifiable structural map.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35 - 7.25m5HAr-H Protons of the phenyl group on the benzyl substituent.
~ 3.75s3H-OCHMethyl ester protons, singlet with a characteristic shift.
~ 3.60s2HPhCH ₂-NBenzylic protons, typically a singlet.
~ 3.0 - 2.2m8HPiperidine CHComplex multiplets for the four methylene groups on the piperidine ring.
~ 2.5 (variable)br s1H-OH Alcohol proton, often broad and its position can vary. Can be confirmed by D₂O exchange.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 175C =O (Ester)Carbonyl carbon of the methyl ester.
~ 138Ar-C Quaternary aromatic carbon attached to the benzylic CH₂.
~ 129, 128, 127Ar-C HAromatic carbons of the benzyl group.
~ 70C -OHQuaternary carbon of the piperidine ring bearing the hydroxyl and ester groups.
~ 63PhC H₂-NBenzylic carbon.
~ 55 - 45Piperidine C H₂Aliphatic carbons of the piperidine ring.
~ 52-OC H₃Methyl ester carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution and signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., within the piperidine ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign peaks based on chemical shifts and coupling patterns. Use the ¹³C and 2D spectra to confirm assignments.

Caption: Key 2D NMR correlations expected for the target molecule.

Conclusion: Synthesizing the Evidence

The structural confirmation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques. Mass spectrometry should confirm the elemental composition, IR spectroscopy should verify the presence of the required functional groups, and a full suite of NMR experiments should unambiguously establish the connectivity of the molecular framework. By comparing the experimental data obtained from a newly synthesized sample to the predicted values outlined in this guide, researchers can have high confidence in their material's structural integrity, enabling them to proceed with further studies.

References

  • Wang, C., Hou, Y. L., Kim, J., & Sun, S. H. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Lill, M. A., et al. (2000). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. This compound (C14H19NO3). National Center for Biotechnology Information. Available from: [Link]

  • Grifagni, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. Usiena air. Available from: [Link]

  • PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available from: [Link]

  • Singh, G., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse disubstituted piperidines. RSC Medicinal Chemistry. Available from: [Link]

  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Donepezil. Available from: [Link]

  • PubChem. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Rubiralta, M., et al. (1991). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. Available from: [Link]

  • Eureka | Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Available from: [Link]

  • da Silva, T. B., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in a Versatile Pharmaceutical Intermediate

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a key structural motif and a valuable intermediate in the synthesis of complex pharmaceutical agents. Its molecular architecture, featuring a tertiary amine, a hydroxyl group, and an ester, presents a unique set of challenges and requirements for purity analysis. The presence of a chiral center at the C3 position further elevates the analytical complexity, demanding not only the assessment of chemical purity but also the precise determination of enantiomeric excess.

Impurities can arise from various stages, including the synthesis, purification, and storage of the new drug substance.[1] They may include starting materials, by-products from incomplete reactions or side reactions, intermediates, degradation products, and enantiomeric impurities.[2] According to the International Council for Harmonisation (ICH) guidelines, impurities in a new drug substance must be rigorously controlled to ensure the safety and efficacy of the final drug product.[3][4] This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Chapter 1: The Analytical Landscape for Purity Determination

The selection of an analytical method is contingent on the specific question being asked. Are we performing routine quality control, identifying an unknown impurity, or quantifying a specific stereoisomer? A multi-pronged approach, leveraging orthogonal techniques, is often necessary for a comprehensive purity profile. The primary methods in our arsenal are chromatographic and spectroscopic techniques.[5]

Chromatographic Techniques: The Workhorse for Separation

Chromatography is the cornerstone of purity analysis, enabling the physical separation of the main compound from its impurities.[6] The United States Pharmacopeia (USP) General Chapter <621> provides a comprehensive framework for chromatographic separations.[7][8]

HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds like our target molecule.[9] Its versatility allows for the separation of a wide range of impurities.

  • Expertise & Causality: For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the logical starting point. The use of a C18 (octadecylsilyl) stationary phase provides a non-polar surface that retains the analyte based on hydrophobic interactions. The benzyl group is the primary driver of this retention. To achieve sharp, symmetrical peaks, it is crucial to control the ionization state of the tertiary amine. Incorporating a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, into the mobile phase (typically a mixture of water and acetonitrile or methanol) will protonate the amine, preventing peak tailing and ensuring reproducible retention times.

  • Alternative Consideration - HILIC: For highly polar impurities that are poorly retained in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.

GC is a high-resolution technique ideal for volatile and thermally stable compounds.[10]

  • Expertise & Causality: Direct analysis of this compound by GC can be challenging. The presence of the polar hydroxyl group can lead to peak tailing and potential on-column degradation at high temperatures. While direct injection on a suitable polar column (e.g., a wax-based column) might be feasible, a more robust approach involves derivatization . Silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will increase its volatility and thermal stability, leading to improved chromatographic performance. When coupled with a Mass Spectrometer (GC-MS), this technique becomes exceptionally powerful for identifying volatile impurities and residual solvents.[11]

The C3 position of the piperidine ring is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often the case that only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects. Therefore, quantifying the enantiomeric purity is not just an analytical exercise but a regulatory necessity.

  • Expertise & Causality: Chiral HPLC is the predominant technique for this task.[12] The key is the selection of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating a broad range of chiral compounds, including piperidine derivatives.[13][14] The separation occurs under normal-phase conditions, typically using a mobile phase of hexane and an alcohol like isopropanol or ethanol. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their baseline separation and quantification. Supercritical Fluid Chromatography (SFC) is an emerging green alternative that often provides faster and more efficient chiral separations.[15]

Spectroscopic Techniques: Unveiling Structure and Quantity

Spectroscopic methods provide invaluable structural information and can serve as powerful orthogonal techniques for purity assessment.

NMR spectroscopy is a primary analytical tool that provides detailed structural information.[16] Its quantitative application, qNMR, is a particularly powerful method for purity determination because it does not require a reference standard for every impurity.[17][18]

  • Expertise & Causality: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, one can directly calculate the absolute purity of the analyte. This "universal" detection capability allows for the quantification of unknown impurities, provided they have signals that do not overlap with the analyte or the standard. For this compound, distinct signals from the benzyl group, the methyl ester, and the piperidine ring protons can be used for quantification.

MS is a highly sensitive technique that measures the mass-to-charge ratio of ions.[5] It is most powerful when coupled with a chromatographic separation technique (LC-MS or GC-MS).

  • Expertise & Causality: The primary role of MS in this context is the identification of impurities.[9] After separation by LC or GC, each impurity enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides the molecular weight of the impurity. Further fragmentation of the ion (MS/MS) can yield structural fragments, allowing for the elucidation of the impurity's structure, which is a critical step for fulfilling ICH identification requirements.[3]

Chapter 2: Comparative Analysis and Method Selection

Choosing the right analytical technique requires a clear understanding of the strengths and limitations of each method.

Performance Comparison

The following table provides a comparative overview of the primary analytical techniques for the purity assessment of this compound.

Technique Principle Primary Application Detectable Impurities Strengths Limitations
RP-HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Routine purity testing, quantification of known and unknown impurities.Non-volatile process-related impurities, degradation products.Robust, reproducible, highly quantitative, widely available.[9]Requires reference standards for identified impurities, may not resolve all co-eluting peaks.
Chiral HPLC-UV Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric purity/excess (e.e.).The undesired enantiomer.The definitive method for enantiomeric separation.[12]Requires specialized, expensive columns; method development can be complex.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Analysis of residual solvents and volatile/semi-volatile impurities.Starting materials, low molecular weight by-products, residual solvents.High separation efficiency, excellent for volatile compounds, MS provides structural info.[11]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
LC-MS HPLC separation followed by mass analysis.Identification and quantification of unknown impurities.Process-related impurities, degradation products.High sensitivity and specificity; provides molecular weight and structural information.[15]More complex instrumentation, potential for ion suppression affecting quantification.
qNMR Signal intensity is proportional to the number of nuclei.Absolute purity determination, structural confirmation.Any impurity with a non-overlapping NMR signal.Primary ratio method, no reference standard needed for each impurity, provides structural info.[18][20]Lower sensitivity than chromatographic methods, requires high-field instrument, potential for signal overlap.[21]
Impurity Classification and Control

The ICH Q3A guidelines provide a framework for classifying and controlling impurities in new drug substances.[1][2] Understanding this framework is essential for setting appropriate specifications.

G cluster_0 Impurity Origin cluster_1 ICH Q3A Classification cluster_2 Examples for Target Molecule A Synthesis / Storage B Organic Impurities (Process & Drug-Related) A->B C Inorganic Impurities (Reagents, Catalysts) A->C D Residual Solvents A->D B_ex Unreacted 1-benzyl-3-piperidone Degradation products (e.g., hydrolysis) By-products B->B_ex C_ex Inorganic salts Heavy metals C->C_ex D_ex Toluene, Acetone, THF D->D_ex

Caption: ICH Q3A impurity classification workflow.

A Logic-Driven Workflow for Method Selection

The following workflow provides a decision-making framework for selecting the appropriate analytical technique(s).

G node_end node_end start What is the Analytical Goal? q1 Routine Batch Purity & Impurity Quantification? start->q1 q2 Identify an Unknown Peak? start->q2 q3 Determine Enantiomeric Purity? start->q3 q4 Assess Residual Solvents or Volatile Impurities? start->q4 q5 Need Absolute Purity without Impurity Standards? start->q5 node_end1 Primary: RP-HPLC-UV Orthogonal: qNMR q1->node_end1 Yes node_end2 Primary: LC-MS (for structural elucidation) q2->node_end2 Yes node_end3 Primary: Chiral HPLC Alternative: Chiral SFC q3->node_end3 Yes node_end4 Primary: Headspace GC-MS q4->node_end4 Yes node_end5 Primary: qNMR q5->node_end5 Yes

Caption: Decision pathway for selecting an analytical technique.

Chapter 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol: Purity Determination by Reverse-Phase HPLC-UV
  • Chromatographic System:

    • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm (for the benzyl chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 1.0 mg/mL.

  • System Suitability (as per USP <621>): [22][23]

    • Tailing Factor: The peak for this compound should have a tailing factor of ≤ 2.0.

    • Repeatability: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

    • Resolution: If a known impurity is available, the resolution between the main peak and the impurity peak should be ≥ 1.5.

  • Calculation:

    • Calculate the percentage of each impurity by area normalization, assuming an equal response factor for all impurities relative to the main peak.

    • Report any impurity above the reporting threshold (e.g., 0.05% as per ICH Q3A).[3]

Protocol: Enantiomeric Purity by Chiral HPLC
  • Chromatographic System:

    • Instrument: HPLC system with UV/Vis Detector.

    • Column: Chiralpak® IC-3, 250 mm x 4.6 mm, 3 µm particle size (or equivalent polysaccharide-based CSP).[12][13]

    • Mobile Phase: n-Hexane / Isopropyl Alcohol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase.

    • Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 1.0 mg/mL.

    • Racemic Standard: If available, inject a 1:1 mixture of the two enantiomers to confirm peak identification and resolution.

  • System Suitability:

    • Resolution: The resolution between the two enantiomer peaks (using the racemic standard) should be ≥ 1.5.

  • Calculation:

    • Calculate the percentage of the undesired enantiomer using the following formula:

      • % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100

    • Calculate the Enantiomeric Excess (e.e.):

      • e.e. (%) = ((Area_desired - Area_undesired) / (Area_desired + Area_undesired)) * 100

Conclusion

The comprehensive purity assessment of this compound is a multi-faceted task that requires a thoughtful and strategic application of orthogonal analytical techniques. While RP-HPLC serves as the primary tool for routine purity analysis, it must be complemented by chiral HPLC to control the critical stereoisomeric purity. Furthermore, LC-MS is indispensable for the structural elucidation of unknown impurities, and qNMR offers a powerful method for absolute purity determination without the need for extensive reference standards. By integrating these techniques within a framework guided by regulatory standards like the ICH and USP, researchers and drug developers can ensure the quality, safety, and efficacy of this vital pharmaceutical intermediate.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Guidelines for Drug Impurities Source: Scribd URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: Pharmaceutical analysis techniques Source: The Pharma Innovation Journal URL: [Link]

  • Title: Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Source: ResearchGate URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: AWC Sci URL: [Link]

  • Title: Advances in Chromatographic Techniques for Drug Purity Determination Source: ManTech Publications URL: [Link]

  • Title: Analytical Techniques in Pharmaceutical Analysis Source: Pharmanotes URL: [Link]

  • Title: Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities Source: ResearchGate URL: [Link]

  • Title: Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids Source: Semantic Scholar URL: [Link]

  • Title: Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities Source: Chemical Papers URL: [Link]

  • Title: GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects Source: Cellular, Molecular and Biomedical Reports URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central URL: [Link]

  • Title: Techniques in Pharmaceutical Analysis Source: ILT - Integrated Liner Technologies URL: [Link]

  • Title: Impurity Control in the European Pharmacopoeia Source: EDQM, Council of Europe URL: [Link]

  • Title: General Information: New Expression of Acceptance Criteria in the Test for Related Substances Source: European Pharmacopoeia URL: [Link]

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: European Pharmaceutical Review URL: [Link]

  • Title: Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph Source: European Medicines Agency URL: [Link]

  • Title: CPMP guideline on control of impurities of pharmacopoeia General Monograph Source: European Medicines Agency URL: [Link]

  • Title: Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase Source: MDPI URL: [Link]

Sources

A Comparative In Vivo Guide to Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate: Profiling a Novel Muscarinic Receptor Antagonist Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in pharmacology, the piperidine scaffold represents a privileged structure, forming the core of numerous approved drugs.[1] This guide introduces Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a novel, yet uncharacterized molecule, and provides a comprehensive framework for its in vivo evaluation. Drawing from established methodologies for analogous compounds, we will objectively compare its potential performance against well-known alternatives, supported by detailed experimental protocols. The central hypothesis of this guide is that, based on its structural features, this compound is likely to exhibit activity as a muscarinic acetylcholine receptor (mAChR) antagonist.

Muscarinic receptor antagonists are a cornerstone therapy for a range of conditions, including pulmonary and urological disorders.[2] The M2 and M3 receptor subtypes are particularly important targets for these indications.[2][3] Therefore, a critical aspect of preclinical evaluation is to determine a new compound's potency and selectivity for these receptors in a live physiological system.

The Comparative Landscape: Established Muscarinic Antagonists

To establish a benchmark for evaluating our topic compound, we will compare its potential profile against established muscarinic antagonists with known in vivo characteristics. The choice of comparators is crucial for contextualizing the experimental data. We have selected Tolterodine and Oxybutynin, both of which are used in the treatment of overactive bladder, and Tiotropium, used for chronic obstructive pulmonary disease.

CompoundTherapeutic UsePrimary Muscarinic Targets
Tolterodine Overactive BladderM2 and M3 Receptors
Oxybutynin Overactive BladderM2 and M3 Receptors
Tiotropium COPDM2 and M3 Receptors
This compound Hypothesized for similar indicationsTo be determined

Proposed In Vivo Evaluation Strategy: The Pithed Rat Model

To assess the in vivo muscarinic receptor activity of this compound, the pithed rat model is an exemplary choice.[2][3] This model allows for the direct assessment of a compound's effects on the cardiovascular system, independent of central nervous system reflexes.[2] In the pithed rat, the muscarinic agonist methacholine induces a reduction in heart rate (bradycardia) via M2 receptor activation and a decrease in blood pressure (depressor response) through M3 receptor activation.[2][3] By quantifying how our test compound shifts the dose-response curve of methacholine, we can reliably determine its antagonist potency at both M2 and M3 receptors.[2]

G cluster_prep Animal Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis P1 Anesthetize Rat P2 Surgical Pithing P1->P2 P3 Cannulate Trachea, Jugular Vein, and Carotid Artery P2->P3 P4 Administer Tubocurarine (Paralytic) P3->P4 P5 Initiate Artificial Respiration P4->P5 E1 Stabilization Period P5->E1 Prepared Animal E2 Administer Vehicle or Test Compound (e.g., this compound) E1->E2 E3 Cumulative Dosing of Methacholine E2->E3 E4 Record Heart Rate (M2) and Blood Pressure (M3) E3->E4 A1 Construct Methacholine Dose-Response Curves E4->A1 Physiological Data A2 Calculate Dose Ratio (DR) A1->A2 A3 Determine pA2 or DR10 Values for Potency A2->A3 A4 Compare Potency at M2 vs. M3 for Selectivity A3->A4 C1 Comparative Assessment vs. Known Antagonists A4->C1 pathway cluster_M2 M2 Receptor (Cardiac) cluster_M3 M3 Receptor (Vasculature) M2 M2 Muscarinic Receptor Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less Activation Ca Ca2+ Channels PKA->Ca Less Phosphorylation HR Decreased Heart Rate Ca->HR M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release eNOS eNOS Activation Ca_release->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation & Decreased Blood Pressure NO->Vasodilation Acetylcholine Acetylcholine Acetylcholine->M2 Acetylcholine->M3

Sources

A Senior Application Scientist's Guide to the Evaluation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This guide provides an in-depth technical framework for the evaluation and comparison of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate reference standards. As a critical intermediate in the synthesis of various pharmaceutical agents, the quality of this reference material directly impacts the accuracy and reproducibility of analytical methods, ultimately influencing drug safety and efficacy. This document moves beyond a simple checklist, offering insights into the causality of experimental choices and providing robust protocols for a self-validating assessment of reference standard quality.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of a sample.[1] For this compound, a reliable reference standard is indispensable for:

  • Accurate Quantification: Ensuring the precise measurement of the compound in reaction mixtures, final products, and biological matrices.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as linearity, accuracy, precision, and specificity.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for drug substance characterization.

The selection of a reference standard should not be a cursory decision. It necessitates a thorough evaluation of its chemical and physical properties, backed by comprehensive analytical data.

Physicochemical Properties of this compound

Understanding the fundamental properties of the molecule is the first step in its analytical characterization.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃[2]
Molecular Weight 249.31 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[4][4]

Comparative Analysis of Reference Standards: A Multi-faceted Approach

A direct comparison of commercially available reference standards of this compound is often hampered by the limited availability of public-facing comprehensive analytical data from all suppliers. Therefore, this guide empowers the end-user to conduct a rigorous in-house evaluation. The following sections detail the critical analytical techniques and provide exemplar data for comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone technique for assessing the purity of pharmaceutical reference standards due to its high resolution, sensitivity, and quantitative accuracy.[5] A well-developed HPLC method should be able to separate the main compound from all potential process-related and degradation impurities.

Caption: Workflow for HPLC Purity Assessment of Reference Standards.

This protocol provides a starting point for the development of a robust, stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for piperidine derivatives.[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to ensure the elution of compounds with a wide range of polarities.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound. If the chromophore is weak, a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in 10 mL of a suitable solvent (e.g., mobile phase) to create a stock solution. Further dilute as necessary.

When evaluating different reference standards, the following parameters from the HPLC analysis should be compared:

ParameterHigh-Quality StandardSub-optimal Standard
Purity (% Area) ≥ 99.5%< 99.0%
Largest Single Impurity ≤ 0.15%> 0.5%
Total Impurities ≤ 0.5%> 1.0%
Peak Tailing Factor 0.8 - 1.5< 0.8 or > 2.0
Chromatographic Profile Clean baseline, well-resolved peaksPresence of unresolved peaks, broad peaks, or significant baseline noise
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of organic molecules and can also provide information on purity.[7]

Caption: Workflow for NMR Analysis of Reference Standards.

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity. Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[6] The benzyl and methyl ester protons will have characteristic chemical shifts.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of this compound. Look for any unexpected signals that may indicate the presence of impurities.

ParameterHigh-Quality StandardSub-optimal Standard
¹H NMR Spectrum All peaks are consistent with the proposed structure. Integration values match the number of protons.Presence of unassigned peaks, incorrect integration values.
¹³C NMR Spectrum The number of signals matches the number of unique carbons in the structure.Missing or extra carbon signals.
Impurity Signals No significant impurity signals (typically <0.1% relative to the main compound).Clearly visible impurity signals, which may correspond to residual solvents or synthesis by-products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the reference standard, such as residual solvents from the synthesis process.[5]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Data Analysis: The resulting chromatogram will show the separation of different components, and the mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library.

Alternative Reference Standards for Cross-Validation

In the absence of a certified primary standard, using a well-characterized in-house standard or a reference standard of a closely related compound can be valuable for cross-validation. Potential alternatives for this compound could include:

  • 1-Benzyl-3-hydroxypiperidine: The precursor to the target compound.[4]

  • Methyl 3-hydroxypiperidine-1-carboxylate: A derivative lacking the benzyl group.[8]

  • Piperine: A commercially available certified reference material with a piperidine moiety.[6]

Cross-validation with these alternatives can help to confirm the identity and purity of the target reference standard.

Conclusion: A Commitment to Analytical Excellence

The selection and qualification of a reference standard for this compound is a critical exercise that underpins the reliability of all subsequent analytical work. By adopting a systematic and multi-technique approach to characterization, researchers can ensure the quality and integrity of their reference materials. This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions and maintain the highest standards of scientific rigor in their pursuit of developing safe and effective pharmaceuticals.

References

  • PubChemLite. (n.d.). This compound (C14H19NO3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Future Journal of Pharmaceutical Sciences. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • A article. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl Piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate. Retrieved from [Link]

  • Chemchart. (n.d.). methyl 3-hydroxypiperidine-1-carboxylate (80613-04-3). Retrieved from [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Donepezil Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • St Andrews Research Repository. (2025). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. Retrieved from [Link]

  • NIH. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Retrieved from [Link]

  • PMC. (n.d.). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ChemBK. (n.d.). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Core Principle: Hazard Assessment of a Piperidine Derivative

This compound belongs to the piperidine class of heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its core structure, featuring a piperidine ring, dictates a cautious approach. Piperidine and its derivatives are often associated with significant health and physical hazards. For instance, piperidine itself is classified as a corrosive, flammable, and toxic substance.[1][2][3] Therefore, the foundational principle for handling this compound is to treat it as hazardous waste unless definitively proven otherwise by a supplier-specific SDS.

Causality: The nitrogen atom in the piperidine ring imparts basic properties, and the overall structure can cause skin and eye irritation or more severe toxicological effects upon exposure.[4][5][6] Thermal decomposition can also release irritating and toxic gases, such as carbon monoxide, carbon dioxide, and nitrogen oxides.[7] It is your responsibility as the chemical waste generator to determine if a discarded chemical is classified as hazardous and to consult local, regional, and national regulations for complete and accurate classification.[6][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]

  • EPA (RCRA): This act establishes the framework for managing hazardous waste from its generation to its final disposal ("cradle-to-grave").[9][11] Laboratories are considered waste generators and are categorized based on the volume of waste produced (e.g., Very Small, Small, or Large Quantity Generator - VSQG, SQG, LQG), which dictates storage time limits and reporting requirements.[11]

  • OSHA: OSHA's Hazard Communication Standard (HCS) requires that chemical hazards are evaluated and that this information is conveyed to employees through labels, safety data sheets, and training.[10][12] The standard at 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," outlines specific requirements for laboratory environments.[10][13]

It is imperative to never dispose of this chemical down the drain.[1][14] Only certain water-soluble, non-hazardous substances with a moderate pH may be considered for drain disposal, and this compound does not meet those criteria.[15]

Operational Protocol: Step-by-Step Disposal Procedure

This protocol ensures that this compound waste is handled safely from the point of generation to its ultimate disposal.

Step 1: Waste Identification and Segregation

Immediately upon generation, identify all waste streams containing the target compound. This includes:

  • Unused or expired pure compound.

  • Contaminated solutions.

  • Rinsate from cleaning contaminated labware.

  • Contaminated personal protective equipment (PPE), such as gloves.

  • Spill cleanup materials.

Crucially, you must segregate this hazardous waste from non-hazardous waste. Do not mix incompatible chemicals. While other flammable solvents might be combined, avoid mixing this compound with strong oxidizing agents or acids unless you have confirmed compatibility.[7][9]

Step 2: Containerization

Select a waste container that is chemically compatible and robust.

  • Use a clearly marked, dedicated hazardous waste container.[15]

  • The container must be in good condition, free from leaks or deterioration, and have a secure, screw-top cap.[8][15]

  • Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste storage.[15]

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[9][15]

Step 3: Labeling

Proper labeling is a critical compliance and safety requirement.

  • The EPA requires that each waste container be clearly labeled with the words "Hazardous Waste."[11]

  • The label must also identify the contents. List "this compound" and any other chemical constituents in the container.

  • Include an indication of the hazards (e.g., "Toxic," "Irritant").[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for hazardous waste storage, known as Satellite Accumulation Areas (SAAs).[11][15]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Store the waste container in the SAA, ensuring it is securely closed except when adding waste.[15]

  • SAAs must be inspected weekly for leaks and proper labeling.[15]

  • A partially filled container can remain in an SAA for up to one year, but it must be moved to the central accumulation area within three days of becoming full.[15]

Step 5: Arranging Final Disposal

The final step is to transfer the waste to a licensed hazardous waste disposal company.

  • Your institution's Environmental Health & Safety (EHS) department will typically manage the pickup of waste from your lab's SAA and coordinate with the disposal vendor.

  • Waste is tracked from its point of generation to its final disposal, which may involve incineration or other specialized treatments.[11]

Visualization: Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for proper waste management.

G Disposal Workflow for this compound A Waste Generation (e.g., unused chemical, contaminated solution, spill debris) B Hazard Assessment Is it a Piperidine Derivative? YES -> Treat as Hazardous A->B C Segregate Waste Separate from non-hazardous materials and incompatible chemicals. B->C D Select Compatible Container - Leak-proof with secure cap - Fill to <90% capacity C->D E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information D->E F Store in Satellite Accumulation Area (SAA) - At/near point of generation - Inspect weekly E->F G Arrange for Professional Disposal - Contact EHS Office - Transfer to licensed vendor F->G H Final Disposition (e.g., Incineration) G->H

Caption: Decision workflow for the safe disposal of piperidine-based chemical waste.

Decontamination and Spill Management

Proper decontamination of lab equipment and effective spill response are crucial to prevent unintended exposure and cross-contamination.

Protocol for Equipment Decontamination

Any laboratory equipment, such as glassware, stir bars, or spatulas, that comes into contact with this compound must be decontaminated.[16]

  • Initial Removal: Remove as much of the chemical residue as possible mechanically (e.g., scraping). Dispose of this residue as hazardous waste.

  • Solvent Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., methanol, ethanol). Collect this rinsate as hazardous waste. [16]

  • Wash: Wash the equipment thoroughly with warm, soapy water.[16][17]

  • Final Rinse: Rinse with deionized water and allow to air dry completely.[17][18]

  • Verification: For shared or serviced equipment, a "Laboratory Equipment Decontamination Form" should be completed and affixed to the item.[16]

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.[1][9]

  • PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]

  • Contain & Absorb: For liquid spills, cover with a suitable, non-flammable absorbent material like sand or diatomaceous earth.[1] For solid spills, carefully sweep up the material to avoid creating dust.[7]

  • Collect Waste: Place all contaminated absorbent and cleaning materials into a designated hazardous waste container and label it appropriately.[1][3]

  • Decontaminate Area: Wash the spill area with soap and water after the material has been removed.[1]

Quantitative Data Summary

The following table summarizes key regulatory thresholds and storage parameters relevant to the disposal of this chemical waste.

ParameterGuideline / RegulationSignificance for Disposal
EPA Generator Status Determined by total monthly hazardous waste generation.[11]VSQG: < 100 kg/month SQG: 100 - 1,000 kg/month LQG: > 1,000 kg/month
On-Site Storage Time Limit (Central Accumulation Area) Varies by generator status.[11]VSQG: No time limitSQG: Up to 180 daysLQG: Up to 90 days
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste.[19]Exceeding this limit triggers transfer to the central accumulation area.
SAA Storage Time Limit Container must be dated and moved within 3 days of being full.[15]Ensures timely removal of waste from the immediate laboratory environment.
pH Range for Drain Disposal Generally between 5.0 and 12.5 for non-hazardous aqueous solutions.[15]Not applicable to this compound, which must be disposed of as hazardous waste.

References

  • Managing Hazardous Chemical Waste in the Lab. (Source: American Chemical Society) [Link]

  • Piperidine - SAFETY DATA SHEET. (Source: Penta chemicals) [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (Source: Daniels Health) [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (Source: GAIACA) [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (Source: Central Washington University) [Link]

  • Piperidine Safety Data Sheet. (Source: Jubilant Life Sciences Limited) [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (Source: US EPA) [Link]

  • Piperidine HAZARD SUMMARY. (Source: New Jersey Department of Health) [Link]

  • Laboratory Equipment Decontamination Procedures. (Source: Central Michigan University) [Link]

  • Decontamination of Laboratory Equipment. (Source: University of British Columbia Safety & Risk Services) [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (Source: American Instrument Exchange) [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (Source: US EPA) [Link]

  • Laboratory Equipment Decontamination Procedures. (Source: Wayne State University) [Link]

  • Chemical Hazards and Toxic Substances - Standards. (Source: Occupational Safety and Health Administration - OSHA) [Link]

  • OSHA Rules for Hazardous Chemicals. (Source: DuraLabel) [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (Source: OSHA) [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Composite Profile from Structural Analogs

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a piperidine derivative. Piperidine and its derivatives are known to present a range of hazards. Safety data for related compounds such as Methyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride, 1-Benzyl-3-hydroxypiperidine, and piperidine itself indicate a consistent risk of skin and eye irritation.[1][2][3] For piperidine, the hazards are more pronounced and include high flammability, acute toxicity through oral, dermal, and inhalation routes, and the potential to cause severe skin burns and eye damage.

Given these potential risks, it is imperative to handle this compound with the assumption that it may possess similar or other unknown hazardous properties. A thorough risk assessment should be conducted before commencing any work.[4]

Table 1: Summary of Hazards from Related Compounds

Hazard StatementAssociated Compounds
Causes skin irritationMethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride, 1-Benzyl-3-hydroxypiperidine, Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride[1][2][3]
Causes serious eye irritationMethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride, 1-Benzyl-3-hydroxypiperidine, Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride[1][2][3]
Highly flammable liquid and vaporPiperidine
Harmful if swallowedPiperidine
Toxic in contact with skin or if inhaledPiperidine
Causes severe skin burns and eye damagePiperidine
Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following PPE is mandatory when working with this compound and should be donned before entering the designated work area.

  • Hand Protection : Double gloving with nitrile or neoprene gloves is recommended.[4] Ensure gloves meet ASTM D6978 standards for chemotherapy gloves, providing a high level of chemical resistance.[5] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[5]

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement.[6] For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential.[4][5][7]

  • Body Protection : A polyethylene-coated polypropylene gown or a similar non-permeable disposable gown with a closed front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[4][5] Standard cloth lab coats are not sufficient.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[2] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Area cluster_lab Laboratory cluster_decon Decontamination Area Inspect_PPE Inspect PPE for integrity Don_Gown Don disposable gown Inspect_PPE->Don_Gown Don_Gloves1 Don first pair of gloves Don_Gown->Don_Gloves1 Don_Goggles Don safety goggles/ face shield Don_Gloves1->Don_Goggles Don_Gloves2 Don second pair of gloves Don_Goggles->Don_Gloves2 Enter_Lab Enter designated work area Don_Gloves2->Enter_Lab Work_in_Hood Conduct work in chemical fume hood Enter_Lab->Work_in_Hood Doff_Gloves2 Doff outer gloves Work_in_Hood->Doff_Gloves2 Exit Lab Doff_Gown Doff gown Doff_Gloves2->Doff_Gown Doff_Goggles Doff goggles/ face shield Doff_Gown->Doff_Goggles Doff_Gloves1 Doff inner gloves Doff_Goggles->Doff_Gloves1 Wash_Hands Wash hands thoroughly Doff_Gloves1->Wash_Hands Disposal_Workflow Start Generate Waste Segregate Segregate into designated hazardous waste container Start->Segregate Label Label container with 'Hazardous Waste' and full chemical name Segregate->Label Seal Securely seal container Label->Seal Store Store in designated satellite accumulation area Seal->Store Dispose Arrange for pickup by licensed waste disposal company Store->Dispose

Caption: Workflow for the proper disposal of chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • YouTube. (2023, June 4). Making Piperidine to piss off my FBI Agent. [Link]

  • National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.